molecular formula C15H18N2 B193203 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) CAS No. 120511-72-0

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Cat. No.: B193203
CAS No.: 120511-72-0
M. Wt: 226.32 g/mol
InChI Key: SJECEXNMZXMXNE-UHFFFAOYSA-N
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Description

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) ( 120511-72-0) is a high-purity chemical intermediate of significant importance in pharmaceutical research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its primary and most documented research application is as a critical synthetic precursor in the production of Anastrozole , a non-steroidal aromatase inhibitor used in therapeutic research. The compound, a white to light yellow crystalline powder with a molecular formula of C15H18N2 and a molecular weight of 226.31 g/mol, is characterized by its high purity, typically at 99% . Its solid-state structure has been determined crystallographically, confirming its identity as 1,3-bis(2-cyanopropan-2-yl)-5-methylbenzene . Researchers value this compound for its defined physical properties, including a melting point of 127-130°C, which are critical for quality control during synthetic processes . For safe handling, it is essential to consult the Safety Data Sheet. The product is classified with the signal word "Warning" and has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJECEXNMZXMXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581005
Record name 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120511-72-0
Record name 3,5-Bis(2-cyanoprop-2-yl)toluene
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URL https://commonchemistry.cas.org/detail?cas_rn=120511-72-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anastrozole 5-methyl analog
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
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Record name alpha-1,alpha-1,alpha-3,alpha-3,5-pentamethyl-1,3-benzenediacetonitrile
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Record name 1,3-Benzenediacetonitrile, α1,α1,α3,α3,5-pentamethyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANASTROZOLE 5-METHYL ANALOG
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), also known by its IUPAC name 2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile and CAS number 120511-72-0, is a key chemical intermediate primarily utilized in the synthesis of the potent and selective aromatase inhibitor, Anastrozole.[1][2] Anastrozole is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][3] This document provides a comprehensive overview of the chemical properties, synthesis, and relevant data for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic processes. The compound is a white solid under standard conditions and should be stored in a cool, ventilated environment.[1][4]

PropertyValueReference
CAS Number 120511-72-0[1]
Molecular Formula C₁₅H₁₈N₂
Molecular Weight 226.32 g/mol [2]
Appearance White to Off-White Solid
Melting Point 127 to 130 °C[1]
Boiling Point 339.1 ± 32.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 146.3 ± 19.0 °C[1]
Purity (Assay) 98.5% to 101.0%[1]

Synthesis and Manufacturing

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a crucial intermediate in the multi-step synthesis of Anastrozole. The general synthetic pathway involves the methylation of a precursor, followed by a bromination step to yield a brominated intermediate, which is then reacted with 1,2,4-triazole to form Anastrozole.

Experimental Protocol for the Synthesis of Anastrozole via 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

The following is a generalized experimental protocol based on patent literature for the synthesis of Anastrozole, highlighting the formation of the target intermediate.

Step 1: Synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

A common starting material is 5-methyl-1,3-benzenediacetonitrile. This compound undergoes methylation to introduce the four methyl groups on the α-carbons of the acetonitrile moieties.

  • Reaction: 5-methyl-1,3-benzenediacetonitrile is reacted with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride in a suitable solvent (e.g., dimethylformamide).

  • Work-up: After the reaction is complete, the mixture is typically quenched, and the product, 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), is isolated and purified, often by crystallization.

Step 2: Bromination

The methyl group on the phenyl ring of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is then brominated.

  • Reaction: The intermediate from Step 1 is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent.[5] This step yields 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).[6]

  • Purification: The resulting brominated compound is typically purified by crystallization or chromatography.[7]

Step 3: Formation of Anastrozole

The final step involves the reaction of the brominated intermediate with 1,2,4-triazole.

  • Reaction: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is reacted with the sodium salt of 1,2,4-triazole in a polar aprotic solvent like dimethylformamide.[7]

  • Final Product: This nucleophilic substitution reaction yields Anastrozole, which is then purified to pharmaceutical-grade standards.

Quality Control

The manufacturing of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) for pharmaceutical use adheres to strict quality standards. Key analytical tests include:[1]

  • Appearance: Visual inspection for color and form.

  • Identification: Typically confirmed by infrared (IR) spectroscopy and High-Performance Liquid Chromatography (HPLC) against a reference standard.

  • Impurity Content: Total impurities are generally kept below 0.5%, with any single impurity not exceeding 0.1%.

  • Heavy Metals: Less than or equal to 10 ppm.

  • Residue on Ignition: Less than or equal to 0.1%.

  • Water Content: Less than or equal to 0.3%.

  • Assay: Determined by a suitable analytical method, typically HPLC, to be within the range of 98.5% to 101.0%.

Biological Activity

There is no evidence in the reviewed scientific literature to suggest that 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) possesses any intrinsic biological activity. Its significance in the pharmaceutical industry is exclusively as a chemical intermediate in the synthesis of Anastrozole.[1][2] The biological effects and signaling pathway interactions attributed to this synthetic route are characteristic of the final product, Anastrozole, which functions by inhibiting the aromatase enzyme, thereby blocking estrogen synthesis.[5][8]

Visualizations

Synthetic Workflow for Anastrozole

The following diagram illustrates the key steps in the synthesis of Anastrozole, highlighting the role of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) as a central intermediate.

Synthesis_Workflow A 5-Methyl-1,3- benzenediacetonitrile B 2,2'-(5-Methyl-1,3-phenylene)bis (2-methylpropanenitrile) A->B Methylation (e.g., CH3I, NaH) C 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis (2-methylpropanenitrile) B->C Bromination (e.g., NBS, initiator) D Anastrozole C->D Nucleophilic Substitution (1,2,4-Triazole sodium salt)

Caption: Synthetic pathway to Anastrozole.

Conclusion

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a well-characterized chemical compound with a defined set of physical and chemical properties. Its primary and sole reported application is as a critical intermediate in the industrial synthesis of the anti-cancer drug Anastrozole. For researchers and professionals in drug development, understanding the properties and synthesis of this intermediate is essential for ensuring the quality and efficiency of Anastrozole production. There is currently no known direct biological activity associated with this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3,5-Bis(2-cyanoprop-2-yl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3,5-Bis(2-cyanoprop-2-yl)toluene, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The quantitative physicochemical properties of 3,5-Bis(2-cyanoprop-2-yl)toluene are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 120511-72-0[1][2][3]
IUPAC Name 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)[1]
Synonyms PENTAMETHYL-1,3-BENZENEDIACETONITRILE, 3,5-Bis(2-cyanoisopropyl)toluene[2][3][4]
Molecular Formula C15H18N2[1][3][5]
Molecular Weight 226.32 g/mol [1][3][5]
Appearance White to off-white solid[2][4][6]
Melting Point 127-130 °C[3][7]
Boiling Point (Predicted) 339.1 ± 32.0 °C[2][7]
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol.[4][7]
Storage Sealed in a dry place at room temperature.[4][7]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene. This method is based on procedures outlined in the chemical literature.[6][7]

Objective: To synthesize 3,5-Bis(2-cyanoprop-2-yl)toluene via the methylation of 2,2'-(5-methyl-1,3-phenylene)bisacetonitrile.

Materials:

  • 2,2'-(5-methyl-1,3-phenylene)bisacetonitrile

  • Iodomethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Dichloromethane

  • Brine solution

  • Activated charcoal

  • Carbon tetrachloride

Procedure:

  • A mixture of 3,5-bis(cyanomethyl)toluene (4.70 mol) and dimethylformamide (11.20 L) is cooled to a temperature between 0°C and 5°C.

  • Methyl iodide (20.68 mol) is added to the mixture.

  • A 60% sodium hydride dispersion in mineral oil (36.0 mol) is added in portions over a period of 1 to 1.5 hours, maintaining the temperature between 0°C and 5°C.

  • The reaction mixture is then allowed to warm to room temperature and is stirred for an additional 2 to 2.5 hours.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Upon completion of the reaction, the excess sodium hydride is quenched by the addition of ethyl acetate.

  • The reaction mixture is diluted with water and extracted three times with dichloromethane.

  • The combined organic phases are washed with brine.

  • The organic phase is then treated with activated charcoal for one hour at room temperature to decolorize the solution.

  • The solution is filtered and concentrated under reduced pressure at a temperature of 40°C to 45°C.

  • The resulting residue is dissolved in carbon tetrachloride at 70°C to 75°C.

  • The solution is gradually cooled to 10°C to 15°C and stirred for one hour, then further cooled to -5°C to 0°C and stirred for an additional three hours to induce crystallization.

  • The resulting suspension is filtered, and the filter cake is washed with pre-cooled carbon tetrachloride.

  • The solid product is dried under vacuum at 40°C to 45°C to yield 3,5-Bis(2-cyanoprop-2-yl)toluene.

Role in Pharmaceutical Synthesis

3,5-Bis(2-cyanoprop-2-yl)toluene is a crucial intermediate in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[6][8][9] The following diagram illustrates the synthetic pathway from 3,5-Bis(2-cyanoprop-2-yl)toluene to Anastrozole.

Synthesis_Pathway A 3,5-Bis(2-cyanoprop-2-yl)toluene B 3-(Bromomethyl)-5-(2-cyanoprop-2-yl)benzonitrile A->B N-Bromosuccinimide (NBS) C Anastrozole B->C 1,2,4-Triazole, Base

Caption: Synthetic route from 3,5-Bis(2-cyanoprop-2-yl)toluene to Anastrozole.

Spectral Data

While specific spectra are not provided here, various sources indicate the availability of analytical data for 3,5-Bis(2-cyanoprop-2-yl)toluene, which are essential for quality control and structural confirmation in a research and development setting.[10][11] This typically includes:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon framework of the molecule.

  • IR (Infrared Spectroscopy): To identify the functional groups present, particularly the nitrile (C≡N) group.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the molecule.

Researchers requiring detailed spectral information are advised to consult chemical databases or commercial suppliers.

References

Technical Guide: Spectroscopic Data for CAS 120511-72-0 (α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 120511-72-0, chemically identified as α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile. This compound is a known process-related impurity in the synthesis of Anastrozole, an aromatase inhibitor used in cancer therapy, and is designated as Anastrozole Impurity H.[1][2] A thorough understanding of its spectroscopic properties is essential for quality control, impurity profiling, and regulatory compliance in pharmaceutical development.

This document summarizes available quantitative spectroscopic data, details the experimental protocols for obtaining such data, and provides a visual representation of the analytical workflow for its isolation and characterization.

Spectroscopic Data

The following tables summarize the available spectroscopic data for α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile. The data is compiled from published research characterizing impurities in Anastrozole active pharmaceutical ingredients.[1][2]

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nucleus Chemical Shift (δ) ppm Assignment Solvent
¹H NMR2.41-CH₃ (aromatic)Not Specified
¹³C NMR21.80-CH₃ (aromatic)Not Specified

Note: The complete NMR data set was not fully detailed in the referenced literature. The provided data points are key distinguishing signals.

Table 2: Mass Spectrometry (MS) Data
Technique m/z Assignment Ionization Mode
GC-MS226[M]⁺ (Molecular Ion)Electron Impact (EI)
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment Intensity
~2240C≡N (Nitrile stretch)Strong

Note: The exact value for the nitrile stretch may vary slightly depending on the sample preparation method and instrumentation.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the characterization of CAS 120511-72-0.

High-Performance Liquid Chromatography (HPLC) for Impurity Isolation

This protocol is adapted from the method used for the isolation of Anastrozole impurities.[2][3]

  • Instrumentation : Preparative HPLC system with a UV detector.

  • Column : Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase : Isocratic mixture of 2 mmol L⁻¹ ammonium acetate and acetonitrile (50:50, v/v).[3]

  • Flow Rate : 1.0 mL/min.[3]

  • Detection : UV at 210 nm.[3]

  • Temperature : Ambient.

  • Procedure :

    • Prepare the mobile phase and degas it.

    • Dissolve the crude Anastrozole sample containing the impurity in the mobile phase.

    • Inject a suitable volume of the sample onto the column.

    • Monitor the elution profile at 210 nm. The impurity (Impurity II) has a retention time of approximately 24 minutes under these conditions.[3]

    • Collect the fraction corresponding to the impurity peak.

    • Concentrate the collected fraction to isolate the pure impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the conditions reported for the analysis of Anastrozole impurities.[1][2]

  • Instrumentation : Agilent 5973 series GC-MS system or equivalent.[2]

  • Column : Fused-silica capillary column.

  • Carrier Gas : Helium.

  • Injection Mode : Splitless.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 3 minutes.[2]

    • Ramp: Increase to 300 °C at a rate of 30 °C/min.[2]

    • Final hold: 20 minutes at 300 °C.[2]

  • Mass Spectrometer :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Scan Range : Appropriate for detecting the molecular ion (m/z 226).

  • Procedure :

    • Dissolve the isolated impurity in a suitable volatile solvent (e.g., dichloromethane).

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Acquire the mass spectrum of the eluting peak corresponding to the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general protocol for the NMR analysis of small organic molecules.

  • Instrumentation : 400 MHz FT-NMR spectrometer.[2]

  • Sample Preparation : Dissolve 5-10 mg of the isolated impurity in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition :

    • Pulse Angle : 45°.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16.

  • ¹³C NMR Acquisition :

    • Pulse Angle : 45°.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, as needed for adequate signal-to-noise.

    • Decoupling : Proton broadband decoupling.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectra to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for solid-state FTIR analysis using the KBr pellet method.

  • Instrumentation : FT-IR spectrometer.

  • Sample Preparation (KBr Pellet) :

    • Grind 1-2 mg of the purified solid impurity with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mandatory Visualization

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the experimental workflow for the isolation and characterization of CAS 120511-72-0 from a bulk drug substance.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Anastrozole Bulk Drug (Containing Impurity H) prep_hplc Preparative HPLC Isolation start->prep_hplc isolated_impurity Isolated Impurity H (CAS 120511-72-0) prep_hplc->isolated_impurity nmr NMR Spectroscopy (¹H and ¹³C) isolated_impurity->nmr ms Mass Spectrometry (GC-MS) isolated_impurity->ms ir FTIR Spectroscopy isolated_impurity->ir data_analysis Structure Elucidation & Data Compilation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Workflow for Isolation and Characterization of Anastrozole Impurity H.

References

An In-Depth Technical Guide to the NMR Analysis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

Chemical Formula: C₁₅H₁₈N₂

Molecular Weight: 226.32 g/mol

CAS Number: 120511-72-0[2]

Synonyms: Anastrozole Impurity H, 3,5-Bis(2-cyano-2-propanyl)-toluene[2][3]

The molecular structure of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is presented in the diagram below.

Caption: Molecular structure of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integration values for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in a standard deuterated solvent such as CDCl₃. These predictions are based on the analysis of its chemical structure and typical chemical shift ranges for similar functional groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4s (singlet)2HAr-H (protons at C2 and C6)
~ 7.0 - 7.2s (singlet)1HAr-H (proton at C4)
~ 2.3 - 2.5s (singlet)3HAr-CH₃
~ 1.7 - 1.9s (singlet)12H-C(CH₃ )₂CN

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) are presented in the table below.

Chemical Shift (δ, ppm)Assignment
~ 140 - 145C -C(CH₃)₂CN (aromatic quaternary carbons)
~ 138 - 142C -CH₃ (aromatic quaternary carbon)
~ 125 - 135Ar-C H (aromatic methine carbons)
~ 120 - 125-C N (nitrile carbon)
~ 35 - 40-C (CH₃)₂CN (quaternary aliphatic carbon)
~ 25 - 30-C(C H₃)₂CN (methyl carbons)
~ 20 - 25Ar-C H₃ (methyl carbon)

Experimental Protocols

The following are generalized yet detailed protocols for the preparation and NMR analysis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the solid sample of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Carefully transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the solution is homogeneous. If necessary, gently vortex the tube.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-32 (signal averaging to improve signal-to-noise)

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: 0-16 ppm

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: ~1-2 seconds

  • Spectral Width: 0-220 ppm

Workflow for NMR Analysis

The logical workflow for the complete NMR analysis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is illustrated in the following diagram.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H peak_pick Peak Picking (¹H & ¹³C) baseline->peak_pick assign Assign Signals integrate->assign peak_pick->assign structure Confirm Structure assign->structure report Generate Report structure->report

Caption: Workflow for the NMR analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile). The predicted spectral data and detailed experimental protocols herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the characterization and quality control of this important synthetic intermediate. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, could be employed for unambiguous assignment of all proton and carbon signals.

References

An In-depth Technical Guide to the Infrared Spectrum of 3,5-Bis(2-cyanoprop-2-yl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3,5-Bis(2-cyanoprop-2-yl)toluene, a key intermediate in the synthesis of the aromatase inhibitor Anastrozole.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a predicted summary of IR absorption data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its synthesis and analysis.

Introduction

3,5-Bis(2-cyanoprop-2-yl)toluene is a white solid organic compound with the chemical formula C₁₅H₁₆N₂.[1] Its structure consists of a central toluene ring substituted at the 3 and 5 positions with 2-cyanoprop-2-yl groups. The presence of aromatic, alkyl, and nitrile functional groups gives this molecule a characteristic infrared spectrum, which is a powerful tool for its identification and quality control during synthesis. As a crucial intermediate for the antineoplastic drug Anastrozole, understanding its spectroscopic properties is of significant importance.[1]

Predicted Infrared Spectrum Data

While a publicly available, peer-reviewed IR spectrum for this specific molecule is not readily accessible, a predictive summary of its characteristic absorption bands can be compiled based on the known frequencies of its constituent functional groups. The following table summarizes the expected peaks in the IR spectrum of 3,5-Bis(2-cyanoprop-2-yl)toluene.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3100 - 3000Medium to WeakC-H StretchAromatic C-H
2990 - 2950MediumC-H StretchAlkyl C-H (asymmetric)
2880 - 2860MediumC-H StretchAlkyl C-H (symmetric)
2240 - 2220 Strong, Sharp C≡N Stretch Aromatic Nitrile [2][3]
1610, 1585, 1500, 1450Medium to StrongC=C StretchAromatic Ring Modes
1470 - 1450MediumC-H BendCH₃ Asymmetric Bend
1380 - 1365MediumC-H BendCH₃ Symmetric Bend (Umbrella)
900 - 675StrongC-H BendAromatic C-H Out-of-Plane Bending

Note: The most distinctive feature for this compound is the strong and sharp absorption band corresponding to the C≡N stretching vibration. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹ due to conjugation with the benzene ring.[3]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of 3,5-Bis(2-cyanoprop-2-yl)toluene, which is a solid at room temperature.[1] The thin solid film method is recommended for its speed and simplicity.[4][5]

Objective: To record the transmission IR spectrum of solid 3,5-Bis(2-cyanoprop-2-yl)toluene from 4000 cm⁻¹ to 400 cm⁻¹.

Materials and Equipment:

  • 3,5-Bis(2-cyanoprop-2-yl)toluene sample (5-10 mg)

  • FT-IR Spectrometer (e.g., Perkin-Elmer, Thermo Fisher)

  • Infrared-transparent salt plates (e.g., NaCl or KBr), stored in a desiccator

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Pasteur pipette or dropper

  • Sample vial or small beaker

  • Tissues and appropriate cleaning solvents (e.g., acetone, ethanol)

Procedure:

  • Sample Preparation: a. Place approximately 5-10 mg of the solid 3,5-Bis(2-cyanoprop-2-yl)toluene into a clean, dry vial.[4] b. Add a few drops of a volatile solvent like methylene chloride to completely dissolve the solid.[5] c. Ensure the salt plate is clean and dry. If necessary, clean it with a small amount of acetone and a non-abrasive tissue, then polish it. Handle the plate by its edges to avoid transferring moisture.

  • Creating the Thin Film: a. Using a Pasteur pipette, place one drop of the prepared solution onto the surface of a single salt plate.[5] b. Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even solid film of the compound on the plate.[4] c. Visually inspect the film. If it appears too thin or sparse, add another drop of the solution and allow the solvent to evaporate again.[5]

  • Spectrum Acquisition: a. Place the salt plate with the sample film into the V-shaped sample holder inside the FT-IR spectrometer.[4][5] b. Acquire a background spectrum with an empty beam path to account for atmospheric CO₂ and H₂O. c. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. d. Process the spectrum by performing a background subtraction.

  • Data Analysis and Cleanup: a. Analyze the resulting spectrum. The strongest absorption bands should ideally have a transmittance between 10% and 70%. If the peaks are too intense (bottoming out), the film is too thick. Clean the plate and prepare a new, more dilute sample.[4] If peaks are too weak, add more solution to the plate and re-measure.[5] b. Label the significant peaks with their wavenumbers (cm⁻¹). c. After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to the desiccator.[5][6]

Synthesis and Analysis Workflow

3,5-Bis(2-cyanoprop-2-yl)toluene is commonly synthesized via a multi-step process. The following diagram illustrates a typical workflow, from starting materials to the final analytical verification using IR spectroscopy. One common synthetic route involves the methylation of 3,5-bis(cyanomethyl)toluene.[1] Another route starts with 5-methyl-1,3-phthalic acid and proceeds through esterification, reduction, bromination, and cyanation steps before the final methylation.[7][8] The diagram below conceptualizes this latter process.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Pathway cluster_purification Purification cluster_analysis Quality Control A 5-Methyl-1,3-phthalic Acid B Esterification A->B C Reduction to Diol B->C D Bromination C->D E Cyanation D->E F Methylation E->F G Crude Product F->G H Recrystallization / Chromatography G->H Purification I Pure 3,5-Bis(2-cyanoprop-2-yl)toluene H->I J IR Spectroscopy Analysis I->J Sample Prep K Spectrum Verification J->K Data Match

Caption: Workflow for the synthesis and spectroscopic analysis of 3,5-Bis(2-cyanoprop-2-yl)toluene.

Conclusion

The infrared spectrum of 3,5-Bis(2-cyanoprop-2-yl)toluene is a critical analytical tool for its unambiguous identification. The key spectral feature is the strong, sharp nitrile (C≡N) stretching band expected in the 2240-2220 cm⁻¹ region, complemented by characteristic absorptions from its aromatic and alkyl moieties. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum, and the workflow diagram illustrates its place within the broader context of chemical synthesis and quality control. This guide serves as a foundational resource for professionals working with this important pharmaceutical intermediate.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Anastrozole Related Compound A, a known process-related impurity of the aromatase inhibitor Anastrozole. Understanding the mass spectrometric behavior of this compound is crucial for the development of robust analytical methods for impurity profiling and quality control in the pharmaceutical industry.

Chemical Identity of Anastrozole Related Compound A

Anastrozole Related Compound A is chemically identified as 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile).[1][2] It is a significant process impurity that needs to be monitored and controlled during the synthesis of Anastrozole.

Table 1: Physicochemical Properties of Anastrozole Related Compound A

PropertyValue
Chemical Name2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)
SynonymsImpurity II, 3,5-Bis(2-cyanoprop-2-yl)toluene
Molecular FormulaC₁₅H₁₈N₂
Molecular Weight226.32 g/mol
CAS Number120511-72-0

Mass Spectrometric Fragmentation Analysis

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a powerful technique for the identification and characterization of Anastrozole and its related compounds.

Under electron ionization (EI) conditions in GC-MS, Anastrozole Related Compound A exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 226.[3][4]

Table 2: Key Mass Fragments of Anastrozole Related Compound A (Impurity II) from GC-MS Analysis [3]

m/zProposed Fragment
226[M]⁺
211[M - CH₃]⁺
184[M - C₃H₆]⁺
158[M - C(CH₃)₂CN + H]⁺
143[M - C(CH₃)₂CN - CH₃]⁺
115[C₉H₇]⁺ (Tropylium ion)
Proposed Fragmentation Pathway

The fragmentation of Anastrozole Related Compound A is initiated by the loss of a methyl group to form a stable benzylic carbocation. Subsequent fragmentations involve neutral losses and rearrangements common to aromatic nitrile compounds.

Anastrozole_Related_Compound_A_Fragmentation M_plus [M]⁺ m/z = 226 frag_211 [M - CH₃]⁺ m/z = 211 M_plus->frag_211 - CH₃ frag_158 [M - C(CH₃)₂CN + H]⁺ m/z = 158 M_plus->frag_158 - C(CH₃)₂CN frag_184 [M - C₃H₆]⁺ m/z = 184 frag_211->frag_184 - HCN frag_143 [M - C(CH₃)₂CN - CH₃]⁺ m/z = 143 frag_158->frag_143 - CH₃ frag_115 [C₉H₇]⁺ m/z = 115 frag_143->frag_115 - C₂H₂ Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Characterization sample Anastrozole Bulk Drug / Formulation dissolution Dissolution in appropriate solvent sample->dissolution dilution Dilution to working concentration dissolution->dilution lc_ms LC-MS/MS Analysis dilution->lc_ms gc_ms GC-MS Analysis dilution->gc_ms data_acquisition Data Acquisition (MS Spectra) lc_ms->data_acquisition gc_ms->data_acquisition fragmentation_analysis Fragmentation Pattern Analysis data_acquisition->fragmentation_analysis quantification Quantification of Impurity data_acquisition->quantification structure_elucidation Structure Elucidation fragmentation_analysis->structure_elucidation

References

Crystal structure of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), a key chemical intermediate in the synthesis of the aromatase inhibitor Anastrozole. While a definitive single-crystal X-ray structure is not publicly available, this guide consolidates available data on its chemical properties, synthesis, and analytical characterization. The information presented is intended to support researchers and professionals in drug development and manufacturing.

Introduction

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), also known as Anastrozole Related Compound A, is a crucial precursor in the manufacturing of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer. The purity and characterization of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Note on Crystal Structure: As of the latest review of publicly accessible crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), a solved single-crystal structure for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) has not been deposited. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. This guide will focus on its molecular structure and other known properties.

Molecular and Chemical Properties

The fundamental properties of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) are summarized in the table below.

PropertyValue
Chemical Formula C₁₅H₁₈N₂
Molecular Weight 226.32 g/mol [1][2]
CAS Number 120511-72-0[1]
Appearance White Solid[3]
Purity Typically ≥98%[2]
Synonyms Anastrozole Related Compound A, α,α,α′,α′,5-Pentamethyl-1,3-benzenediacetonitrile, 3,5-Bis(2-cyano-2-methylethyl)toluene, 3,5-Bis(2-cyanoprop-2-yl)toluene[1]

Role in Anastrozole Synthesis

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a key starting material in a widely used synthetic route to Anastrozole. The synthesis generally proceeds via the bromination of the methyl group on the central phenyl ring, followed by a nucleophilic substitution with 1,2,4-triazole.

The logical workflow for the synthesis of Anastrozole from this intermediate is depicted below.

G Simplified Anastrozole Synthesis Workflow A 2,2'-(5-Methyl-1,3-phenylene)bis (2-methylpropanenitrile) B Bromination A->B N-Bromosuccinimide, Radical Initiator C 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis (2-methylpropanenitrile) B->C D Nucleophilic Substitution with 1,2,4-Triazole C->D E Anastrozole D->E

Anastrozole Synthesis Workflow

Experimental Protocols and Analytical Characterization

While a specific protocol for the crystallization of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is not available due to the absence of public crystal structure data, its synthesis and purification are described in the literature, often within patents for Anastrozole production.

Synthesis Protocol

A general procedure for the synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) involves the methylation of 2,2'-(5-methyl-1,3-phenylene)bisacetonitrile.[3]

  • Reactants: 3,5-bis(cyanomethyl)toluene and methyl iodide.[3]

  • Base and Solvent: Sodium hydride in dimethylformamide (DMF).[3]

  • Procedure: A mixture of 3,5-bis(cyanomethyl)toluene and methyl iodide in DMF is cooled. A dispersion of sodium hydride in mineral oil is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[3]

Analytical Characterization

The characterization of this intermediate in pharmaceutical manufacturing is crucial and typically involves chromatographic and spectroscopic methods to determine purity and confirm identity.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile and semi-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy For unambiguous structural elucidation.

Molecular Structure Diagram

The molecular structure of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is presented below.

Molecular Structure Diagram

Conclusion

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a well-established intermediate in the synthesis of Anastrozole. While its single-crystal structure remains to be publicly reported, its chemical properties and the analytical methods for its quality control are documented. Further research into the solid-state properties of this compound could provide valuable insights for process optimization and control in pharmaceutical manufacturing.

References

Technical Guide: Solubility Profile of 3,5-Bis(2-cyanoprop-2-yl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of the known solubility characteristics of 3,5-Bis(2-cyanoprop-2-yl)toluene (CAS No. 120511-72-0), a key intermediate in the synthesis of the aromatase inhibitor, Anastrozole.[1][2] Due to the compound's status as a synthetic intermediate, publicly available quantitative solubility data is limited. This document summarizes the available qualitative data, provides insights into its solubility behavior based on purification protocols found in chemical literature, and presents a standardized experimental protocol for researchers to determine precise quantitative solubility in various organic solvents.

Introduction and Compound Profile

3,5-Bis(2-cyanoprop-2-yl)toluene is a white to off-white solid organic compound.[1][3] Its chemical structure features a central toluene ring substituted with two cyanoprop-2-yl groups, rendering it relatively non-polar. It is a crucial precursor in the pharmaceutical manufacturing of Anastrozole, an antineoplastic agent used in the treatment of breast cancer.[2][4] Understanding its solubility is critical for optimizing reaction conditions, developing effective purification strategies (such as recrystallization), and ensuring proper handling and formulation.

Compound Details:

  • IUPAC Name: 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

  • Synonyms: α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile, Anastrozole EP Impurity H[1][3]

  • CAS Number: 120511-72-0[5]

  • Molecular Formula: C₁₅H₁₈N₂[3]

  • Molecular Weight: 226.32 g/mol [3]

  • Physical Form: Solid[1]

  • Melting Point: 127-130°C[1][3]

Solubility Data

No precise quantitative solubility data (e.g., g/100 mL or mol/L) is readily available in published literature. The following table summarizes the qualitative solubility information and solubility-related behaviors extracted from chemical data sheets and patents.

SolventTemperatureSolubility / BehaviorData TypeSource
ChloroformRoom TemperatureSparingly SolubleQualitative[1][3]
MethanolRoom TemperatureSlightly SolubleQualitative[1][3]
Toluene61°CSolubleInferred from Protocol[6]
Toluene-20°C to 25°CLow (Forms Suspension/Precipitate)Inferred from Protocol[6]
Carbon Tetrachloride70-75°CSoluble (for Recrystallization)Inferred from Protocol[1]
Carbon Tetrachloride-5°C to 0°CLow (Forms Suspension/Precipitate)Inferred from Protocol[1]
DichloromethaneNot SpecifiedSoluble (used as extraction solvent)Inferred from Protocol[1]
Dimethylformamide0-5°CSoluble (used as reaction solvent)Inferred from Protocol[1]
Ethyl AcetateNot SpecifiedSoluble (used as quenching solvent)Inferred from Protocol[1]
WaterNot SpecifiedInsoluble (used for washing organic phase)Inferred from Protocol[1]

Table 1: Summary of Qualitative and Inferred Solubility of 3,5-Bis(2-cyanoprop-2-yl)toluene

Experimental Protocols

This protocol is adapted from patent literature describing the purification of the title compound and relies on its temperature-dependent solubility in toluene.[6][7]

  • Dissolution: Suspend the crude 3,5-Bis(2-cyanoprop-2-yl)toluene in a suitable volume of toluene (e.g., approximately 2.8 to 4 mL per gram of compound).[7]

  • Heating: Heat the mixture to approximately 60-65°C with stirring until all the solid has completely dissolved.[6]

  • Cooling (Crystallization): Gradually cool the clear solution to room temperature (e.g., over 2-3 hours) to allow for the formation of crystals.

  • Further Cooling: To maximize yield, further cool the resulting suspension to a lower temperature, such as -20°C, and hold for at least 2 hours.[6]

  • Isolation: Filter the suspension to isolate the purified crystals.

  • Washing: Wash the collected filter cake with a small volume of pre-cooled (-20°C) toluene to remove residual impurities.[6]

  • Drying: Dry the purified product under vacuum at 40-45°C.[1]

This is a generalized protocol for determining the equilibrium solubility of the compound at a specific temperature, based on standard laboratory techniques.[8]

  • Preparation: Add an excess amount of finely ground 3,5-Bis(2-cyanoprop-2-yl)toluene to a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the solid to settle. To ensure no suspended microcrystals remain, centrifuge the sample or filter it through a syringe filter (e.g., 0.22 µm PTFE) rated for the solvent being used. The filtration should be performed at the equilibration temperature if possible.

  • Quantification: Accurately transfer a known volume of the clear, saturated supernatant to a pre-weighed vial.

  • Solvent Evaporation: Carefully evaporate the solvent from the aliquot under reduced pressure or a gentle stream of nitrogen.

  • Measurement: Once the solvent is fully removed, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)

Visualized Workflows

The following diagram illustrates the position of 3,5-Bis(2-cyanoprop-2-yl)toluene as a key intermediate and outlines the general workflow for its synthesis and subsequent purification, which is fundamentally a solubility-based operation.

G Figure 1: Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage (Recrystallization) cluster_conversion Conversion to Final Product start Starting Materials (e.g., 3,5-bis(cyanomethyl)toluene) reaction Alkylation Reaction (NaH, MeI in DMF) start->reaction 1. React quench Workup & Extraction (EtOAc, H2O, DCM) reaction->quench 2. Quench crude Crude Product (3,5-Bis(2-cyanoprop-2-yl)toluene) quench->crude 3. Isolate dissolve Dissolve in Hot Solvent (e.g., Toluene @ 65°C) crude->dissolve 4. Purify cool Cool to Crystallize (e.g., to -20°C) dissolve->cool filter Filter & Wash (with cold solvent) cool->filter pure Pure Intermediate filter->pure next_step Further Reactions (e.g., Bromination) pure->next_step 5. Convert api Anastrozole (API) next_step->api

Caption: Synthesis and Purification Workflow for the Intermediate.

The diagram below presents a logical workflow for characterizing the solubility of an unknown compound, applicable to 3,5-Bis(2-cyanoprop-2-yl)toluene.

G Figure 2: Solubility Characterization Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis start Select Compound (3,5-Bis(2-cyanoprop-2-yl)toluene) test_polar Test Polar Solvents (e.g., Methanol, Water) start->test_polar test_nonpolar Test Non-Polar Solvents (e.g., Toluene, Chloroform) start->test_nonpolar observe_polar Observe: Soluble, Slightly, Insoluble test_polar->observe_polar observe_nonpolar Observe: Soluble, Slightly, Insoluble test_nonpolar->observe_nonpolar setup Prepare Saturated Solution (Excess solute in solvent) observe_nonpolar->setup Select Solvent for Quant. Study equilibrate Equilibrate at Constant Temp (e.g., 24h @ 25°C) setup->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Solute in Aliquot (Evaporate & Weigh) separate->quantify end end quantify->end Final Data (g/L)

Caption: General workflow for determining compound solubility.

References

An In-depth Technical Guide to the Reactivity of Nitrile Groups in 3,5-Bis(2-cyanoprop-2-yl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile groups in 3,5-Bis(2-cyanoprop-2-yl)toluene, a key intermediate in the synthesis of the aromatase inhibitor, Anastrozole. The document outlines the influence of the molecular structure on the reactivity of the cyano functionalities, detailing common transformations such as hydrolysis, reduction, and cycloaddition. While the primary documented reaction of this molecule leads to Anastrozole without altering the nitrile groups, this guide extrapolates the expected behavior of these groups based on established principles of organic chemistry and data from analogous aromatic nitriles. Detailed experimental protocols for these potential transformations are provided, alongside structured data tables and visual diagrams of reaction pathways to support further research and development.

Introduction: Structural and Electronic Effects on Nitrile Reactivity

3,5-Bis(2-cyanoprop-2-yl)toluene, also known as α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile, is a symmetrically substituted aromatic compound.[1] The reactivity of its two nitrile (-C≡N) groups is significantly influenced by the electronic properties of the substituents on the central toluene ring. The carbon atom of the nitrile group is inherently electrophilic, a property that can be represented by a resonance structure placing a positive charge on this carbon.[2]

The toluene core of the molecule is substituted with three electron-donating groups (EDGs): one methyl group (-CH₃) and two isopropyl groups, each attached to a cyano moiety. These alkyl groups donate electron density to the aromatic ring through an inductive effect. This increased electron density on the ring, in turn, deactivates the nitrile groups towards nucleophilic attack.[3] Consequently, the nitrile groups in 3,5-Bis(2-cyanoprop-2-yl)toluene are expected to be less reactive than those in unsubstituted benzonitrile or in benzonitriles bearing electron-withdrawing groups. Reactions such as hydrolysis and reduction will likely require more forcing conditions (e.g., higher temperatures, stronger reagents, or longer reaction times) to proceed efficiently.[4]

Documented Reactivity: Synthesis of Anastrozole

The most prominent documented application of 3,5-Bis(2-cyanoprop-2-yl)toluene is its role as a precursor to Anastrozole.[5][6] This synthesis, however, does not involve the chemical transformation of the nitrile groups. Instead, the reaction targets the benzylic protons of the central methyl group. The process typically involves a free-radical bromination of the methyl group, followed by a nucleophilic substitution with 1,2,4-triazole.

Experimental Protocol: Synthesis of Anastrozole from 3,5-Bis(2-cyanoprop-2-yl)toluene

This protocol is adapted from methodologies described in the patent literature.[7][8][9]

Step 1: Bromination of the Benzylic Methyl Group

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve 100 g of 3,5-Bis(2-cyanoprop-2-yl)toluene in 1300 ml of acetonitrile.

  • Add 2.3 g of benzoyl peroxide as a radical initiator and 1.2 ml of acetic acid.

  • Heat the mixture to 50-55°C.

  • Slowly add 100 g of N-bromosuccinimide (NBS) over a period of 3 hours, maintaining the temperature.

  • After the addition is complete, slowly raise the temperature to reflux (approximately 75-80°C) and maintain for 3 hours.

  • Monitor the reaction by TLC or HPLC until completion.

  • Cool the reaction mixture to 25-30°C and add 2.5 ml of water.

  • Concentrate the mixture under vacuum at a temperature below 60°C to obtain the crude 3,5-bis(2-cyanoprop-2-yl)benzyl bromide intermediate.

Step 2: Alkylation with 1,2,4-Triazole

  • To a reaction vessel, add the crude bromo intermediate from the previous step.

  • Add 1,2,4-triazole sodium (0.18 g per 0.3 g of the bromo intermediate) and potassium carbonate (1 g) to dimethylformamide (DMF, 2 ml).

  • Heat the mixture to 90°C for 5 hours. The use of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a solvent system like toluene can also be employed to improve yield.[8]

  • After the reaction is complete, cool the mixture and add 20 ml of water.

  • Extract the aqueous phase three times with 15 ml of ethyl acetate.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under vacuum.

  • Purify the resulting crude Anastrozole by column chromatography or crystallization to yield the final product.

Anastrozole_Synthesis start 3,5-Bis(2-cyanoprop-2-yl)toluene intermediate 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide start->intermediate NBS, Benzoyl Peroxide, Acetonitrile, 50-80°C end Anastrozole intermediate->end 1,2,4-Triazole Sodium, K2CO3, DMF, 90°C

Fig. 1: Synthesis of Anastrozole.

Potential Reactivity of the Nitrile Groups

While the synthesis of Anastrozole leaves the nitrile groups intact, they possess the potential to undergo a variety of chemical transformations. The following sections detail the expected reactivity and provide generalized protocols for these reactions, keeping in mind the deactivating influence of the alkyl substituents.

Hydrolysis of Nitrile Groups

The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions.[10] Due to the steric hindrance and the electron-donating nature of the substituents in 3,5-Bis(2-cyanoprop-2-yl)toluene, these reactions are expected to be slow and may require harsh conditions. Platinum-catalyzed hydration offers a milder alternative for hindered nitriles.[11]

Table 1: Predicted Conditions for Hydrolysis

ProductReagentsTypical ConditionsExpected Reactivity
DiamideConcentrated H₂SO₄, H₂OModerate heatSlow, may require elevated temperatures
Diacidaq. NaOH or HClRefluxVery slow, requires prolonged heating

This protocol is a general procedure for the hydrolysis of aromatic nitriles and may require optimization.[12][13]

  • To a solution of 3,5-Bis(2-cyanoprop-2-yl)toluene (1 eq.) in ethanol (10 volumes), add a 10% aqueous solution of sodium hydroxide (2 volumes).

  • Heat the mixture to reflux and monitor the reaction by TLC. Given the expected low reactivity, a prolonged reflux period (24-48 hours) may be necessary.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Dilute the residue with water (10 volumes) and wash with an organic solvent like dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl.

  • Extract the precipitated dicarboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.

Reduction of Nitrile Groups

Nitriles are commonly reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2] Catalytic hydrogenation is also a viable, though often more strenuous, method for aromatic nitriles.[14] For substrates with electron-donating groups, more forceful conditions such as refluxing in a high-boiling solvent may be required.[4] Milder reagents like diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction to an aldehyde.[10]

Table 2: Predicted Conditions for Reduction

ProductReagentsTypical ConditionsExpected Reactivity
DiamineLiAlH₄ in THF, followed by H₂O quenchRefluxModerate, may require extended reaction time
DiamineH₂, Ni or Pd catalystHigh pressure, high temperatureSlow, requires forcing conditions
DialdehydeDIBAL-H in Toluene, then H₂O quenchLow temperature (-78°C)Moderate, careful control of stoichiometry is crucial

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

  • In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, suspend LiAlH₄ (a molar excess, typically 2-3 equivalents per nitrile group) in anhydrous tetrahydrofuran (THF).

  • Dissolve 3,5-Bis(2-cyanoprop-2-yl)toluene in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Maintain reflux for several hours (e.g., 12-24 hours), monitoring the reaction's progress by TLC.

  • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine, which can be purified by distillation or chromatography.

Reaction_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction start_h 3,5-Bis(2-cyanoprop-2-yl)toluene amide Intermediate Diamide start_h->amide H₂SO₄ / H₂O acid Dicarboxylic Acid amide->acid H₃O⁺ or OH⁻, Heat start_r 3,5-Bis(2-cyanoprop-2-yl)toluene aldehyde Dialdehyde start_r->aldehyde 1. DIBAL-H 2. H₂O amine Diamine start_r->amine 1. LiAlH₄ 2. H₂O

Fig. 2: Potential Hydrolysis and Reduction Pathways.
Cycloaddition Reactions

The carbon-nitrogen triple bond of nitriles can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles.[15][16] Aromatic nitriles with electron-donating groups are generally poor dipolarophiles. Therefore, these reactions are expected to be sluggish and may require high temperatures or the use of an electron-deficient 1,3-dipole (an inverse electron-demand cycloaddition).[17]

Table 3: Predicted Conditions for [3+2] Cycloaddition

1,3-DipoleProductTypical ConditionsExpected Reactivity
Organic Azide (e.g., Benzyl Azide)TetrazoleHigh temperature (e.g., reflux in DMF or DMSO)Very slow, low yield expected
Nitrile Oxide (e.g., Benzonitrile Oxide)OxadiazoleModerate to high temperatureSlow, may benefit from Lewis acid catalysis
  • In a reaction vessel, combine 3,5-Bis(2-cyanoprop-2-yl)toluene (1 eq.), sodium azide (a molar excess, e.g., 2.5 eq. per nitrile group), and a Lewis acid such as zinc chloride or an ammonium salt like triethylammonium chloride in a high-boiling polar aprotic solvent (e.g., DMF).

  • Heat the mixture to a high temperature (e.g., 120-150°C) for an extended period (24-72 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude bis-tetrazole product by recrystallization.

Experimental Workflow Overview

The investigation of the reactivity of the nitrile groups in 3,5-Bis(2-cyanoprop-2-yl)toluene would typically follow a structured workflow, from reaction setup to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis node_reagents Reagent Preparation Weighing of 3,5-Bis(2-cyanoprop-2-yl)toluene Preparation of reagent solutions node_setup Reaction Setup Assembly of glassware Inert atmosphere generation (if needed) node_reagents->node_setup node_execution Reaction Execution Controlled addition of reagents Temperature monitoring and control Reaction monitoring (TLC/HPLC) node_setup->node_execution node_quench Quenching & Extraction Neutralization/Quenching Liquid-liquid extraction Drying of organic phase node_execution->node_quench node_purify Purification Solvent removal Column chromatography or Recrystallization node_quench->node_purify node_char Characterization Yield determination Spectroscopic analysis (NMR, IR, MS) Purity analysis (HPLC, Melting Point) node_purify->node_char

Fig. 3: General Experimental Workflow.

Conclusion

The nitrile groups of 3,5-Bis(2-cyanoprop-2-yl)toluene are electronically deactivated due to the presence of three alkyl electron-donating groups on the central toluene ring. While the molecule's primary use as an intermediate for Anastrozole does not involve the transformation of these nitrile groups, they are capable of undergoing typical nitrile reactions such as hydrolysis, reduction, and cycloaddition. These transformations are predicted to require more stringent conditions compared to more activated aromatic nitriles. The generalized protocols and predictive data presented in this guide serve as a foundational resource for researchers aiming to explore the rich chemistry of this molecule beyond its current applications, enabling the development of novel compounds and synthetic pathways. Further experimental work is necessary to determine the optimal conditions and quantitative outcomes for these potential reactions.

References

The Expanding Horizon of Aromatic Dinitriles in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aromatic dinitrile compounds, characterized by the presence of two cyano (-C≡N) groups attached to an aromatic ring system, are emerging as a versatile class of building blocks in materials science. Their unique electronic properties and propensity to undergo cyclotrimerization and other polymerization reactions make them ideal precursors for a range of high-performance materials. This technical guide delves into the core applications of aromatic dinitriles, focusing on their role in the development of high-performance thermosetting polymers and porous organic frameworks, offering a comprehensive overview for researchers and professionals in materials science and related fields.

High-Performance Polymers: The Rise of Phthalonitrile Resins

Among aromatic dinitriles, phthalonitriles (1,2-dicyanobenzenes) have garnered significant attention for their ability to form highly cross-linked, thermally stable thermosetting polymers. These materials exhibit exceptional performance characteristics, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

Synthesis and Curing of Phthalonitrile Resins

Phthalonitrile monomers are typically synthesized via nucleophilic substitution of a nitro-group on a phthalonitrile precursor with a bisphenol. A common example is the synthesis of bisphenol A diphthalonitrile (BAPN).

The curing of phthalonitrile resins is a thermally induced process that leads to the formation of a complex, highly cross-linked network. The polymerization proceeds through the formation of stable heterocyclic structures, primarily phthalocyanine and triazine rings, which impart the material with its remarkable thermal and oxidative stability. The curing process can be accelerated by the addition of curing agents, such as aromatic amines.

Experimental Protocol: Synthesis of Bisphenol A Diphthalonitrile (BAPN)

Materials:

  • 4-Nitrophthalonitrile

  • Bisphenol A

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve bisphenol A and 4-nitrophthalonitrile in DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Heat the reaction mixture to 80-100°C and maintain under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of methanol and water to precipitate the product.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts, followed by a wash with cold methanol.

  • Dry the crude product under vacuum.

  • Recrystallize the dried product from a suitable solvent system (e.g., ethanol/water) to obtain pure bisphenol A diphthalonitrile.

  • Characterize the final product using FTIR and NMR spectroscopy to confirm its chemical structure.

Experimental Protocol: Thermal Curing of Phthalonitrile Resin

Materials:

  • Phthalonitrile monomer (e.g., BAPN)

  • Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene)

Procedure:

  • Monomer and Curing Agent Preparation: Dry the phthalonitrile monomer and the aromatic amine curing agent in a vacuum oven at a temperature below their melting points to remove any residual moisture.

  • Mixing:

    • Melt Mixing: Heat the phthalonitrile monomer to a temperature approximately 20-30°C above its melting point to obtain a low-viscosity melt. Add the desired amount of curing agent (typically 1-5 wt%) to the molten monomer. Stir the mixture gently until the curing agent is completely dissolved and a homogeneous mixture is obtained.

    • Solution Mixing: If melt mixing is not feasible, dissolve both the monomer and the curing agent in a minimal amount of a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP). Stir until a homogeneous solution is achieved. The solvent must be completely removed under vacuum before curing.

  • Degassing: Pour the homogeneous resin mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature. Apply a vacuum to degas the resin and remove any entrapped air bubbles or residual solvent.

  • Staged Thermal Curing:

    • Heat the resin in an inert atmosphere (e.g., nitrogen) according to a staged curing schedule. A typical schedule might be:

      • 220°C for 8 hours

      • 245°C for 8 hours

      • 270°C for 8 hours

      • 295°C for 8 hours

      • 320°C for 8 hours

  • Post-Curing: For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended. Increase the temperature to 350-380°C and hold for 4-8 hours.[1]

  • Cooling: Allow the cured polymer to cool down to room temperature in a controlled manner to minimize thermal stresses.

  • Demolding and Characterization: Carefully remove the cured polymer from the mold. Characterize the material using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).

Properties of Phthalonitrile-Based Materials

The resulting phthalonitrile polymers exhibit a suite of desirable properties, making them competitive with other high-performance polymers like polyimides.

Phthalonitrile-based composites are renowned for their exceptional thermal stability.[2] They typically exhibit high glass transition temperatures (Tg), often exceeding 400°C, and decomposition temperatures (Td) above 500°C in an inert atmosphere.[3][4] The char yield, which is the percentage of material remaining after thermal decomposition, is also impressively high, often in the range of 60-80% at 800°C in nitrogen.[1]

PropertyTypical Value RangeAnalysis Method
Glass Transition Temperature (Tg)> 400 °CDSC, DMA
5% Weight Loss Temperature (Td5)500 - 570 °C (in N₂)TGA
Char Yield at 800 °C60 - 80% (in N₂)TGA

Table 1: Typical Thermal Properties of Cured Phthalonitrile Polymers.

The highly cross-linked nature of cured phthalonitrile resins translates into excellent mechanical properties, including high strength and stiffness. The flexural strength of these materials can range from 70 to over 900 MPa, depending on the specific formulation and reinforcement used.[3][5] The storage modulus, a measure of the material's stiffness, is also high, typically in the range of 2.5 to 3.5 GPa at room temperature.[1]

PropertyTypical Value RangeAnalysis Method
Flexural Strength70 - 946 MPaThree-point bending
Storage Modulus at 30°C2.5 - 3.5 GPaDMA
Interlaminar Shear Strength (for composites)~85 MPaShort-beam shear test

Table 2: Typical Mechanical Properties of Cured Phthalonitrile Polymers and Composites.[3]

Applications of Phthalonitrile Composites

The combination of outstanding thermal and mechanical properties makes phthalonitrile-based composites ideal for a variety of high-performance applications:

  • Aerospace: Structural components, engine parts, and thermal protection systems.

  • Electronics: Encapsulation materials for electronics in harsh environments and high-performance circuit boards.

  • Naval and Automotive Industries: Fire-retardant materials and components requiring high strength and durability.

Porous Organic Frameworks from Aromatic Dinitriles

Aromatic dinitriles are also key precursors for the synthesis of porous organic frameworks (POFs), a class of materials with high surface areas and tunable porosity. The cyclotrimerization of dinitrile monomers, often catalyzed by Lewis acids at high temperatures, leads to the formation of robust, triazine-based networks.

Synthesis of Triazine-Based Porous Organic Polymers

The synthesis of triazine-based porous organic polymers typically involves the polytrimerization of aromatic dinitriles in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in a salt melt at high temperatures. The properties of the resulting polymer, including its porosity and surface area, can be tailored by varying the monomer architecture, concentration, and reaction temperature.

Experimental Protocol: Synthesis of a Triazine-Based Porous Organic Polymer

Materials:

  • Aromatic dinitrile monomer (e.g., 1,4-dicyanobenzene)

  • Zinc chloride (ZnCl₂), anhydrous

  • Dimethyl sulfoxide (DMSO) (for some variations)

  • Methanol

  • Water

Procedure:

  • Monomer and Catalyst Preparation: Ensure the aromatic dinitrile monomer is pure and dry. Store the anhydrous zinc chloride in a glovebox to prevent moisture absorption.

  • Reaction Setup: In a reaction vessel, thoroughly mix the aromatic dinitrile monomer with zinc chloride. The molar ratio of monomer to catalyst can be varied to control the properties of the final material.

  • Polymerization: Heat the mixture under an inert atmosphere to a high temperature (e.g., 400°C) for a specified period (e.g., 40 hours). The reaction is typically carried out in a sealed ampoule or a tube furnace.

  • Purification: After cooling to room temperature, the solid product is ground into a fine powder. The powder is then washed extensively with hot water and methanol to remove the catalyst and any unreacted monomer.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 150°C) to remove any residual solvent.

  • Characterization: Characterize the resulting porous polymer using techniques such as Fourier-transform infrared spectroscopy (FTIR), solid-state ¹³C NMR, thermogravimetric analysis (TGA), and nitrogen adsorption-desorption analysis (BET for surface area).

Properties of Triazine-Based Porous Polymers

Triazine-based porous organic polymers exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[6] Their most significant feature is their permanent porosity, which can be tailored by the choice of monomer and synthesis conditions.

Polymer SystemBET Surface Area (m²/g)Pore Volume (cm³/g)
Triazine-based POP from melamine and terephthalaldehyde (T-POP1)287.4-
Triazine-based POP from melamine and a functionalized dialdehyde (T-POP2)139.2-
Triazine-based POP from melamine and another functionalized dialdehyde (T-POP3)196.5-
Azo-bridged triazine-based polymer (AZO-T-P2)351-
Triazine-based conjugated microporous polymer (T-CMP-1)152.6-
Triazine-based conjugated microporous polymer (T-CMP-2)213.4-

Table 3: Porosity Properties of Various Triazine-Based Porous Organic Polymers.[6][7][8]

Applications of Triazine-Based Porous Materials

The high surface area, tunable porosity, and nitrogen-rich framework of triazine-based POPs make them promising candidates for a range of applications:

  • Gas Storage and Separation: The porous structure allows for the selective adsorption of gases like carbon dioxide and hydrogen.

  • Catalysis: The triazine units can act as ligands for metal catalysts, and the porous network provides a high surface area for catalytic reactions.[7]

  • Environmental Remediation: These materials can be used as adsorbents for the removal of pollutants, such as dyes, from water.[7][9]

Visualizing the Processes

To better understand the experimental workflows and chemical transformations involved in the application of aromatic dinitriles, the following diagrams are provided.

experimental_workflow_phthalonitrile cluster_prep Resin Preparation cluster_cure Curing Process cluster_post Post-Processing and Characterization start Dry Monomer and Curing Agent mix Melt Mix or Solution Mix start->mix degas Degas Resin in Mold mix->degas cure Staged Thermal Curing in Inert Atmosphere degas->cure post_cure Post-Curing at High Temperature cure->post_cure cool Controlled Cooling post_cure->cool demold Demold Cured Polymer cool->demold char Characterization (DSC, TGA, DMA) demold->char

Caption: Experimental workflow for the thermal curing of phthalonitrile resins.

phthalonitrile_curing_mechanism cluster_reactants Reactants cluster_process Process cluster_products Resulting Structures monomer Phthalonitrile Monomer (-CN groups) initiation Initiation and Propagation monomer->initiation curing_agent Curing Agent (e.g., Aromatic Amine) curing_agent->initiation crosslinking Cross-linking Reactions initiation->crosslinking Heat network Cured Polymer Network crosslinking->network triazine Triazine Rings phthalocyanine Phthalocyanine Rings isoindoline Isoindoline Structures

Caption: Simplified schematic of the phthalonitrile curing mechanism.

Conclusion

Aromatic dinitrile compounds are proving to be invaluable precursors for a new generation of advanced materials. Phthalonitrile-based polymers offer a compelling combination of high-temperature stability and robust mechanical properties, making them prime candidates for applications where performance is paramount. Simultaneously, the ability of aromatic dinitriles to form well-defined porous organic frameworks opens up exciting possibilities in areas such as gas separation, catalysis, and environmental remediation. As research in this field continues to advance, the range of applications for these versatile building blocks is set to expand even further, offering innovative solutions to challenges across multiple scientific and industrial domains.

References

The Strategic Role of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), a key aromatic dinitrile, serves as a pivotal precursor in the synthesis of advanced pharmaceutical compounds. Its unique structural features, particularly the reactive methyl group on the phenyl ring and the two nitrile functionalities, make it a versatile building block for creating complex molecules. This technical guide provides an in-depth exploration of its synthesis, key reactions, and its primary application in the production of the potent non-steroidal aromatase inhibitor, Anastrozole. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

PropertyValueReference
CAS Number 120511-72-0[1]
Molecular Formula C₁₅H₁₈N₂[1]
Molecular Weight 226.32 g/mol [1]
Appearance White to Off-White Solid[2]
Storage 2-8°C Refrigerator[2]

Synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

The synthesis of the title compound is a multi-step process that begins with a more readily available starting material, 3,5-bis(bromomethyl)toluene. The overall pathway involves cyanation followed by methylation.[3]

Experimental Protocol:

Step 1: Cyanation of 3,5-bis(bromomethyl)toluene

  • To a solution of 3,5-bis(bromomethyl)toluene in dichloromethane, add potassium cyanide (KCN).

  • A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is introduced to facilitate the reaction between the organic and inorganic phases.[3][4]

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, yielding 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.[3]

Step 2: Methylation of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile

  • The dinitrile intermediate is dissolved in a suitable solvent, such as dimethylformamide (DMF).

  • A strong base, typically sodium hydride (NaH), is added to deprotonate the carbon atoms alpha to the nitrile groups.[3][5]

  • Methyl iodide (CH₃I) is then added to the reaction mixture, which methylates the deprotonated positions.[3][5]

  • The reaction is quenched, and the product, 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile), is isolated and purified.

Application as a Precursor for Anastrozole

The primary and most significant application of 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) is as a late-stage intermediate in the synthesis of Anastrozole, a third-generation aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer.[6][7] The synthesis involves two key transformations: benzylic bromination and subsequent nucleophilic substitution with 1,2,4-triazole.

Anastrozole Synthesis Pathway

G A 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) B 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) A->B Bromination (NBS, AIBN) C Anastrozole B->C Nucleophilic Substitution (1,2,4-Triazole, Base)

Caption: Synthetic pathway from the precursor to Anastrozole.

Experimental Protocols for Anastrozole Synthesis:

Step 1: Bromination of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

This reaction selectively brominates the benzylic methyl group.

  • In a suitable flask, suspend 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (e.g., 10.0 g) in an ester solvent such as tert-butyl acetate (e.g., 100 ml).[6]

  • Add N-bromosuccinimide (NBS) (e.g., 8.30 g) and a radical initiator, such as azobisisobutyronitrile (AIBN) (e.g., 220 mg).[6]

  • Heat the mixture to a temperature of 65°-75°C and maintain for 2-4 hours.[6]

  • Upon completion, cool the reaction mixture to 30°-40°C and quench by adding a 5% solution of sodium metabisulphite (e.g., 50 ml).[6]

  • The resulting intermediate, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile), can be isolated and purified, often by crystallization or chromatography.[6]

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

This final step introduces the triazole moiety to form Anastrozole.

  • In a reaction vessel, combine the brominated intermediate, 1,2,4-triazole or its sodium salt, and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene.[3][6]

  • When using toluene, a phase-transfer catalyst like PEG 600 may be employed.[3]

  • The reaction is typically carried out at a temperature ranging from 0 to 45°C.[3][6] For instance, a mixture in toluene can be stirred at 40-45°C for approximately 3 hours.[3]

  • After the reaction is complete, the mixture is filtered.[3]

  • If toluene is used as the solvent, the filtrate is washed with water to remove inorganic salts.[3]

  • The organic layer containing Anastrozole is then subjected to purification, commonly through crystallization from a solvent system like ethyl acetate and diisopropyl ether, to yield high-purity Anastrozole.[3]

Quantitative Data for Anastrozole Synthesis
StepReactionKey ReagentsSolventTypical YieldReference
1BrominationN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)tert-Butyl acetateHigh[6]
2Triazole Addition1,2,4-Triazole, Potassium CarbonateToluene>90%[3]

Reactivity and Potential for Novel Compound Synthesis

While the primary documented use of 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) is in Anastrozole synthesis, its reactive sites offer potential for the creation of other novel compounds.

  • Substitution Reactions: The bromomethyl group of its derivative is a key site for nucleophilic substitution with various nucleophiles, not limited to 1,2,4-triazole. Amines, thiols, and other heterocyclic compounds could be introduced to generate a library of new molecules.[8]

  • Hydrolysis of Nitrile Groups: The nitrile groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.[9] These dicarboxylic acids could then be further functionalized.

  • Reduction of Nitrile Groups: The nitrile groups can be reduced to primary amines, providing another avenue for derivatization.[9]

Potential Derivatization Workflow

G cluster_0 Precursor cluster_1 Key Intermediate cluster_2 Potential Derivatives A 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) B 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) A->B Bromination D Dicarboxylic Acid Derivatives A->D Hydrolysis E Diamine Derivatives A->E Reduction C Novel Heterocyclic Compounds B->C Nucleophilic Substitution (e.g., various heterocycles)

Caption: Potential synthetic routes for novel compounds.

Conclusion

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a valuable and versatile precursor, most notably for the synthesis of the important anticancer drug Anastrozole. The synthetic pathways are well-established, offering high yields and purity. Beyond its current primary application, the inherent reactivity of this compound and its derivatives presents significant opportunities for the exploration and development of new chemical entities. The detailed protocols and data provided in this guide are intended to empower researchers to leverage this precursor in their ongoing quest for novel therapeutics.

References

Anastrozole Impurity H: A Comprehensive Technical Guide to Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anastrozole is a non-steroidal aromatase inhibitor utilized in the treatment of breast cancer. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Anastrozole Impurity H is a known impurity of Anastrozole. This technical guide provides a comprehensive overview of the alternative names, chemical identifiers, and structural information for Anastrozole Impurity H, facilitating its accurate identification and characterization in research and quality control settings.

Chemical Identity and Nomenclature

Anastrozole Impurity H is chemically known as 2,2'-(5-Methylbenzene-1,3-diyl)bis(2-methylpropanenitrile).[1][2] It is also recognized by various synonyms and designations from different pharmacopeias and chemical suppliers. A consolidated list of these names and identifiers is crucial for unambiguous communication and documentation in scientific and regulatory contexts.

Tabulated Nomenclature and Identifiers

The following table summarizes the key identifiers and alternative names for Anastrozole Impurity H.

Identifier TypeValue
IUPAC Name 2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile[3]
CAS Number 120511-72-0[1][2][3][][5][6][7][8][9]
Molecular Formula C15H18N2[1][3][][5][6][7][8][9]
Molecular Weight 226.32 g/mol [1][3][][5][6][7][8][9]
European Pharmacopoeia (EP) Name Anastrozole EP Impurity H[1][3][][5][6][7][8][9]
United States Pharmacopeia (USP) Name Anastrozole Related Compound A[1][3][8]
Synonyms 3,5-Bis(2-cyanoprop-2-yl)toluene[5][6][7][9]
2,2'-(5-methylbenzene-1,3-diyl)bis(2-methylpropanenitrile)[1][2][]
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile[2]
1,3-Benzenediacetonitrile, α,α,α',α',5-pentamethyl-[3][]
α1,α1,α3,α3,5-Pentamethyl-1,3-benzenediacetonitrile[][9]
2,2'-(5-Methyl-1,3-phenylene)di(2-methylpropionitrile)[3][][9]
2-[3-(Cyanodimethylmethyl)-5-methylphenyl]-2-methylpropionitrile[3][][9]
3,5-Bis(2-cyano-2-methylethyl)toluene[3][][9]

Logical Relationships of Nomenclature

The various names for Anastrozole Impurity H are interconnected, stemming from different naming conventions (systematic, common, and pharmacopeial). The following diagram illustrates these relationships.

Anastrozole_Impurity_H_Nomenclature cluster_systematic Systematic Names cluster_pharmacopeial Pharmacopeial Designations cluster_synonyms Common Synonyms Anastrozole_Impurity_H Anastrozole Impurity H IUPAC IUPAC Name 2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile Anastrozole_Impurity_H->IUPAC is identified by Chemical_Name Chemical Name 2,2'-(5-Methylbenzene-1,3-diyl)bis(2-methylpropanenitrile) Anastrozole_Impurity_H->Chemical_Name is identified by EP_Name EP Name Anastrozole EP Impurity H Anastrozole_Impurity_H->EP_Name is designated as USP_Name USP Name Anastrozole Related Compound A Anastrozole_Impurity_H->USP_Name is designated as Synonym1 3,5-Bis(2-cyanoprop-2-yl)toluene Anastrozole_Impurity_H->Synonym1 is also known as Synonym2 α,α,α',α'-Tetramethyl-5-methyl- 1,3-benzenediacetonitrile Anastrozole_Impurity_H->Synonym2 is also known as

Caption: Nomenclature relationships for Anastrozole Impurity H.

Experimental Protocols

Detailed experimental protocols for the identification and quantification of Anastrozole Impurity H are typically found within the official pharmacopeial monographs for Anastrozole or in validated analytical methods developed by pharmaceutical manufacturers. These methods often involve High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector.

A general workflow for the analysis of Anastrozole and its impurities is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Anastrozole Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Column Separation on C18 Column HPLC->Column Detection UV Detection at specified wavelength Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Impurity H (using a reference standard) Integration->Quantification

References

Methodological & Application

Synthesis of Anastrozole from 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its primary mechanism of action involves the inhibition of aromatase, the enzyme responsible for converting androgens to estrogens, thereby reducing circulating estrogen levels that can stimulate the growth of hormone-sensitive tumors.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Anastrozole, commencing from the starting material 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile). The synthesis is primarily a two-step process involving a benzylic bromination followed by a nucleophilic substitution with 1,2,4-triazole.[3][4][5] This guide includes comprehensive methodologies, quantitative data from various synthetic approaches, and visual diagrams of the experimental workflow and the relevant biological signaling pathway to facilitate understanding and replication by researchers in the field of drug development and medicinal chemistry.

Introduction

Anastrozole, with the chemical name α¹,α¹,α³α³-tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, is a third-generation aromatase inhibitor that has demonstrated significant efficacy in the adjuvant treatment of early and advanced breast cancer in postmenopausal women.[6] The synthesis of Anastrozole from 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a well-established route that offers a reliable method for obtaining the active pharmaceutical ingredient (API).[3][4][5] The key steps involve the selective bromination of the benzylic methyl group of the starting material to form the intermediate 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile), followed by the N-alkylation of 1,2,4-triazole with this intermediate.[3][4][7] Careful control of reaction conditions is crucial to maximize yield and purity while minimizing the formation of impurities.[8]

Data Presentation

The following tables summarize quantitative data reported for the key steps in the synthesis of Anastrozole, highlighting the impact of different reagents and conditions on reaction outcomes.

Table 1: Comparative Yields for the Bromination of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Brominating AgentRadical InitiatorSolventReaction Time (reflux)Yield of Brominated IntermediateReference
N-Bromosuccinimide (NBS)Benzoyl PeroxideAcetonitrileUp to 3 hoursNot explicitly stated, but implied to be a viable route[7]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Not specifiedNot specifiedNot specifiedStated as a cost-effective and highly efficient alternative[7]

Table 2: Yields for the Alkylation of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) with 1,2,4-Triazole

SolventBaseCatalystReaction Time & TemperatureYield of AnastrozoleReference
ToluenePotassium CarbonatePEG 600 (Phase Transfer Catalyst)3 hours at 40-45°CNot explicitly stated, but described as a viable industrial method[9]
Dimethylformamide (DMF)Potassium CarbonateNone5 hours at 90°CYield increased with PTC[10]
ToluenePotassium CarbonateTetrabutylammonium Bromide (TBAB)5 hours at 90°CHighest yield among the tested conditions[10]
ToluenePotassium CarbonateBenzalkonium Chloride (BKC)5 hours at 90°CHigher yield than without PTC[10]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Anastrozole.

Step 1: Benzylic Bromination of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

This procedure outlines the synthesis of the key intermediate, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).

Materials:

  • 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or another suitable radical initiator)

  • Acetonitrile (or other suitable organic solvent)[7]

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Reaction vessel with reflux condenser and stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) in acetonitrile.[7]

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.[7]

  • Heat the reaction mixture to reflux for a period of up to 3 hours.[4] The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and quench the reaction with water.[7]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).[7]

  • The crude product can be further purified by crystallization or used directly in the next step.[1]

Step 2: N-Alkylation of 1,2,4-Triazole to Synthesize Anastrozole

This procedure describes the final step in the synthesis of Anastrozole.

Materials:

  • 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

  • 1,2,4-Triazole (or its sodium salt)

  • Potassium carbonate (or another suitable base)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) (optional, but recommended for higher yield and purity)[8][10]

  • Toluene (or Dimethylformamide - DMF)[9][10]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Reaction vessel with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred mixture of 1,2,4-triazole (or its sodium salt), potassium carbonate, and the phase-transfer catalyst in toluene, add a solution of 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).[9]

  • Heat the reaction mixture. For instance, when using DMF as a solvent, the mixture can be heated at 90°C for 5 hours.[3][10] When using toluene with a phase-transfer catalyst, stirring for 3 hours at 40-45°C is effective.[9]

  • Monitor the reaction for completion using a suitable chromatographic technique.

  • After the reaction is complete, cool the mixture and add water.

  • Extract the product with ethyl acetate (3 times).[10]

  • Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.[3]

  • Concentrate the organic phase under reduced pressure to obtain crude Anastrozole.[3]

Purification of Anastrozole

Crude Anastrozole can be purified by crystallization to achieve high purity.

Materials:

  • Crude Anastrozole

  • Isopropanol

  • Cyclohexane (or other suitable anti-solvent)[11]

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Dissolve the crude Anastrozole in a minimal amount of a suitable solvent, such as isopropanol, at an elevated temperature (e.g., 45-50°C).[11]

  • Cool the solution to room temperature (25-35°C).[11]

  • Slowly add an anti-solvent, such as cyclohexane, dropwise to the solution to induce precipitation.[11]

  • Stir the mixture for a period to allow for complete crystallization.

  • Filter the precipitated solid, wash with fresh anti-solvent (cyclohexane), and dry under vacuum to obtain pure Anastrozole.[11] The purity can be assessed by HPLC.[12]

Mandatory Visualizations

Anastrozole Synthesis Workflow

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Alkylation cluster_product Crude Product cluster_purification Purification cluster_final Final Product start 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) bromination Benzylic Bromination start->bromination intermediate 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) bromination->intermediate reagents1 NBS, Benzoyl Peroxide Acetonitrile, Reflux reagents1->bromination alkylation N-Alkylation intermediate->alkylation crude Crude Anastrozole alkylation->crude reagents2 1,2,4-Triazole, K2CO3 Toluene, Heat reagents2->alkylation purification Crystallization crude->purification final Pure Anastrozole purification->final reagents3 Isopropanol / Cyclohexane reagents3->purification

Caption: Synthetic workflow for Anastrozole.

Anastrozole Mechanism of Action: Aromatase Inhibition Signaling Pathway

G cluster_androgens Androgen Precursors cluster_aromatase Enzymatic Conversion cluster_estrogens Estrogen Products cluster_cancer_cell Hormone Receptor-Positive Breast Cancer Cell Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol ER Estrogen Receptor (ER) Estrone->ER Estradiol->ER Proliferation Tumor Growth and Proliferation ER->Proliferation Stimulates Anastrozole Anastrozole Anastrozole->Aromatase Inhibits

Caption: Anastrozole's inhibition of estrogen synthesis.

References

Application Notes and Protocols for the Bromination of 3,5-Bis(2-cyanoprop-2-yl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the bromination of 3,5-bis(2-cyanoprop-2-yl)toluene, a key intermediate in the synthesis of various compounds, including the aromatase inhibitor Anastrozole. The protocol outlines the necessary reagents, equipment, and procedural steps for a successful synthesis. Additionally, it includes quantitative data from various reported methodologies, presented in a clear, tabular format for easy comparison and interpretation. A visual workflow of the experimental process is also provided to aid in the conceptual understanding of the protocol.

Introduction

3,5-Bis(2-cyanoprop-2-yl)toluene is a crucial building block in medicinal chemistry and drug development.[1][2][3] Its selective bromination at the benzylic position yields 3,5-bis(2-cyanoprop-2-yl)benzyl bromide, a versatile intermediate for further functionalization.[4] This transformation is typically achieved through a free-radical bromination reaction, commonly employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide. The resulting product is an important precursor in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a representative experimental protocol for the bromination of 3,5-bis(2-cyanoprop-2-yl)toluene.

ParameterValueReference
Starting Material
3,5-bis(2-cyanoprop-2-yl)toluene600 g (2.65 mol)[4]
Reagents
N-Bromosuccinimide (NBS)519 g (2.916 mol)[4]
Benzoyl Peroxide17 g (0.053 mol)[4]
Carbon Tetrachloride (Solvent)4.5 L[4]
Reaction Conditions
TemperatureReflux[4]
Reaction Time2 - 2.5 hours[4]
Work-up & Purification
Cooling Temperature (Filtration)Room Temperature[4]
Crystallization Solvent2-Propanol (2 L)[4]
Crystallization Temperature-5 °C to 0 °C[4]
Product
3,5-bis(2-cyanoprop-2-yl)benzyl bromide700.2 g[4]
Yield 87.0%[4]

Experimental Protocol

This protocol provides a detailed methodology for the benzylic bromination of 3,5-bis(2-cyanoprop-2-yl)toluene.

Materials:

  • 3,5-bis(2-cyanoprop-2-yl)toluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride

  • 2-Propanol

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum pump

Procedure:

  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-bis(2-cyanoprop-2-yl)toluene (600 g, 2.65 mol), N-bromosuccinimide (519 g, 2.916 mol), and benzoyl peroxide (17 g, 0.053 mol) in carbon tetrachloride (4.5 L).[4]

  • Reaction: Heat the mixture to reflux and maintain for 2 to 2.5 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.[4]

  • Concentration: Concentrate the filtrate to dryness at 40°C to 45°C under reduced pressure.[4]

  • Crystallization: Dissolve the resulting solid in 2-propanol (2 L) at 75°C to 80°C. Slowly cool the solution to 10°C to 15°C and stir for 1 hour. Further cool the mixture to -5°C to 0°C and continue stirring for 2 hours.[4]

  • Isolation and Drying: Filter the crystallized product and wash the filter cake with pre-cooled 2-propanol (200 ml), followed by a wash with hexane. Dry the final product under vacuum at 40°C to 45°C to yield 3,5-bis(1-cyano-1-methylethyl)benzyl bromide.[4]

Visualizations

The following diagram illustrates the experimental workflow for the bromination of 3,5-bis(2-cyanoprop-2-yl)toluene.

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: 3,5-bis(2-cyanoprop-2-yl)toluene, NBS, Benzoyl Peroxide in Carbon Tetrachloride B Heat to Reflux (2 - 2.5 hours) A->B C Cool to Room Temperature B->C Reaction Complete D Filter to Remove Succinimide C->D E Concentrate Filtrate D->E F Crystallize from 2-Propanol E->F G Filter and Wash Product F->G H Dry Under Vacuum G->H I 3,5-bis(2-cyanoprop-2-yl)benzyl bromide H->I

Caption: Experimental workflow for the bromination of 3,5-bis(2-cyanoprop-2-yl)toluene.

Safety Precautions

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. All manipulations should be performed in a well-ventilated fume hood. Consider replacing it with a less hazardous solvent if possible, although this may require reaction optimization.

  • Benzoyl peroxide is a flammable solid and a strong oxidizing agent. Avoid contact with combustible materials.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The protocol described provides a reliable method for the synthesis of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide. The use of NBS and a radical initiator in a suitable solvent allows for the selective bromination of the benzylic position in high yield. This intermediate is of significant interest to researchers in drug discovery and development, particularly for the synthesis of Anastrozole and related compounds. The provided quantitative data and visual workflow aim to facilitate the successful implementation of this synthetic procedure in a laboratory setting.

References

Application Note: Purification of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), a key intermediate and known impurity in the synthesis of Anastrozole.[1][2] The described method utilizes recrystallization to enhance the purity of the compound, effectively removing process-related impurities. This document outlines the necessary materials, a step-by-step experimental protocol, and methods for assessing purity.

Introduction

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (CAS No. 120511-72-0) is a crucial building block in the synthesis of the non-steroidal aromatase inhibitor, Anastrozole.[1][2] The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. This protocol details a systematic approach to purify 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) to a high degree of purity, suitable for subsequent synthetic steps.

Materials and Methods

Materials
  • Crude 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional)

  • Filter Paper

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Drying oven

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Melting point apparatus

Experimental Protocol

This protocol is based on the general principles of recrystallization for aromatic nitriles. The ideal solvent system for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is one where the compound exhibits high solubility in a hot solvent and low solubility in the same solvent when cold. An ethanol/water mixture is a commonly effective solvent pair for moderately polar organic compounds.

Solvent System Selection (Solubility Test)

Before proceeding with the bulk recrystallization, it is crucial to determine the optimal solvent or solvent mixture.

  • Place approximately 100 mg of the crude compound into a small test tube.

  • Add a small volume (e.g., 0.5 mL) of ethanol and observe the solubility at room temperature.

  • If the compound is not fully soluble, gently heat the test tube while stirring. Add more ethanol dropwise until the compound completely dissolves.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to observe crystal formation.

  • If crystallization is slow or incomplete, add deionized water dropwise as an anti-solvent to the warm, dissolved solution until slight turbidity appears, then allow it to cool.

Recrystallization Procedure
  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in the minimum amount of hot ethanol determined from the solubility test. Heat the mixture gently using a heating mantle or hot plate with continuous stirring.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated carbon (if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the compound before and after the procedure.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) e.g., 95%>99.5%
Melting Point e.g., 118-121 °Ce.g., 122-124 °C
Yield N/ATypically 80-90%

Note: The values presented are illustrative and may vary depending on the initial purity of the crude material and the specific conditions of the recrystallization.

Visualizations

Experimental Workflow

Recrystallization_Workflow Crude Crude Compound Dissolution Dissolution in Hot Ethanol Crude->Dissolution Decolorization Decolorization (Optional) Dissolution->Decolorization HotFiltration Hot Filtration Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Crystallization Cooling & Crystallization HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Washing with Cold Solvent VacuumFiltration->Washing Impurities Impurities in Mother Liquor VacuumFiltration->Impurities Separation Drying Drying Washing->Drying PureProduct Pure Product Drying->PureProduct Purity_Enhancement Start Crude Compound (Mixture of Target & Impurities) Dissolved All Components Dissolved in Hot Solvent Start->Dissolved Solvent Hot Recrystallization Solvent Solvent->Dissolved Cooling Controlled Cooling Dissolved->Cooling Supersaturation Supersaturated Solution of Target Compound Cooling->Supersaturation Crystals Pure Crystalline Target Compound Supersaturation->Crystals Selective Precipitation MotherLiquor Impurities Remain Dissolved in Cold Solvent Supersaturation->MotherLiquor Partitioning

References

Application Note: A Preparative HPLC Method for the Isolation of Anastrozole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the isolation of impurities from the active pharmaceutical ingredient (API) Anastrozole using preparative High-Performance Liquid Chromatography (HPLC). This method is crucial for obtaining pure impurity reference standards, which are essential for method validation, stability studies, and ensuring the safety and efficacy of the final drug product.

Introduction

Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1] The manufacturing process and degradation pathways can lead to the formation of various impurities that must be identified, quantified, and controlled to meet stringent regulatory requirements.[1][2] Preparative HPLC is a powerful technique for isolating these impurities in sufficient quantities for structural elucidation and use as reference standards.[3][4] This application note details a robust isocratic reversed-phase HPLC method for this purpose.

Method Overview

The described method is based on a published procedure for the successful isolation of process-related impurities of Anastrozole.[3][5][6] It utilizes a C18 stationary phase with a simple mobile phase of ammonium acetate and acetonitrile, allowing for effective separation of the main component from its impurities.

Experimental Protocols

Materials and Reagents
  • Anastrozole Bulk Drug Substance

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Reagent Grade)

  • Ultrapure Water

  • Methanol (HPLC Grade)

Instrumentation
  • Preparative HPLC system equipped with:

    • Gradient or Isocratic Pump capable of high flow rates

    • Autosampler with a large volume injection loop (e.g., 5000 µL)[3]

    • UV-Vis or Photodiode Array (PDA) Detector

    • Automated Fraction Collector

  • Analytical HPLC system for purity analysis of collected fractions

  • Lyophilizer or Evaporator for solvent removal

Chromatographic Conditions

A summary of the analytical and preparative HPLC conditions is provided in the table below. The analytical method is used for initial impurity profiling and for purity checks of the collected fractions. The preparative method is a scaled-up version for the isolation of the impurities.

ParameterAnalytical MethodPreparative Method
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µmInertsil C18, 250 x 20 mm, 5 µm[3]
Mobile Phase 2 mmol L⁻¹ Ammonium Acetate : Acetonitrile (50:50, v/v)[3][7]2 mmol L⁻¹ Ammonium Acetate : Acetonitrile (50:50, v/v)[3]
Flow Rate 1.0 mL/min[3][7]25 mL/min[3]
Detection UV at 210 nm[3][7]UV at 210 nm[3]
Injection Volume 20 µLUp to 5000 µL[3]
Column Temp. AmbientAmbient
Run Time 40 min[3][7]Dependent on elution of last impurity
Sample Preparation
  • Analytical Sample Preparation: Accurately weigh and dissolve the Anastrozole bulk drug in a suitable diluent (e.g., Acetonitrile:Water 70:30, v/v) to a final concentration of approximately 1 mg/mL.

  • Preparative Sample Preparation: Prepare a concentrated solution of the Anastrozole bulk drug in the diluent (Acetonitrile:Water 70:30, v/v) at a concentration of approximately 100 mg/mL to maximize the loading on the preparative column.[3]

Preparative HPLC Procedure
  • Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure the system is clean.

  • Inject the concentrated Anastrozole sample onto the preparative column.

  • Monitor the separation at 210 nm.

  • Collect the fractions corresponding to the impurity peaks of interest using an automated fraction collector. The collection can be triggered by time or detector signal threshold.[6][8]

  • Multiple injections can be performed and the corresponding fractions pooled to obtain a sufficient quantity of each impurity.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of the isolated impurities.

  • Solvent Removal: Evaporate the solvent from the pure fractions using a lyophilizer or a rotary evaporator. Care should be taken for temperature-sensitive impurities.[4]

  • Characterization: The isolated and purified impurities can then be subjected to structural elucidation techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5][6]

Data Presentation

The following table summarizes the retention times of Anastrozole and its impurities based on the analytical method described. These retention times can be used to set the fraction collection windows in the preparative run.

CompoundRetention Time (min)[7][9]
Impurity I4.5
Anastrozole6.5
Impurity II23.7
Impurity III26.0

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Visualizations

The following diagrams illustrate the logical workflow of the preparative HPLC process for impurity isolation and the general signaling pathway for method development.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Anastrozole_API Anastrozole Bulk Drug Dissolution Dissolve in Acetonitrile/Water Anastrozole_API->Dissolution Injection Inject Concentrated Sample Dissolution->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Fraction_Collection Collect Impurity Fractions Detection->Fraction_Collection Purity_Check Analytical HPLC Purity Check Fraction_Collection->Purity_Check Solvent_Removal Lyophilization/Evaporation Purity_Check->Solvent_Removal Characterization MS, NMR for Structure Elucidation Solvent_Removal->Characterization

Caption: Experimental workflow for Anastrozole impurity isolation.

method_development_logic cluster_analytical Analytical Method Development cluster_scaleup Scale-Up to Preparative cluster_implementation Preparative Implementation Screening Screen Columns & Mobile Phases Optimization Optimize for Selectivity & Resolution Screening->Optimization Loading_Study Determine Column Loading Capacity Optimization->Loading_Study Parameter_Adjustment Adjust Flow Rate & Injection Volume Loading_Study->Parameter_Adjustment Prep_Runs Perform Preparative Runs Parameter_Adjustment->Prep_Runs Fraction_Analysis Analyze Collected Fractions Prep_Runs->Fraction_Analysis

Caption: Logical workflow for preparative method development.

References

Application Notes and Protocols for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes concerning the use of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in organic synthesis. The primary and documented application of this compound is as a key intermediate in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor. In this context, it serves as the substrate for a critical radical bromination reaction.

Additionally, a theoretical application as a radical initiator is explored based on its chemical structure. This section is intended to be speculative and to encourage further research, as no current literature supports this use.

Application Note 1: Synthesis of Anastrozole Intermediate via Radical Bromination (Documented Application)

Introduction

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (herein referred to as 1 ) is a crucial precursor in the manufacturing of the breast cancer drug Anastrozole.[1] Its primary role is to serve as the starting material for the synthesis of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (2 ), a key intermediate.[1][2][3] This transformation is achieved through a highly regioselective free-radical bromination of the benzylic methyl group.[2][4] The reagent of choice is N-Bromosuccinimide (NBS), which provides a low and steady concentration of bromine radicals, in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).[2]

Reaction Principle

The reaction proceeds via a classic radical chain mechanism involving initiation, propagation, and termination steps. The benzylic C-H bond on the methyl group of compound 1 is weaker than other C-H bonds in the molecule, allowing for selective hydrogen abstraction by a bromine radical. The resulting benzylic radical is stabilized by resonance with the aromatic ring, driving the high regioselectivity of the reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the benzylic bromination of compound 1 .

ParameterValue / ConditionsNotes
Substrate2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (1 )-
ReagentN-Bromosuccinimide (NBS)Molar ratio of 1 to NBS is typically 1:1.2 to optimize yield and prevent over-bromination.[2]
Initiator2,2'-Azobisisobutyronitrile (AIBN)A catalytic amount is used.
SolventAcetonitrile or tert-Butyl acetateAcetonitrile is a preferred solvent for cyano-substituted compounds.[5]
Temperature65–80°C (Reflux)AIBN decomposes efficiently in this range to initiate the reaction.[2]
Reaction Time2–4 hoursProgress should be monitored by HPLC or TLC.[2][5]
Conversion>90%High conversion is typically achieved under these conditions.[2]
Detailed Experimental Protocol: Benzylic Bromination

Objective: To synthesize 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (2 ) from 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (1 ).

Materials:

  • 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (1 ) (e.g., 5 mol, 1.13 kg)

  • N-Bromosuccinimide (NBS) (e.g., 6 mol, 1.0 kg)

  • 2,2'-Azobisisobutyronitrile (AIBN) (e.g., 0.075 mol, 12.5 g)

  • Acetonitrile (e.g., 6 L)

  • Ethyl acetate

  • Water

  • 5% Sodium metabisulfite solution

Procedure:

  • To a suitable reaction vessel, add 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (1 ) and acetonitrile.

  • Add N-Bromosuccinimide (NBS) and the radical initiator AIBN to the mixture.[5]

  • Equip the vessel with a reflux condenser and stir the mixture. Heat the reaction to reflux (approximately 70-80°C) and maintain for 3 hours.[5]

  • Monitor the reaction progress by HPLC until the starting material is consumed.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a 5% sodium metabisulfite solution to neutralize any remaining NBS.[2]

  • Evaporate the solvent under reduced pressure.[5]

  • To the residue, add ethyl acetate and water for extraction.[5]

  • Separate the organic phase and wash it with water to remove the succinimide by-product.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product, 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (2 ).

  • The crude product can be purified further by crystallization or chromatography if required.

Visualizations

Anastrozole_Synthesis_Pathway cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Nucleophilic Substitution Compound1 2,2'-(5-Methyl-1,3-phenylene)bis (2-methylpropanenitrile) Compound2 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis (2-methylpropanenitrile) Compound1->Compound2 NBS, AIBN Acetonitrile, Reflux Anastrozole Anastrozole Compound2->Anastrozole Base, Solvent Triazole 1,2,4-Triazole

Caption: Synthetic pathway from the starting material to Anastrozole.

Bromination_Workflow start Start reactants Combine Reactants: - Compound 1 - NBS - AIBN - Acetonitrile start->reactants reflux Heat to Reflux (65-80°C, 2-4h) reactants->reflux monitor Monitor by HPLC/TLC reflux->monitor quench Cool and Quench (5% Na₂S₂O₅) monitor->quench Reaction Complete extract Solvent Evaporation & Extraction (EtOAc/H₂O) quench->extract isolate Isolate & Dry Organic Phase extract->isolate purify Purify Product (Crystallization) isolate->purify end End purify->end Theoretical_Initiation cluster_structs Compound1 <[SUB]1[/SUB]> Radicals <[RADICALS]> Compound1:s->Radicals:n Δ (High Temp) Homolytic Cleavage img1 Compound 1 img2 Benzylic Radical Species Polymerization_Workflow_Hypothetical start Start combine Combine Styrene and Compound 1 in Schlenk Tube start->combine degas Degas via Freeze-Pump-Thaw Cycles combine->degas heat Heat in Oil Bath (e.g., 120°C, 24h) degas->heat precipitate Cool and Precipitate Polymer in Methanol heat->precipitate isolate Filter and Dry Polystyrene precipitate->isolate analyze Analyze Polymer (GPC, NMR) isolate->analyze end End analyze->end

References

Application Note: A Robust, Scalable Synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene, a Key Intermediate for Anastrozole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene, a critical intermediate in the manufacturing of the aromatase inhibitor, Anastrozole.[1][2][3] The described method is based on the alkylation of 3,5-bis(cyanomethyl)toluene using methyl iodide and sodium hydride in dimethylformamide. This process offers a reliable and high-yielding route to the desired product. Detailed experimental procedures, purification methods, and quantitative data are presented to facilitate replication and scale-up in a laboratory or pilot plant setting.

Introduction

3,5-Bis(2-cyanoprop-2-yl)toluene, also known as α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile, is a pivotal intermediate for the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1][3] The purity and quality of this intermediate are paramount as they directly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).[3][4] This document outlines a scalable synthesis protocol, including purification techniques designed to achieve high purity suitable for pharmaceutical development.

Chemical Reaction Pathway

The synthesis involves the exhaustive methylation of the acidic benzylic protons of 3,5-bis(cyanomethyl)toluene using a strong base and a methylating agent.

reaction_pathway start 3,5-Bis(cyanomethyl)toluene sub_start reagents + 4 eq. Methyl Iodide sub_prod reagents->sub_prod product 3,5-Bis(2-cyanoprop-2-yl)toluene sub_start->reagents NaH, DMF 0°C to Room Temp.

Caption: Reaction scheme for the synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene.

Experimental Protocol

This protocol is adapted from procedures described in the literature for the synthesis of 5,α,α,α',α'-pentamethyl-1,3-benzenediacetonitrile.[1][2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)Molar Eq.
3,5-Bis(cyanomethyl)toluene170.218004.701.0
Sodium Hydride (60% in mineral oil)24.00 (as NaH)864.236.0 (as NaH)7.66
Methyl Iodide141.942935.220.684.4
Dimethylformamide (DMF)-11.20 L--
Dichloromethane (DCM)-15 L (for extraction)--
Ethyl Acetate-As needed (for quench)--
Brine Solution-5 L (for wash)--
Activated Charcoal-As needed--
Carbon Tetrachloride-2.9 L (for crystallization)--
Synthesis Procedure
  • Reaction Setup: A suitable reactor is charged with 3,5-bis(cyanomethyl)toluene (800 g, 4.70 mol), methyl iodide (2935.2 g, 20.68 mol), and dimethylformamide (11.20 L).[1][2]

  • Addition of Base: The mixture is cooled to a temperature between 0°C and 5°C. A 60% dispersion of sodium hydride in mineral oil (864.2 g, 36.0 mol) is added portion-wise over a period of 1 to 1.5 hours, ensuring the temperature is maintained.[1][2]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred for an additional 2 to 2.5 hours.[1][2] The reaction progress should be monitored by a suitable chromatographic method like TLC or HPLC.[2]

  • Work-up and Extraction: Upon completion, the excess sodium hydride is carefully quenched by the addition of ethyl acetate. The reaction mixture is then diluted with water and extracted with dichloromethane (3 x 5 L). The combined organic phases are washed with brine (5 L).[2]

Purification and Isolation
  • Decolorization and Concentration: The organic phase is treated with activated charcoal for one hour at room temperature to decolorize the solution. The charcoal is removed by filtration, and the filtrate is concentrated to dryness under reduced pressure at a temperature of 40°C to 45°C.[1][2]

  • Crystallization: The resulting residue is dissolved in carbon tetrachloride (2400 mL) at 70°C to 75°C. The solution is then gradually cooled to 10°C to 15°C with stirring over one hour.[1][2]

  • Isolation and Drying: The solution is further cooled to between -5°C and 0°C and stirred for 3 hours to maximize precipitation. The resulting suspension is filtered, and the filter cake is washed with pre-cooled carbon tetrachloride (500 mL). The final product is dried under vacuum at 40°C to 45°C.[1][2]

Results

ParameterValueReference
Product 3,5-Bis(1-cyano-1-methylethyl)toluene[1]
Appearance White Solid[1]
Yield 748.0 g (70.3%)[1]
Melting Point 127-130°C[2]
Purity (HPLC) >99% (target)[4]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 3,5-Bis(2-cyanoprop-2-yl)toluene.

G cluster_reaction Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Isolation Setup 1. Charge Reagents (Starting Material, MeI, DMF) Cooling 2. Cool to 0-5 °C Setup->Cooling Base_Addition 3. Add NaH Portion-wise Cooling->Base_Addition Stirring 4. Stir at RT for 2-2.5h Base_Addition->Stirring Quench 5. Quench with Ethyl Acetate Stirring->Quench Dilution 6. Dilute with Water Quench->Dilution Extraction 7. Extract with DCM (3x) Dilution->Extraction Wash 8. Wash with Brine Extraction->Wash Decolorize 9. Decolorize with Charcoal Wash->Decolorize Concentrate 10. Concentrate to Dryness Decolorize->Concentrate Crystallize 11. Crystallize from CCl4 Concentrate->Crystallize Isolate 12. Filter, Wash & Dry Crystallize->Isolate Final_Product Final_Product Isolate->Final_Product Final Product

Caption: Workflow for the scale-up synthesis of the target compound.

Safety Considerations

  • Sodium Hydride: Reacts violently with water and is flammable. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Methyl Iodide: Is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood.

  • Carbon Tetrachloride: Is a toxic and carcinogenic solvent.[4][5] Alternative, less hazardous solvent systems for crystallization, such as toluene or methyl tert-butyl ether (MTBE), have been reported and should be considered.[4][6]

  • Cyanides: The starting material and product are nitriles. While not as acutely toxic as inorganic cyanides, they should be handled with care.

Conclusion

The protocol detailed provides a high-yield, scalable method for the synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene. The purification via crystallization is effective in producing material of high purity, which is essential for its use in the synthesis of Anastrozole. For industrial applications, substitution of hazardous solvents like carbon tetrachloride with safer alternatives such as toluene is highly recommended.[4][6]

References

Application Note and Protocol: Analytical Method Development for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), also known as Anastrozole Related Compound A or Anastrozole Impurity H, is a critical process-related impurity in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1][2][3] The rigorous quantification and control of this impurity are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical method development for this specific compound, detailing a robust High-Performance Liquid Chromatography (HPLC) method, including sample preparation, method validation parameters, and detailed experimental protocols.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach for the quantitative analysis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile). This method provides the necessary specificity, sensitivity, and accuracy for the determination of this impurity in bulk drug substances and pharmaceutical formulations.

Chromatographic Conditions

A typical isocratic RP-HPLC method for the analysis of Anastrozole and its impurities, including 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), utilizes a C18 stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[4]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Stationary Phase Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm or equivalent C18 column[5]
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)[5] or Acetonitrile and Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min[5][6]
Column Temperature Ambient or 30°C[4]
Detection Wavelength 215 nm[5][6]
Injection Volume 20 µL[6]
Run Time Approximately 40 minutes to ensure elution of all impurities[7][8]

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (Acetonitrile and Phosphate Buffer, 50:50 v/v)

  • Prepare a 10mM potassium dihydrogen phosphate solution.

  • Adjust the pH of the buffer to 3.0 using phosphoric acid.

  • Mix the phosphate buffer and acetonitrile in a 50:50 volume/volume ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

b) Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

c) Working Standard Solution Preparation (10 µg/mL)

  • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase.

d) Sample Preparation (from Bulk Drug Substance)

  • Accurately weigh approximately 25 mg of the Anastrozole bulk drug substance.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.[9]

Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Mobile Phase (Stock Solution) Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Bulk Drug Substance Sample_Dissolution Dissolve in Mobile Phase Sample_Weighing->Sample_Dissolution Working_Standard Prepare Working Standard Standard_Dissolution->Working_Standard Sample_Filtration Filter Sample Solution Sample_Dissolution->Sample_Filtration HPLC_Injection Inject into HPLC System Working_Standard->HPLC_Injection Sample_Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 215 nm Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Areas UV_Detection->Peak_Integration Quantification Quantify Impurity Peak_Integration->Quantification Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Selectivity Selectivity and Specificity (Column and Mobile Phase Selection) Optimization Optimization of Chromatographic Conditions (Flow Rate, Temperature, Wavelength) Selectivity->Optimization System_Suitability_Dev Establish System Suitability Criteria Optimization->System_Suitability_Dev Specificity Specificity System_Suitability_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

References

Application Note: LC-MS/MS Analysis of Anastrozole and Its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used as a primary hormonal therapy for postmenopausal women with hormone receptor-positive breast cancer.[1][2] By blocking the aromatase enzyme, Anastrozole significantly reduces systemic estrogen levels.[1] The therapeutic efficacy and safety of Anastrozole are dependent on maintaining optimal plasma concentrations and ensuring the purity of the active pharmaceutical ingredient (API). Consequently, robust and sensitive analytical methods are essential for both pharmacokinetic monitoring in biological matrices and for the quality control of the bulk drug substance.[3]

This application note provides detailed protocols for the quantitative analysis of Anastrozole in human plasma and the identification of its process-related intermediates and impurities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, making it the gold standard for bioanalytical and impurity profiling studies.[4][5]

Part 1: Quantitative Analysis of Anastrozole in Human Plasma

This section details a validated method for the determination of Anastrozole in human plasma, suitable for pharmacokinetic and therapeutic drug monitoring studies. The protocol involves a straightforward liquid-liquid extraction (LLE) for sample clean-up followed by LC-MS/MS analysis.

Experimental Protocol: Plasma Analysis

1. Materials and Reagents

  • Anastrozole reference standard

  • Anastrozole-d12 or other suitable internal standard (IS)

  • LC-MS grade acetonitrile, methanol, water, diethyl ether, and dichloromethane

  • Formic acid and ammonium acetate

  • Control human plasma (K2-EDTA)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Anastrozole and the internal standard in methanol.

  • Working Standards: Serially dilute the Anastrozole stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with 50:50 acetonitrile/water to achieve a final concentration of ~10 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.

  • Add 50 µL of the internal standard working solution and vortex briefly.

  • Add 1 mL of an extraction solvent mixture of diethyl ether and dichloromethane (70:30, v/v).

  • Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex, and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following table outlines the recommended starting conditions for the analysis. These may be optimized based on the specific instrumentation used.

ParameterCondition
LC System UPLC or HPLC system
LC ColumnReversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile PhaseAcetonitrile : 10 mM Ammonium Acetate with 0.1% Acetic Acid (80:20, v/v)
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.10 µL
Run Time~2.5 minutes
MS System Triple Quadrupole Mass Spectrometer
IonizationElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temp.150°C
Desolvation Temp.350°C
MS MethodMultiple Reaction Monitoring (MRM)
Data Presentation: Quantitative Method Parameters

The following table summarizes key quantitative parameters for Anastrozole analysis compiled from various validated LC-MS/MS methods.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linear Range (ng/mL)LLOQ (ng/mL)Internal Standard
Anastrozole294.1225.1[6]0.1 - 1000.05 - 0.5Anastrozole-d12, Omeprazole, or Dexchlorpheniramine

LLOQ: Lower Limit of Quantification. The specific range and LLOQ may vary depending on the method and instrumentation.

Workflow for Anastrozole Quantification in Plasma

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Spike Spike Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction (Ether:DCM) Spike->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Workflow for plasma sample analysis.

Part 2: Analysis of Anastrozole Intermediates & Impurities

Ensuring the purity of the Anastrozole API is critical for drug safety and efficacy.[3] This section provides a protocol for the identification and characterization of process-related intermediates that may be present as impurities in the final drug product. The synthesis of Anastrozole involves several key steps, and residual starting materials or byproducts from these steps must be monitored.[7][8]

Key Intermediates in Anastrozole Synthesis

The manufacturing process of Anastrozole can introduce several process-related impurities.[9][10] Key intermediates include:

  • Intermediate 1: 3,5-Bis(bromomethyl)toluene

  • Intermediate 2: 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile

  • Intermediate 3: 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Also known as Anastrozole Related Compound A)

  • Intermediate 4: 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)[10]

  • Impurity I: 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile) (A positional isomer)[10]

Experimental Protocol: API Impurity Profiling

1. Materials and Reagents

  • Anastrozole API sample

  • Reference standards for known intermediates/impurities (if available)

  • LC-MS grade acetonitrile and water

  • Formic acid or ammonium acetate

2. Sample Preparation

  • Accurately weigh and dissolve approximately 10 mg of the Anastrozole API in 10 mL of methanol to obtain a 1 mg/mL solution.[3]

  • Further dilute the solution with the initial mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A gradient elution method is recommended to achieve separation of Anastrozole from its less or more polar intermediates.

ParameterCondition
LC System UPLC or HPLC system
LC ColumnInertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent high-resolution C18 column[3][4]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientLinear gradient from 10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min[4]
Column Temp.30°C
MS System Triple Quadrupole or High-Resolution MS (e.g., Q-TOF)
IonizationElectrospray Ionization (ESI), Positive Mode
MS MethodFull Scan (m/z 100-500) for identification and MRM for quantification of known impurities.
Data Presentation: Anastrozole and Key Intermediates

This table summarizes the molecular information for Anastrozole and its primary synthesis intermediates. MRM transitions for intermediates should be optimized empirically by infusing pure standards.

Compound NameMolecular FormulaMol. Weight ( g/mol )Expected [M+H]⁺ (m/z)
Intermediate 2C11H10N2170.21171.2
Intermediate 3 (Anastrozole Related Compound A)C15H18N2226.32227.3
Anastrozole C17H19N5 293.37 [1]294.4
Impurity I (Positional Isomer)C17H19N5293.37294.4[5]
Intermediate 4 (Brominated Intermediate)C15H17BrN2305.22306.2 / 308.2

Note: The brominated intermediate will exhibit a characteristic isotopic pattern for bromine (~1:1 ratio for M and M+2).

Anastrozole Synthesis Pathway and Intermediates

G node_i1 3,5-Bis(bromomethyl)toluene (Intermediate 1) node_i2 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile (Intermediate 2) node_i1->node_i2 Cyanation node_i3 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Intermediate 3) node_i2->node_i3 Methylation node_i4 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (Intermediate 4) node_i3->node_i4 Bromination node_ana Anastrozole (Final Product) node_i4->node_ana Triazole Addition

Simplified synthesis pathway of Anastrozole.

Conclusion

The LC-MS/MS methods detailed in this application note provide the necessary sensitivity, selectivity, and robustness for the analysis of Anastrozole and its related substances. The protocol for plasma analysis is well-suited for high-throughput pharmacokinetic studies, while the impurity profiling method is essential for ensuring the quality and safety of the Anastrozole API in a drug development and manufacturing setting. These protocols serve as a comprehensive guide and a strong foundation for method implementation and validation in analytical laboratories.

References

Application Note: High-Sensitivity GC-MS Method for the Detection of Process-Related Impurities in Anastrozole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and semi-quantification of process-related impurities in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor. The described protocol is essential for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This document provides comprehensive experimental procedures, data presentation in tabular format, and a workflow visualization to guide researchers in implementing this method for impurity profiling.

Introduction

Anastrozole is a critical therapeutic agent for hormone receptor-positive breast cancer.[1][2] The manufacturing process of Anastrozole can introduce various process-related impurities that need to be carefully monitored and controlled to meet stringent regulatory requirements.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for impurity analysis in pharmaceutical manufacturing.[1][3] This application note describes a specific GC-MS method for the analysis of key process-related impurities in Anastrozole, providing a detailed protocol for immediate implementation in a laboratory setting.

Experimental Protocols

Materials and Reagents
  • Anastrozole Bulk Drug Sample

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Reference standards for known impurities (if available)

Sample Preparation
  • Accurately weigh 10 mg of the Anastrozole bulk drug sample.

  • Dissolve the sample in 10 mL of Methanol to obtain a concentration of 1 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled with a mass spectrometer is used for this analysis. The following parameters have been found to be effective for the separation and detection of Anastrozole and its process-related impurities.

ParameterSetting
Gas Chromatograph
Column5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Injection Volume1 µL
Injection ModeSplit (Split ratio 10:1)
Oven ProgramInitial temperature 100 °C, hold for 3 min, ramp at 30 °C/min to 300 °C, hold for 20 min.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C[4]
Quadrupole Temperature150 °C[4]
Electron Energy70 eV[4]
Mass Range50-500 amu
Scan ModeFull Scan

Data Presentation

The following table summarizes the key process-related impurities identified in Anastrozole synthesis and their characteristic mass spectral data.[5][6][7][8] The percentage peak area provides a semi-quantitative estimation of the impurity levels.

Impurity NameRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Typical Peak Area (%)
Anastrozole~7.6[4][5]293225, 198, 167-
Impurity II: 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)~24[4][5]226[5][7][8]211, 183, 1560.08 - 0.12[6]
Impurity III: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)~27[4][5]304/306[4][5]225, 146, 1160.08 - 0.12[6]

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of impurities in Anastrozole synthesis.

GCMS_Workflow GC-MS Workflow for Anastrozole Impurity Analysis SamplePrep Sample Preparation (Dissolution & Filtration) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization Mass Spectrometry (Electron Ionization) GC_Separation->MS_Ionization MS_Detection Mass Detection (Quadrupole Analyzer) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Impurity_ID Impurity Identification (Library Search & Fragmentation Analysis) Data_Analysis->Impurity_ID Quantification Semi-Quantification (Peak Area %) Data_Analysis->Quantification Reporting Reporting Impurity_ID->Reporting Quantification->Reporting

Caption: Workflow for Anastrozole impurity analysis by GC-MS.

Conclusion

The GC-MS method presented in this application note is a reliable and sensitive approach for the detection and characterization of process-related impurities in the synthesis of Anastrozole. The detailed protocol and instrument parameters provide a solid foundation for researchers and quality control analysts to implement this method. The identification of impurities such as 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) and 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is crucial for controlling the manufacturing process and ensuring the final product's purity and safety.[6][7][8] This method can be readily adapted and validated for routine quality control in the pharmaceutical industry.

References

Application Notes and Protocols: Synthesis and Application of Functionalized Propanenitrile Compounds from Aromatic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized propanenitrile compounds derived from aromatic precursors are a versatile class of molecules with significant applications in medicinal chemistry and materials science. The nitrile group serves as a key pharmacophore and a valuable synthetic handle for the introduction of other functionalities. This document provides detailed application notes and experimental protocols for the synthesis of these compounds, with a focus on methodologies relevant to drug discovery and development. The protocols outlined below cover key synthetic strategies, including the hydrocyanation of aromatic alkenes, condensation reactions of aromatic aldehydes with acetonitrile, and palladium-catalyzed cyanation of aryl halides. Additionally, this document summarizes the biological activities of selected functionalized propanenitriles, highlighting their potential as therapeutic agents.

Data Presentation: Synthesis of Functionalized Propanenitriles

The following tables summarize quantitative data for the synthesis of various functionalized propanenitrile compounds from aromatic precursors, showcasing the efficiency of different synthetic methodologies.

Table 1: Nickel-Catalyzed Hydrocyanation of Styrene Derivatives

EntryAromatic Alkene (Substrate)Catalyst SystemYield (%)Reference
1StyreneNi(cod)₂ / BiPhePhos>99[1]
24-MethylstyreneNi(cod)₂ / Ligand High[2]
34-MethoxystyreneNi(cod)₂ / LigandHigh[2]
44-FluorostyreneNi(cod)₂ / Ligand**High[2]

*Yields are for the branched (Markovnikov) product. **Ligand used was a TADDOL-derived phosphite-phosphoroamidite.[3]

Table 2: Synthesis of Cinnamonitrile Derivatives via Condensation

EntryAromatic AldehydeBaseSolventYield (%)Reference
1BenzaldehydeKOHAcetonitrile31-45Organic Syntheses, CV7, 108
2BenzaldehydeSodium EthoxideEthanol87-97Organic Syntheses, Coll. Vol. 3, 715
3Substituted BenzaldehydesTfOHHFIP/ACN53-99[4]

Table 3: Palladium-Catalyzed Cyanation of Aryl Halides

EntryAryl HalidePalladium CatalystCyanide SourceYield (%)Reference
14-BromotoluenePd/CZn(CN)₂98[5]
24-ChloroacetophenonePd₂(dba)₃ / Ligand*K₄[Fe(CN)₆]97[6]
31-Bromo-4-methoxybenzenePd(OAc)₂CuSCN95[7]
44-Bromo-N,N-dimethylanilinePdCl₂(dppf)N-Acylcyanamide92[8]

*Ligand used was a biarylphosphine ligand.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of Cinnamonitrile from Benzaldehyde and Acetonitrile

This protocol is adapted from Organic Syntheses.

Materials:

  • Benzaldehyde

  • Acetonitrile

  • Potassium hydroxide (pellets)

  • Ice

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and addition funnel is charged with potassium hydroxide pellets (33 g, 0.5 mol) and acetonitrile (400 mL).

  • The mixture is brought to reflux under a nitrogen atmosphere.

  • A solution of benzaldehyde (53 g, 0.5 mol) in acetonitrile (100 mL) is added in a single portion.

  • Stirring is continued for 10 minutes after the addition.

  • The hot solution is then poured onto 500 g of cracked ice in a beaker.

  • The resulting two-phase mixture is transferred to a 2-L, three-necked flask and steam-distilled.

  • The distillate is collected and the aqueous phase is extracted with two 500-mL portions of diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the ether is evaporated to yield cinnamonitrile as a pale-yellow oil (yield: 20–29 g, 31–45%).

Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general representation based on modern palladium-catalyzed cyanation methods.[5]

Materials:

  • Aryl bromide (1 mmol)

  • Palladium on carbon (Pd/C, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)

  • Zinc cyanide (Zn(CN)₂, 60 mol%)

  • Zinc formate dihydrate (10 mol%)

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • To a dry reaction vessel, add the aryl bromide (1 mmol), Pd/C (2 mol%), dppf (4 mol%), Zn(CN)₂ (60 mol%), and zinc formate dihydrate (10 mol%).

  • Under an inert atmosphere (e.g., nitrogen or argon), add DMAC.

  • Heat the reaction mixture to 110-120 °C and stir for 12 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding aryl nitrile.

Mandatory Visualizations

Diagram 1: General Workflow for Synthesis and Evaluation of Functionalized Propanenitriles

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aromatic_Precursor Aromatic Precursor (Aldehyde, Alkene, Halide) Reaction Synthetic Transformation (Condensation, Hydrocyanation, Cyanation) Aromatic_Precursor->Reaction Crude_Product Crude Propanenitrile Derivative Reaction->Crude_Product Purification Purification (Chromatography, Distillation) Crude_Product->Purification Pure_Compound Pure Functionalized Propanenitrile Purification->Pure_Compound In_Vitro_Assays In Vitro Assays (Antimicrobial, Anticancer) Pure_Compound->In_Vitro_Assays Mechanism_of_Action Mechanism of Action Studies In_Vitro_Assays->Mechanism_of_Action Lead_Identification Lead Compound Identification Mechanism_of_Action->Lead_Identification

Caption: A generalized workflow for the synthesis and subsequent biological evaluation of propanenitrile compounds.

Diagram 2: Signaling Pathway - Inhibition of Tubulin Polymerization by a 2-Phenylacrylonitrile Derivative

G cluster_cell Cancer Cell Microtubule_Dynamics Microtubule Dynamics G2M_Phase G2/M Phase Microtubule_Dynamics->G2M_Phase Regulates Tubulin_Polymerization Tubulin Polymerization Tubulin_Polymerization->Microtubule_Dynamics Essential for Apoptosis Apoptosis G2M_Phase->Apoptosis Arrest leads to Proliferation Cell Proliferation G2M_Phase->Proliferation Allows progression to Inhibitor 2-Phenylacrylonitrile Derivative (e.g., 1g2a) Inhibitor->Tubulin_Polymerization Inhibits

Caption: Proposed mechanism of anticancer activity for 2-phenylacrylonitrile derivatives through tubulin inhibition.

Applications in Drug Development

Functionalized propanenitrile derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity: Certain 2-phenylacrylonitrile derivatives have been identified as potent inhibitors of tubulin polymerization.[9][10] By disrupting microtubule dynamics, these compounds cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis in cancer cells.[9] For example, compound 1g2a has shown strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values in the nanomolar range.[9][10]

Antimicrobial Activity: Propanenitrile derivatives have also been investigated for their antimicrobial properties.[11][12] The nitrile group can participate in hydrogen bonding and other interactions with biological targets. The mechanism of action for some acrylonitrile-based compounds is proposed to involve the inhibition of essential bacterial enzymes.[12] For instance, certain acrylonitrile adducts have shown bacteriostatic action against both Gram-positive and Gram-negative bacteria.[12]

Enzyme Inhibition: The nitrile group can act as a bioisostere for other functional groups and can interact with the active sites of enzymes. For example, nitrile-based inhibitors have been designed to target cysteine proteases, where the nitrile group undergoes nucleophilic attack by a cysteine residue in the active site.[13] This highlights the potential for developing highly specific enzyme inhibitors based on the propanenitrile scaffold.

Conclusion

The synthesis of functionalized propanenitrile compounds from aromatic precursors offers a rich field for chemical and pharmaceutical research. The methodologies presented here provide robust and versatile routes to a wide array of derivatives. The significant biological activities exhibited by these compounds, particularly in the areas of oncology and infectious diseases, underscore their potential for the development of novel therapeutic agents. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and evaluation of these promising molecules.

References

Application Notes and Protocols for the Derivatization of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), with the chemical formula C₁₅H₁₈N₂, is a significant chemical intermediate.[1][2] Its primary application lies in the synthesis of Anastrozole, a potent and selective non-steroidal aromatase inhibitor used in the treatment of breast cancer.[3] The core utility of this compound stems from the reactivity of its benzylic methyl group, which allows for targeted derivatization to introduce new functionalities. This document provides detailed protocols for the key derivatization of this compound and outlines the applications of its derivatives in pharmaceutical synthesis. The primary derivatization pathway involves the selective bromination of the methyl group, followed by a nucleophilic substitution to yield Anastrozole.

Application Notes

The principal application of derivatizing 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is the synthesis of Anastrozole. This process involves a two-step derivatization:

  • Benzylic Bromination: The methyl group on the aromatic ring is selectively halogenated, typically through a free-radical bromination, to form the intermediate 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).[4][5] This intermediate is a crucial building block for introducing a triazole moiety.

  • Nucleophilic Substitution: The resulting bromomethyl group is highly reactive and undergoes nucleophilic substitution with 1,2,4-triazole.[4] This reaction forms the final active pharmaceutical ingredient, Anastrozole.

The derivatives of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) are of significant interest due to their potential biological activities, particularly as enzyme inhibitors.[5] The brominated intermediate, for instance, can interact with enzymes, with the bromomethyl group potentially forming covalent bonds with active sites.[5]

Quantitative Data Summary

The table below summarizes the key properties of the starting material and its primary derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Application
2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)C₁₅H₁₈N₂226.32120511-72-0Starting material for Anastrozole synthesis.[2][6]
2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)C₁₅H₁₇BrN₂305.21120511-84-4Key intermediate in Anastrozole synthesis.[5][7]
AnastrozoleC₁₇H₁₉N₅293.37120511-73-1Aromatase inhibitor for breast cancer treatment.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) via Radical Bromination

This protocol describes the selective bromination of the benzylic methyl group of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Materials:

  • 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

  • Anhydrous solvent (e.g., carbon tetrachloride, ethyl acetate, or dichloromethane)[4][5]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in the chosen anhydrous solvent under an inert atmosphere.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (e.g., AIBN) to the solution.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, for example, 65–75°C with AIBN) and maintain for a period determined by reaction monitoring (e.g., by TLC or HPLC).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).

Protocol 2: Synthesis of Anastrozole via Nucleophilic Substitution

This protocol details the reaction of the brominated intermediate with 1,2,4-triazole to produce Anastrozole.

Materials:

  • 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

  • 1,2,4-Triazole or its sodium salt

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)[4]

  • Base (if using 1,2,4-triazole, e.g., sodium hydride)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • If using 1,2,4-triazole, first prepare its sodium salt by reacting it with a strong base like sodium hydride in anhydrous DMF under an inert atmosphere.

  • Dissolve 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) in anhydrous DMF.

  • Add the solution of the brominated intermediate to the suspension of the sodium salt of 1,2,4-triazole in DMF.

  • Stir the reaction mixture at a controlled temperature, for instance, between 0 and 25°C, until the reaction is complete (monitored by TLC or HPLC).[4]

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude Anastrozole.

  • Purify the crude product through recrystallization or column chromatography to obtain pure Anastrozole.

Visualizations

Derivatization_Workflow Start 2,2'-(5-Methyl-1,3-phenylene)bis (2-methylpropanenitrile) Intermediate 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis (2-methylpropanenitrile) Start->Intermediate Radical Bromination (NBS, AIBN) Product Anastrozole Intermediate->Product Nucleophilic Substitution (1,2,4-Triazole, DMF)

Caption: Synthetic pathway from the starting material to Anastrozole.

Signaling_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion TumorGrowth Hormone-Receptor-Positive Breast Cancer Cell Growth Estrogens->TumorGrowth Stimulation Anastrozole Anastrozole Anastrozole->Aromatase Inhibition

Caption: Mechanism of action of Anastrozole as an aromatase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)?

A1: A widely used method involves a three-step sequence starting from mesitylene:

  • Bromination: Free-radical bromination of mesitylene to yield 3,5-bis(bromomethyl)toluene.

  • Cyanation: Nucleophilic substitution of the dibromide with a cyanide salt to form 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.

  • Methylation: Dialkylation of the diacetonitrile intermediate to afford the final product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, stoichiometry of reagents, choice of solvent, and reaction time. Precise control of these variables is crucial to maximize the yield of the desired product and minimize the formation of side products.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of products and byproducts. For real-time monitoring of specific functional group transformations, in-situ FTIR can be utilized to track changes such as the disappearance of a C-Br stretch.[1]

Troubleshooting Guides

Step 1: Bromination of Mesitylene

Problem: Low yield of the desired 3,5-bis(bromomethyl)toluene and formation of significant side products.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Over-bromination Formation of 1,3,5-tris(bromomethyl)benzene is a common side reaction. Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Using a slight excess of mesitylene can help minimize this.
Under-bromination The presence of 1-(bromomethyl)-3,5-dimethylbenzene indicates incomplete reaction. Ensure the reaction goes to completion by monitoring via TLC or GC. A slight excess of the brominating agent might be necessary, but this must be balanced against the risk of over-bromination.
Ring Bromination Although less common in free-radical side-chain bromination, ring bromination can occur, especially if Lewis acid catalysts are inadvertently present. Ensure all glassware is clean and free of contaminants.
Solvent Effects The choice of solvent can influence the product distribution. For instance, using cyclohexane as a solvent for NBS bromination has been reported to increase the yield of the desired dibromo product compared to carbon tetrachloride.[2]

Quantitative Data on Side Products (Bromination of Mesitylene with NBS):

Solvent 3,5-bis(bromomethyl)toluene Yield 1,3,5-tris(bromomethyl)benzene Yield Other Side Products
Cyclohexane~60%~21%Lower compared to CCl4
Carbon Tetrachloride~39%~21%~40%

Data sourced from patent literature and may vary based on specific reaction conditions.[2]

Step 2: Cyanation of 3,5-bis(bromomethyl)toluene

Problem: Incomplete conversion or formation of impurities during the cyanation step.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction The presence of mono-cyanated or unreacted dibromide starting material. Ensure efficient stirring and consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the organic-soluble dibromide and the aqueous cyanide solution.
Hydrolysis of Nitrile Groups Formation of amide or carboxylic acid impurities. This can occur if the reaction is exposed to acidic or basic conditions at elevated temperatures for prolonged periods. Maintain neutral pH if possible and minimize reaction time and temperature once the reaction is complete.
Elimination Reactions Formation of alkene byproducts. This is more likely with secondary or tertiary halides but can occur with benzylic systems under strongly basic conditions. Use a milder base or control the reaction temperature carefully.
Step 3: Methylation of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile

Problem: Low yield of the target compound and formation of mono-methylated or other byproducts.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Methylation The presence of the mono-methylated intermediate. Ensure the use of a sufficient excess of the methylating agent and an adequate reaction time. The choice of base is also critical for complete deprotonation of the diacetonitrile.
N-Methylation Although less common for nitriles, reaction at the nitrogen atom is a theoretical possibility. This is generally not a significant issue under typical alkylation conditions for carbanions.
Hydrolysis of Nitrile Groups Similar to the cyanation step, prolonged exposure to harsh basic or acidic conditions can lead to the hydrolysis of the nitrile groups. Work-up the reaction promptly upon completion.
Reaction with Solvent If using a reactive solvent, it may compete in the reaction. Use a non-reactive, anhydrous solvent such as THF or DMF.

Experimental Protocols

Protocol 1: Synthesis of 3,5-bis(bromomethyl)toluene from Mesitylene

Materials:

  • Mesitylene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Cyclohexane

  • Water

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve mesitylene in cyclohexane.

  • Heat the solution to reflux.

  • Add NBS and a catalytic amount of AIBN in portions over a period of time.

  • Continue refluxing until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the organic phase with water and then with a dilute sodium hydroxide solution to remove any remaining HBr.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization.

Note: Yields of 3,5-bis(bromomethyl)toluene are reported to be in the range of 60-80% with NBS in refluxing carbon tetrachloride.[3]

Protocol 2: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile

Materials:

  • 3,5-bis(bromomethyl)toluene

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane

  • Water

Procedure:

  • In a two-phase system, dissolve 3,5-bis(bromomethyl)toluene in dichloromethane.

  • In a separate flask, prepare an aqueous solution of KCN or NaCN and TBAB.

  • Combine the two phases and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diacetonitrile.

  • Purification can be achieved by column chromatography or recrystallization.

Protocol 3: Synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Materials:

  • 2,2'-(5-methyl-1,3-phenylene)diacetonitrile

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous DMF.

  • Cool the suspension in an ice bath.

  • Add a solution of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile in anhydrous DMF dropwise to the cooled suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for a period to ensure complete deprotonation.

  • Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway Mesitylene Mesitylene Dibromo 3,5-bis(bromomethyl)toluene Mesitylene->Dibromo Bromination (NBS, AIBN) Diacetonitrile 2,2'-(5-methyl-1,3-phenylene)diacetonitrile Dibromo->Diacetonitrile Cyanation (KCN, TBAB) Target 2,2'-(5-Methyl-1,3-phenylene)bis (2-methylpropanenitrile) Diacetonitrile->Target Methylation (NaH, CH3I)

Caption: Synthetic pathway for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Troubleshooting_Bromination cluster_stoichiometry Stoichiometry Issues cluster_temp Temperature Issues cluster_solvent Solvent Effects Start Low Yield in Bromination Step Check_Stoichiometry Check Stoichiometry of NBS/Bromine Start->Check_Stoichiometry Check_Temp Check Reaction Temperature Start->Check_Temp Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Over_Bromination Over-bromination (Tribromo product) Check_Stoichiometry->Over_Bromination Excess Brominating Agent Under_Bromination Under-bromination (Monobromo product) Check_Stoichiometry->Under_Bromination Insufficient Brominating Agent High_Temp Increased Side Reactions Check_Temp->High_Temp Solvent_Influence Product Distribution Varies with Solvent Check_Solvent->Solvent_Influence

Caption: Troubleshooting workflow for the bromination of mesitylene.

Side_Reactions Main_Reaction Main Reaction Pathway Mono_Bromo Monobromination Tri_Bromo Tribromination Hydrolysis_CN Nitrile Hydrolysis (Amide/Acid) Mono_Methyl Mono-methylation Hydrolysis_Methyl Nitrile Hydrolysis Mesitylene Mesitylene Mesitylene->Mono_Bromo Mesitylene->Tri_Bromo Dibromo Dibromo Mesitylene:e->Dibromo:w Bromination Dibromo->Hydrolysis_CN Diacetonitrile Diacetonitrile Dibromo:e->Diacetonitrile:w Cyanation Diacetonitrile->Mono_Methyl Diacetonitrile->Hydrolysis_Methyl

Caption: Overview of potential side reactions in the synthesis pathway.

References

Technical Support Center: Bromination of 3,5-Bis(2-cyanoprop-2-yl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the benzylic bromination of 3,5-Bis(2-cyanoprop-2-yl)toluene, a key intermediate in the synthesis of Anastrozole.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the bromination of 3,5-Bis(2-cyanoprop-2-yl)toluene?

A1: The primary goal is the selective monobromination of the benzylic methyl group to yield 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide. This product is a crucial intermediate for the subsequent alkylation step with 1,2,4-triazole in the synthesis of Anastrozole, a potent aromatase inhibitor.[1][2]

Q2: What are the most common brominating agents for this reaction?

A2: N-Bromosuccinimide (NBS) is the most widely used and preferred reagent for this benzylic bromination.[1][3][4] It is favored for its ability to provide a low, steady concentration of bromine radicals, which promotes selective benzylic substitution over other potential side reactions.[3][4] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been considered as a cost-effective alternative.[1]

Q3: What are the typical by-products observed in this reaction?

A3: The most common by-products are:

  • Dibrominated By-product: 3,5-Bis(2-cyanoprop-2-yl)benzylidene bromide, which results from over-bromination of the benzylic methyl group.[1][5]

  • Unreacted Starting Material: Residual 3,5-Bis(2-cyanoprop-2-yl)toluene.

  • Succinimide: The by-product from the NBS reagent.[1]

  • Impurity A: An impurity often present in the starting material, identified as 2,3-Bis-[3-(cyano-dimethyl-methyl)-5-methyl-phenyl]-2-methyl-propionitrile.[6]

Q4: How can I minimize the formation of the dibrominated by-product?

A4: To minimize dibromination, it is crucial to carefully control the reaction conditions:

  • Stoichiometry: Use a slight excess, but not a large excess, of NBS (typically around 1.05-1.1 equivalents).[1][7]

  • Reaction Time: Monitor the reaction closely and avoid prolonged reaction times. A shorter reaction time, typically no longer than 3 hours at reflux, is recommended.[1][8]

  • Temperature: Maintain a consistent reflux temperature.

  • Purity of NBS: Use high-purity, freshly recrystallized NBS, as impurities in the reagent can lead to side reactions.[5]

Q5: What are the recommended solvents for this reaction?

A5: Anhydrous solvents are essential to prevent hydrolysis of the product. Acetonitrile and carbon tetrachloride are commonly used.[1][3][7] Acetonitrile is often preferred as a safer alternative to chlorinated solvents.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Monobrominated Product Incomplete reaction.- Ensure the radical initiator (e.g., benzoyl peroxide or AIBN) is active and added in the correct amount.- Verify the reaction temperature is at reflux.- Extend the reaction time slightly, while monitoring for the formation of the dibrominated product by TLC or HPLC.
Degradation of the product.- Ensure the reaction is conducted under anhydrous conditions to prevent hydrolysis.- Avoid excessive heat or prolonged reaction times.
High Levels of Dibrominated By-product Excess of NBS.- Use a stoichiometric amount or a very slight excess (1.05-1.1 eq) of NBS.
Prolonged reaction time.- Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed. A reaction time of no longer than 3 hours at reflux is often recommended.[1][8]
High reaction temperature.- Maintain a steady reflux temperature and avoid overheating.
Presence of Unreacted Starting Material Insufficient NBS or radical initiator.- Ensure the correct stoichiometry of NBS and a catalytic amount of a fresh radical initiator are used.
Deactivated radical initiator.- Use a fresh batch of radical initiator.
Low reaction temperature.- Ensure the reaction mixture is maintained at the appropriate reflux temperature.
Reaction Fails to Initiate Inactive radical initiator.- Use a fresh supply of benzoyl peroxide or AIBN.
Insufficient initiation energy.- If using photochemical initiation, ensure the light source is functional and of the correct wavelength.
Difficult Purification of the Product Presence of succinimide by-product.- After the reaction, cool the mixture and filter to remove the insoluble succinimide.[1]
Similar polarity of product and by-products.- If purification by crystallization is insufficient, consider column chromatography. A mixture of isopropyl alcohol and n-heptane has been used for purification.[8][9]

Quantitative Data

The following table summarizes reaction conditions and impurity levels for the bromination of 3,5-Bis(2-cyanoprop-2-yl)toluene, based on available literature.

Brominating Agent Equivalents Solvent Initiator Reaction Time Yield of Monobromide Dibrominated By-product Level Reference
NBS1.1AcetonitrileBenzoyl Peroxide< 3 hoursHighMinimized with shorter reaction time[1][8]
NBS1.05AcetonitrileLight (CFL)VariableGood to Excellent5-10% in some cases[7]
DBDMH----HighPotentially lower than NBS[1]

Experimental Protocols

Benzylic Bromination using N-Bromosuccinimide (NBS)

  • Materials:

    • 3,5-bis(2-cyanoprop-2-yl)toluene

    • N-Bromosuccinimide (NBS) (1.1 equivalents)

    • Benzoyl peroxide (catalytic amount)

    • Acetonitrile (anhydrous)

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3,5-bis(2-cyanoprop-2-yl)toluene in anhydrous acetonitrile.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.[1]

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for a period of no longer than 3 hours to minimize the formation of impurities.[1][8]

    • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide by-product.[1]

    • The filtrate containing the desired 3,5-bis(2-cyanoprop-2-yl)benzyl bromide can be used in the subsequent step directly or after a work-up and purification. Purification can be achieved by crystallization from a solvent mixture such as isopropyl alcohol and n-heptane.[8][9]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Acetonitrile add_reagents Add NBS and Benzoyl Peroxide start->add_reagents reflux Reflux at 82°C (< 3 hours) add_reagents->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Succinimide cool->filter purify Purify by Crystallization (optional) filter->purify product 3,5-Bis(2-cyanoprop-2-yl) benzyl bromide filter->product Direct Use purify->product

Caption: Experimental workflow for the bromination of 3,5-Bis(2-cyanoprop-2-yl)toluene.

troubleshooting_logic start Reaction Issue? low_yield Low Yield start->low_yield Yes high_dibromo High Dibrominated By-product start->high_dibromo Yes incomplete Incomplete Reaction start->incomplete Yes check_initiator Check Initiator & Temp low_yield->check_initiator check_stoich Check NBS Stoichiometry & Reaction Time high_dibromo->check_stoich check_reagents Check Reagent Amounts & Purity incomplete->check_reagents solution1 Use fresh initiator, ensure reflux temp. check_initiator->solution1 solution2 Use 1.05-1.1 eq NBS, monitor time closely. check_stoich->solution2 solution3 Verify stoichiometry, use pure reagents. check_reagents->solution3

Caption: Troubleshooting logic for common issues in the bromination reaction.

References

Technical Support Center: Optimizing Recrystallization of Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of aromatic nitriles.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Problem: The aromatic nitrile fails to dissolve in the hot solvent.

  • Is it possible you haven't added enough solvent?

    • Answer: It is crucial to add the solvent portion-wise to the heated crude product until it just dissolves. Adding too much solvent is a common reason for poor or no yield.[1][2] Try adding small additional volumes of the hot solvent to the mixture.

  • Is the chosen solvent appropriate for your aromatic nitrile?

    • Answer: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures.[3][4] If the compound remains insoluble even in a large volume of boiling solvent, the solvent is likely a poor choice. Aromatic nitriles, being moderately polar, often recrystallize well from alcohols (like ethanol or isopropanol), ketones (like acetone), or solvent mixtures such as ethanol/water or toluene/hexane.[3][5][6]

Problem: No crystals form upon cooling the solution.

  • Could the solution be too dilute?

    • Answer: This is one of the most frequent causes of crystallization failure.[7] If you suspect too much solvent was used, you can try to evaporate some of it to concentrate the solution and then attempt to cool it again.[7][8]

  • Is the solution supersaturated?

    • Answer: Sometimes, a solution needs a nucleation site to initiate crystal growth.[1][7] You can induce crystallization by:

      • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod.[1][7]

      • Seeding: Add a tiny crystal of the pure aromatic nitrile (a "seed crystal") to the solution.[1][9][10]

Problem: The aromatic nitrile "oils out" instead of forming crystals.

  • What does "oiling out" mean?

    • Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than solid crystals upon cooling.[7][11] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high.[7][8][12] Impurities can also contribute to this issue.[12]

  • How can "oiling out" be resolved?

    • Answer:

      • Reheat the solution to redissolve the oil.

      • Add a small amount of additional solvent to lower the saturation temperature.[8]

      • Allow the solution to cool more slowly. Insulating the flask can help. Very slow cooling can favor the formation of crystals over oil.[7]

      • Consider using a different solvent or a mixed solvent system where the compound is less soluble.[12]

Problem: The recrystallization yield is very low.

  • Was too much solvent used?

    • Answer: Using the minimum amount of hot solvent necessary for dissolution is key to maximizing yield.[1][2][3] Even at low temperatures, the desired compound will have some solubility in the solvent, and excess solvent will lead to a greater loss of product in the mother liquor.[1]

  • Did premature crystallization occur?

    • Answer: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel, leading to significant loss.[3][11] Using a pre-heated funnel can help prevent this.

  • Was the cooling process appropriate?

    • Answer: Allowing the solution to cool slowly to room temperature before placing it in an ice bath helps to maximize the formation of pure crystals and improve recovery.[3][13] Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my aromatic nitrile?

A1: The ideal solvent is one in which your aromatic nitrile is highly soluble at high temperatures but poorly soluble at low temperatures.[4] The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or very soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4] For aromatic nitriles, good starting points are often ethanol, isopropanol, acetone, or toluene.[5][6] It is recommended to perform small-scale solubility tests with a few candidate solvents to find the optimal one.[1]

Q2: What is a mixed solvent recrystallization and when should I use it?

A2: A mixed solvent recrystallization is used when no single solvent has the ideal solubility properties.[4] This technique involves a pair of miscible solvents, one in which the aromatic nitrile is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[4][12] The compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point has been reached.[12] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed solvent pairs include ethanol/water and ethyl acetate/hexane.[4][14]

Q3: My purified crystals are colored. How can I remove colored impurities?

A3: If your product contains colored impurities, you can often remove them by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[11] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration. Use only a small amount of charcoal, as too much can also adsorb your desired product.[11]

Q4: How can I assess the purity of my recrystallized aromatic nitrile?

A4: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.[13]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.[3]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any remaining impurities.[3]

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes on Use for Aromatic Nitriles
Water100.010.2Good for highly polar nitriles or as an anti-solvent with alcohols.[4][5]
Ethanol78.54.3A versatile and commonly used solvent for a range of aromatic nitriles.[6]
Isopropanol82.63.9Similar to ethanol, a good general-purpose solvent.
Acetone56.05.1Can be effective, but its low boiling point may be a disadvantage.[6]
Ethyl Acetate77.14.4Often used in combination with a non-polar anti-solvent like hexane.[5]
Toluene110.62.4Suitable for less polar aromatic nitriles; can be paired with hexane.[3][6]
Hexane69.00.1Typically used as an anti-solvent due to its low polarity.[5]

Source: Polarity index values are relative measures of solvent polarity.[15]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude aromatic nitrile in an Erlenmeyer flask. Add a magnetic stir bar and place the flask on a stirring hotplate. Add a small amount of the chosen recrystallization solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid has just completely dissolved. Use the minimum amount of hot solvent necessary.[2][3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[3][11]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[3][13] Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.[3][13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[2][3]

  • Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[3]

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start: Crude Aromatic Nitrile dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A flowchart of the general recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Solution Cooled check_crystals Crystals Formed? start->check_crystals success Proceed to Filtration check_crystals->success Yes no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out? oil Oil Formed oiling_out->oil Yes action_no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume oiling_out->action_no_crystals No no_crystals->oiling_out action_oil Resolve Oiling Out: - Reheat and Add More Solvent - Cool More Slowly - Change Solvent oil->action_oil

Caption: A decision tree for troubleshooting recrystallization problems.

References

Technical Support Center: Purification of Anastrozole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Anastrozole intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of Anastrozole intermediates, offering potential causes and solutions in a user-friendly question-and-answer format.

Recrystallization Troubleshooting

Question 1: My Anastrozole intermediate is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved intermediate separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the solute or if the solution is supersaturated.

Troubleshooting Steps:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the intermediate is fully dissolved and to reduce the saturation level.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of a crystal lattice rather than an oil.

  • Solvent System Modification: Consider using a co-solvent system. If you are using a non-polar solvent, adding a small amount of a more polar co-solvent can sometimes prevent oiling out.

  • Seeding: Introduce a small seed crystal of the pure compound to the cooled solution to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Question 2: The yield of my recrystallized Anastrozole intermediate is very low. What are the likely causes and how can I improve it?

Answer: A low yield in recrystallization can be attributed to several factors, from using an excessive amount of solvent to premature crystallization.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude intermediate. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[1]

  • Avoid Premature Crystallization: Ensure all the crude material is dissolved in the hot solvent. If necessary, perform a hot filtration to remove any insoluble impurities that might be mistaken for undissolved product.

  • Optimize Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature is a common practice.

  • Check for Product in Mother Liquor: After filtration, you can test the mother liquor for the presence of a significant amount of product by evaporating a small sample. If a large amount of residue remains, you may be able to recover more product by concentrating the mother liquor and performing a second recrystallization (a "second crop").

  • Proper Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[1]

Chromatography Troubleshooting

Question 3: I am observing poor separation of my Anastrozole intermediate from impurities during column chromatography. How can I improve the resolution?

Answer: Poor separation in column chromatography can be due to an inappropriate mobile phase, improper column packing, or overloading the column.

Troubleshooting Steps:

  • Optimize the Mobile Phase: The polarity of the mobile phase is critical. If your compounds of interest are eluting too quickly with poor separation, decrease the polarity of the solvent system. Conversely, if they are retained too strongly, increase the polarity. A common mobile phase for the purification of Anastrozole intermediates is a mixture of heptane and ethyl acetate.[2]

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor separation.

  • Sample Loading: Do not overload the column with too much crude material. A general rule of thumb is to load an amount of sample that is 1-5% of the weight of the stationary phase.

  • Flow Rate: A slower flow rate generally allows for better separation as it provides more time for equilibrium between the stationary and mobile phases.

Question 4: My peaks are tailing in the HPLC analysis of my purified Anastrozole intermediate. What could be the cause and how can I fix it?

Answer: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: For basic compounds like Anastrozole and its intermediates, operating at a lower pH (e.g., around 3.0) can suppress the ionization of silanol groups, thereby reducing tailing.[3]

  • Use of an Appropriate Column: Employ a highly deactivated or end-capped column to minimize the number of free silanol groups available for secondary interactions.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

  • Column Contamination: A contaminated guard column or analytical column can also cause peak tailing. Try flushing the column or replacing the guard column.

Data on Purification of Anastrozole Intermediates

The following table summarizes the effectiveness of different purification methods for key Anastrozole intermediates.

IntermediatePurification MethodSolvent/Mobile PhaseInitial Purity/Impurity LevelFinal Purity/Impurity LevelYieldReference
3,5-bis(2-cyanoisopropyl)tolueneRecrystallizationToluene1.93% Impurity A1.02% Impurity A (after 1st crop)80%[4]
3,5-bis(2-cyanoisopropyl)tolueneRecrystallization (x3)Toluene1.10% Impurity A0.07% Impurity ANot Specified[4]
Crude AnastrozoleColumn ChromatographyIsopropyl alcohol/HeptaneNot SpecifiedHigh PurityNot Specified[5]
Crude AnastrozoleRecrystallizationIsopropyl alcohol/HeptaneNot SpecifiedHigh PurityNot Specified[5]
AnastrozoleRecrystallizationEthanol/CyclohexaneNot Specified> 99.5%80%[3]

Experimental Protocols

Protocol 1: Recrystallization of 3,5-bis(2-cyanoisopropyl)toluene

This protocol is based on a patented method for the purification of a key Anastrozole intermediate.[4]

  • Dissolution: Suspend the crude 3,5-bis(2-cyanoisopropyl)toluene in toluene (approximately 2.5 mL of toluene per gram of crude material).

  • Heating: Heat the suspension to 65 °C with stirring until complete dissolution is achieved.

  • Cooling: Allow the solution to cool slowly to 25 °C over a period of 1 hour to induce crystallization.

  • Further Cooling: Cool the resulting suspension to 0 °C and hold at this temperature for 30 minutes.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of pre-cooled (0 °C) toluene.

  • Drying: Dry the purified 3,5-bis(2-cyanoisopropyl)toluene in a vacuum oven.

  • Purity Check: Analyze the purity of the recrystallized material by HPLC. For higher purity, this process can be repeated.[4]

Protocol 2: Preparative HPLC for Isolation of Anastrozole Impurities

This protocol is a representative method for the isolation of impurities for characterization.

  • Column: Inertsil ODS-3V (250 x 20 mm, 5 µm) or a similar preparative C18 column.

  • Mobile Phase: A mixture of 2 mmol/L ammonium acetate and acetonitrile (50:50, v/v).

  • Flow Rate: 25 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 100 mg of the crude Anastrozole mixture in 1 mL of a 70:30 (v/v) mixture of acetonitrile and water.

  • Injection: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the desired impurity peaks based on the chromatogram.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated impurity.

Visualizations

Experimental Workflow for Purification of Anastrozole Intermediates

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Crude_Intermediate Crude Anastrozole Intermediate Recrystallization Recrystallization Crude_Intermediate->Recrystallization Common Method Column_Chromatography Column Chromatography Crude_Intermediate->Column_Chromatography Alternative Prep_HPLC Preparative HPLC Crude_Intermediate->Prep_HPLC For High Purity/ Impurity Isolation HPLC_Analysis HPLC Purity Analysis Recrystallization->HPLC_Analysis Column_Chromatography->HPLC_Analysis Prep_HPLC->HPLC_Analysis HPLC_Analysis->Recrystallization If Purity < 99.5% Characterization Impurity Characterization (LC-MS/MS, NMR) HPLC_Analysis->Characterization Pure_Intermediate Pure Anastrozole Intermediate HPLC_Analysis->Pure_Intermediate If Purity ≥ 99.5%

Caption: A typical experimental workflow for the purification and analysis of Anastrozole intermediates.

Troubleshooting Logic for Anastrozole Intermediate Purification

troubleshooting_logic Start Purification Issue Identified Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem? Start->Chromatography_Issue Oiling_Out Oiling Out? Recrystallization_Issue->Oiling_Out Yes Low_Yield Low Yield? Recrystallization_Issue->Low_Yield No Poor_Separation Poor Separation? Chromatography_Issue->Poor_Separation Yes Peak_Tailing Peak Tailing (HPLC)? Chromatography_Issue->Peak_Tailing No Oiling_Out->Low_Yield No Solve_Oiling Increase Solvent Slower Cooling Change Solvent System Add Seed Crystal Oiling_Out->Solve_Oiling Yes Solve_Yield Minimize Solvent Optimize Cooling Check Mother Liquor Proper Washing Low_Yield->Solve_Yield Yes Poor_Separation->Peak_Tailing No Solve_Separation Optimize Mobile Phase Proper Column Packing Reduce Sample Load Adjust Flow Rate Poor_Separation->Solve_Separation Yes Solve_Tailing Adjust Mobile Phase pH Use Deactivated Column Check for Overload Clean/Replace Column Peak_Tailing->Solve_Tailing Yes End Problem Resolved Solve_Oiling->End Solve_Yield->End Solve_Separation->End Solve_Tailing->End

Caption: A logical flowchart for troubleshooting common issues in Anastrozole intermediate purification.

References

Removing unreacted starting materials from 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile). Our goal is to help you identify and remove unreacted starting materials and other impurities from your reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Issue 1: Presence of Unreacted Brominated Precursors

During the synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), a common route involves the reaction of a brominated precursor. Incomplete reaction can lead to the presence of these precursors in your final product.

dot

Caption: Workflow for identifying and addressing unreacted brominated precursors.

Solution:

An effective method to remove unreacted brominated precursors is through a multi-step purification protocol involving washing and crystallization.

Experimental Protocol: Purification from Brominated Impurities

  • Acidic Wash:

    • Dissolve the crude product in a suitable organic solvent (e.g., toluene).

    • Wash the organic solution with a dilute acidic solution (e.g., 5% HCl) to remove any basic impurities.

    • Separate the aqueous layer.

  • Basic Wash:

    • Wash the organic layer with a dilute basic solution (e.g., 5% NaHCO₃) to neutralize any remaining acid and remove acidic byproducts.

    • Separate the aqueous layer.

  • Water Wash:

    • Wash the organic layer with deionized water to remove any residual salts.

    • Separate the aqueous layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure to induce crystallization.

  • Recrystallization:

    • Recrystallize the solid from a suitable solvent system. A mixture of toluene and hexane is often effective.[1]

    • Dissolve the crude solid in a minimal amount of hot toluene.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexane.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and byproducts I should expect?

A1: Besides the target molecule, 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), which can itself be an unreacted starting material in subsequent reactions, other common impurities may include:

  • Brominated precursors: Such as 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).

  • Monosubstituted intermediates: Where only one nitrile group has been added.

  • Hydrolysis products: Nitrile groups can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of amides or carboxylic acids.[1]

  • Solvents: Residual solvents from the reaction or purification steps.[1]

Q2: How can I monitor the progress of the purification?

A2: The purity of your product at each step can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample. This is particularly useful for detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structures of the desired product and any remaining impurities.

Q3: What is the best solvent system for recrystallization?

A3: The ideal solvent for recrystallization is one in which your desired product is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), a non-polar or moderately polar solvent system is generally effective. A common choice is a mixture of toluene and hexane.[1] You may need to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.

Q4: My product is an oil and won't crystallize. What should I do?

A4: If your product fails to crystallize, it may be due to the presence of significant impurities that are inhibiting crystal lattice formation. Consider the following troubleshooting steps:

dot

Caption: Decision-making workflow for troubleshooting an oily product.

  • Column Chromatography: If the impurity level is high, purification by column chromatography may be necessary. Use a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from impurities.

  • Solvent Screening: Your current recrystallization solvent may not be optimal. Experiment with different solvents or solvent mixtures.

  • Seeding: If you have a small amount of pure, crystalline product, you can add a "seed crystal" to the supersaturated solution to induce crystallization.

  • Trituration: This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. This can sometimes induce solidification.

Data Presentation

The efficiency of different purification methods can be compared based on the final purity achieved and the yield of the recovered product.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Single Recrystallization (Toluene/Hexane)85%95-97%70-80%
Wash + Recrystallization85%>98%60-70%
Column Chromatography70%>99%40-60%

Note: These values are illustrative and can vary depending on the nature and amount of impurities in the starting material.

References

Improving the yield of Anastrozole from its dinitrile precursor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Anastrozole. This resource is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges encountered when synthesizing Anastrozole, particularly focusing on improving the yield from its dinitrile precursor, 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropionitrile).

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis process, presented in a question-and-answer format.

Issue 1: Low Yield in the Final Alkylation Step

Q: My final reaction yield of Anastrozole is consistently low. What are the most likely causes and how can I improve it?

A: Low yield in the final step—the SN2 displacement of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide with 1,2,4-triazole—is a common problem. Several factors can contribute to this:

  • Solvent Choice: The polarity of the solvent plays a crucial role. While polar aprotic solvents like Dimethylformamide (DMF) can improve the solubility of the triazole salt, product loss often occurs during the aqueous work-up phase.[1] Using a non-polar solvent like toluene in conjunction with a phase-transfer catalyst (PTC) has been shown to significantly increase the yield.[1][2]

  • Absence of a Phase-Transfer Catalyst (PTC): A PTC is critical for facilitating the reaction between the organic-soluble benzyl bromide intermediate and the water-soluble (or poorly organic-soluble) triazole salt. Catalysts like Tetrabutylammonium Bromide (TBAB) or Benzalkonium Chloride (BKC) shuttle the triazole anion into the organic phase, dramatically increasing the reaction rate and yield.[1][2] Studies show that using TBAB in toluene gives a higher yield compared to BKC or using DMF alone.[1]

  • Base and Temperature Optimization: The choice of base and reaction temperature are interdependent. Using potassium carbonate (K2CO3) typically requires higher temperatures (e.g., 40-45°C), while a stronger base like potassium tert-butoxide (KtOBu) can achieve quantitative yields at lower temperatures (9-21°C).[2][3] Careful temperature control is essential to prevent side reactions.

Issue 2: High Levels of Isomeric Impurity

Q: My final product is contaminated with a significant amount of an isomeric impurity. How can I identify and minimize its formation?

A: The primary isomeric impurity is 2,2'-[5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene]bis(2-methylpropanenitrile), which results from alkylation at the N4 position of the triazole ring instead of the desired N1 position.[2][4]

  • Enhanced Selectivity with PTC: The use of a phase-transfer catalyst like TBAB not only improves the overall yield but also enhances the selectivity for the desired N1-alkylated product, thereby reducing the formation of the N4-isomer.[1][2]

  • Reaction Condition Control: Lowering the reaction temperature during the alkylation step can favor the formation of the desired N1 isomer.[2] The choice of solvent and base system also influences the isomeric ratio.[3]

Issue 3: Formation of Over-Brominated Impurities

Q: The Wohl-Ziegler bromination of the dinitrile precursor is yielding di- and tri-brominated by-products. How can I improve the selectivity for the desired mono-brominated intermediate?

A: The radical bromination of 3,5-bis(2-cyanoprop-2-yl)toluene with N-bromosuccinimide (NBS) can lead to over-bromination if not carefully controlled.

  • Control Reaction Time: Limiting the reflux time during the bromination step to a maximum of 3 hours is crucial to minimize the formation of these by-products.[2][5]

  • Purify the Intermediate: It is highly recommended to isolate and purify the 3,5-bis(2-cyanoprop-2-yl)benzyl bromide intermediate before proceeding to the final alkylation step.[2][5] This prevents the carry-over of impurities that can complicate the final purification of Anastrozole.

Issue 4: Difficulty in Purifying Crude Anastrozole

Q: What are the most effective methods for purifying the final crude Anastrozole product?

A: Achieving high purity (>99.9%) is essential for an active pharmaceutical ingredient.[6] Several methods can be employed:

  • Crystallization: This is the most common and effective method for large-scale purification. A mixed solvent system of ethyl acetate and diisopropyl ether has been found to be particularly effective for isolating and purifying Anastrozole.[2][7]

  • Salt Formation: The crude Anastrozole can be converted to a salt (e.g., hydrochloride), which is then recrystallized to enhance purity. The purified salt is subsequently converted back to the free base.[8]

  • Chromatography: For small-scale purification or for isolating impurities for characterization, flash column chromatography can be used.[4][5]

Data Presentation: Reaction Condition Optimization

The following table summarizes the impact of different reaction conditions on the yield and isomeric ratio of the final alkylation step to produce Anastrozole (II') and its N4-isomer (III').

BaseSolventCatalystTemperature (°C)Time (h)Yield (II') (%)Isomeric Ratio (II' : III')Reference
K₂CO₃ToluenePEG 60040 - 453.091.3~26:1[3]
K₂CO₃TolueneTBAB905.0High (Specific % not stated)High Selectivity[1]
K₂CO₃DMFNone905.0Low (Specific % not stated)Lower Selectivity[1]
KtOBuTolueneNone9 - 214.5Quantitative~25:1[3]

Experimental Protocols

Protocol 1: Wohl-Ziegler Bromination of 3,5-bis(2-cyanoprop-2-yl)toluene (II)

This protocol describes the synthesis of the key intermediate, 3,5-bis(2-cyanoprop-2-yl)benzylbromide (III).

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,5-bis(2-cyanoprop-2-yl)toluene (1 equivalent) in an organic solvent (e.g., acetonitrile).[5][7]

  • Reagent Addition: Add N-bromosuccinimide (NBS) as the brominating agent. A radical initiator, such as benzoyl peroxide, is typically used.[6]

  • Reaction Conditions: Heat the reaction mixture to the reflux temperature of the chosen solvent.[5]

  • Monitoring: Carefully monitor the reaction progress by HPLC. Crucially, the heating time should not exceed 3 hours to minimize the formation of over-brominated impurities.[5]

  • Work-up and Purification: Upon completion, cool the reaction mixture. The bromo intermediate (III) is then isolated and purified, for example, by crystallization from a solvent mixture such as isopropyl alcohol and n-heptane.[7]

Protocol 2: Synthesis of Anastrozole via Phase-Transfer Catalysis

This protocol details the final N-alkylation step to produce Anastrozole.

  • Reaction Setup: To a stirred mixture of potassium carbonate (K₂CO₃, 1.3 eq.), 1,2,4-triazole (1.05 eq.), and a phase-transfer catalyst such as TBAB or PEG 600 (0.05 eq.) in toluene, add a solution of the purified bromo intermediate (III) (1.0 eq.) in toluene.[3][6]

  • Reaction Conditions: Heat the mixture to 40-45°C and maintain stirring for approximately 3-5 hours.[1][3]

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Extraction: Wash the filtrate with water to remove any remaining salts and the catalyst.[6]

  • Purification: Concentrate the organic layer under reduced pressure. The crude Anastrozole is then purified by crystallization, typically from a mixture of ethyl acetate and diisopropyl ether, to yield a high-purity product.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Anastrozole? A1: A widely used and economically viable synthetic pathway starts with 3,5-bis(bromomethyl)toluene. This compound undergoes a sequence of reactions: cyanation to form a dinitrile, methylation to produce 3,5-bis(2-cyanoprop-2-yl)toluene, followed by a radical bromination, and a final SN2 displacement with 1,2,4-triazole to yield Anastrozole.[2][6]

Q2: Why is a phase-transfer catalyst (PTC) so important in the final step? A2: A PTC is essential for overcoming the phase incompatibility between the organic-soluble benzyl bromide intermediate and the typically aqueous-soluble or poorly organic-soluble triazole salt. The PTC transports the triazole anion into the organic phase where the reaction occurs, leading to a significantly faster reaction rate, higher yield, and improved selectivity for the desired N1-isomer.[1][2]

Q3: Can I use a different solvent instead of toluene for the final reaction? A3: Yes, other solvents like DMF have been used. DMF is a polar aprotic solvent that can dissolve the triazole salt, potentially negating the need for a PTC. However, studies have shown that yields can be lower with DMF due to product loss during the aqueous extraction (work-up) phase.[1] Toluene in the presence of a PTC is generally the more efficient system.[1][2]

Q4: How critical is the purity of the 3,5-bis(2-cyanoprop-2-yl)benzyl bromide intermediate? A4: The purity of this intermediate is very critical. Impurities such as the unreacted starting material or over-brominated by-products will carry through to the final step, complicating the purification of Anastrozole and potentially leading to the formation of other impurities.[9] Isolating and purifying this intermediate is a key step for achieving high-purity Anastrozole.[5]

Visualizations

Anastrozole_Synthesis_Pathway Start 3,5-Bis(bromomethyl)toluene Dinitrile 2,2'-(5-Methyl-1,3-phenylene) diacetonitrile Start->Dinitrile KCN, PTC Methylated 2,2'-(5-Methyl-1,3-phenylene)bis (2-methylpropionitrile) (Dinitrile Precursor) Dinitrile->Methylated NaH, Methyl Iodide Bromo 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis (2-methylpropionitrile) Methylated->Bromo NBS, Initiator Anastrozole Anastrozole Bromo->Anastrozole 1,2,4-Triazole, Base, PTC Troubleshooting_Low_Yield Start Low Anastrozole Yield? CheckPTC Is a Phase-Transfer Catalyst (PTC) being used? Start->CheckPTC CheckSolvent What is the solvent? CheckPTC->CheckSolvent Yes AddPTC Action: Add TBAB or similar PTC to the reaction. CheckPTC->AddPTC No CheckConditions Have Base and Temperature been optimized? CheckSolvent->CheckConditions Toluene SwitchSolvent Action: If using DMF, consider switching to Toluene with a PTC. CheckSolvent->SwitchSolvent DMF OptimizeConditions Action: For Toluene, try K₂CO₃ at 40-45°C or KtOBu at 9-21°C. CheckConditions->OptimizeConditions No YieldImproved Yield should improve. CheckConditions->YieldImproved Yes AddPTC->YieldImproved SwitchSolvent->YieldImproved OptimizeConditions->YieldImproved Isomer_Formation Reactants Bromo-Intermediate + 1,2,4-Triazole N1_Attack Desired Pathway: Attack at N1 Position Reactants->N1_Attack Favored by PTC & Low Temp N4_Attack Side Reaction: Attack at N4 Position Reactants->N4_Attack Anastrozole Anastrozole (Desired Product) N1_Attack->Anastrozole Isomer Isomeric Impurity (N4-alkylated) N4_Attack->Isomer

References

Technical Support Center: Chromatographic Separation of Anastrozole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Anastrozole and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of Anastrozole and its impurities.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Co-elution with matrix components.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A pH of around 3.0 has been shown to improve resolution. 3. Reduce the injection volume or sample concentration. 4. Optimize the mobile phase gradient to enhance separation from interfering matrix components.[1]
Inadequate Resolution Between Anastrozole and Impurities 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high or too low.1. Modify the mobile phase composition. Common mobile phases include acetonitrile and/or methanol with water or a buffer (e.g., phosphate or ammonium acetate).[2][3] 2. Consider a different stationary phase. C18 columns are widely used, but for specific separations, a C8 or a different brand may provide better selectivity.[2] 3. Optimize the flow rate. A typical flow rate is 1.0 mL/min, but adjustments may be necessary.[3][4]
Appearance of New or Unexpected Peaks 1. Sample degradation. 2. Contamination from solvent, glassware, or instrument. 3. Presence of previously unidentified process-related or degradation impurities.1. Prepare fresh samples and standards. Anastrozole is known to degrade under basic and oxidative stress conditions.[5][6] 2. Run a blank gradient to check for system contamination. 3. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to intentionally generate and identify potential degradation products.[4][6]
Poor Sensitivity or Low Signal-to-Noise Ratio 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector malfunction.1. Ensure the UV detector is set to the optimal wavelength for Anastrozole and its impurities, typically around 215 nm.[4][5] 2. Increase the sample concentration or injection volume, being mindful of potential peak shape issues. 3. Check the detector lamp and perform any necessary maintenance.
Retention Time Shift 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column aging.1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a sufficient time before analysis. If shifts persist, the column may need replacement.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Anastrozole?

A1: Common impurities can be process-related or degradation products. Some identified process-related impurities include 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity I), 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity II), and 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity III).[7] Degradation products can form under stress conditions, such as 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) (Diacid) and 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid) (Monoacid) which can form under basic conditions.[5]

Q2: What is a typical starting HPLC method for Anastrozole impurity analysis?

A2: A good starting point is a reversed-phase HPLC method. A common setup includes an Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) column with a gradient elution using a mobile phase consisting of water and acetonitrile.[4][8] The flow rate is often set at 1.0 mL/min with UV detection at 215 nm.[4]

Q3: How can I confirm the identity of an unknown impurity peak?

A3: Mass spectrometry (LC-MS/MS) is a powerful technique for identifying unknown impurities.[2][4] By determining the mass-to-charge ratio (m/z) of the impurity, you can deduce its molecular weight and fragmentation pattern to help elucidate its structure.

Q4: Under what conditions is Anastrozole most likely to degrade?

A4: Anastrozole has been found to be susceptible to degradation under oxidative and basic (alkaline) conditions.[4][5][6] It is generally stable under thermal, photolytic, and acidic stress conditions.[4][9]

Q5: What are the key validation parameters to consider for an Anastrozole impurity method according to ICH guidelines?

A5: According to ICH guidelines, the key validation parameters include specificity, limit of detection (LOD), limit of quantitation (LOQ), precision, linearity, accuracy, and robustness.[5]

Experimental Protocol: Stability-Indicating HPLC Method

This section provides a detailed methodology for a stability-indicating HPLC method for the separation of Anastrozole and its impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time-dependent gradient program (specifics to be optimized based on impurity profile)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile is commonly used.

  • Standard Solution: Prepare a standard solution of Anastrozole in the diluent at a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the Anastrozole sample in the diluent to achieve a similar concentration as the standard solution.

4. System Suitability:

Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. Key parameters to check include:

  • Tailing factor: Should be close to 1.

  • Theoretical plates: Should be high, indicating good column efficiency.

  • Relative standard deviation (RSD) of peak areas and retention times: Should be low (e.g., <2%).

5. Analysis:

Inject the blank (diluent), standard solution, and sample solution into the HPLC system and record the chromatograms.

6. Data Processing:

Identify and quantify the impurities in the sample chromatogram based on their retention times relative to the Anastrozole peak in the standard chromatogram.

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC method for Anastrozole and its impurities.

ParameterTypical Value
Linearity (R²) > 0.999
LOD 0.05 - 5.0 µg/mL
LOQ 0.15 - 15.16 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Visualizations

TroubleshootingWorkflow start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape resolution Inadequate Resolution? peak_shape->resolution No ps_solution1 Check/Replace Column peak_shape->ps_solution1 Yes new_peaks New/Unexpected Peaks? resolution->new_peaks No res_solution1 Modify Mobile Phase Composition resolution->res_solution1 Yes sensitivity Poor Sensitivity? new_peaks->sensitivity No np_solution1 Prepare Fresh Samples new_peaks->np_solution1 Yes sens_solution1 Optimize Wavelength sensitivity->sens_solution1 Yes ps_solution2 Adjust Mobile Phase pH ps_solution1->ps_solution2 ps_solution3 Reduce Sample Load ps_solution2->ps_solution3 end_node Problem Resolved ps_solution3->end_node res_solution2 Try Different Column res_solution1->res_solution2 res_solution3 Optimize Flow Rate res_solution2->res_solution3 res_solution3->end_node np_solution2 Run Blank Gradient np_solution1->np_solution2 np_solution3 Perform Forced Degradation np_solution2->np_solution3 np_solution3->end_node sens_solution2 Increase Concentration sens_solution1->sens_solution2 sens_solution3 Check Detector sens_solution2->sens_solution3 sens_solution3->end_node

Caption: Troubleshooting workflow for Anastrozole chromatographic analysis.

References

Preventing the formation of di-brominated by-products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of di-brominated by-products during their experiments.

Troubleshooting Guides

Q1: I am attempting to mono-brominate an activated aromatic compound (e.g., aniline, phenol) but am observing significant amounts of di- and poly-brominated products. How can I improve the selectivity for mono-bromination?

A1: Activated aromatic rings are highly susceptible to polybromination due to their electron-rich nature. To favor mono-bromination, consider the following strategies:

  • Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive. Switching to a milder brominating agent is a common and effective strategy.[1] N-bromosuccinimide (NBS) is a widely used alternative that can provide better control.[1] For phenolic substrates, tetraalkylammonium tribromides have been reported to be highly para-selective.[1]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity.[1] Running the reaction at temperatures as low as -30 °C and then allowing it to slowly warm to room temperature can, for certain substrates, achieve 100% para-selectivity.[1]

  • Solvent Selection: The choice of solvent can influence the reaction's selectivity. Less polar solvents may enhance steric effects, leading to higher para-selectivity.[1] Conversely, a more polar solvent can sometimes help to moderate the reactivity of the brominating agent.[1]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the brominating agent is crucial. Using a slight excess of the aromatic compound relative to the brominating agent can help minimize di-bromination.[2]

  • Use of Catalysts: Zeolites can induce high para-selectivity, particularly for substrates like toluene.[1][3] For ortho-selective bromination of phenols, p-toluenesulfonic acid (p-TsOH) can be an effective catalyst in conjunction with NBS.[4]

Q2: My mono-bromination reaction is sluggish and gives a low yield, tempting me to add excess brominating agent, which then leads to di-bromination. How can I improve the reaction rate without sacrificing selectivity?

A2: Balancing reaction rate and selectivity is a common challenge. Here are some approaches to consider:

  • Catalyst Systems: The use of a suitable catalyst can accelerate the reaction without resorting to harsh conditions. For electron-rich aromatic compounds, iodobenzene can act as a recyclable catalyst in combination with m-chloroperbenzoic acid as the terminal oxidant for regioselective mono-bromination.

  • Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to optimal selectivity and conversion with minimal reagent use.[5] The high surface-to-volume ratio in flow reactors helps to manage exothermic reactions and reduces the risk of runaway reactions.[5]

  • In Situ Generation of Bromine: Generating bromine in situ from reagents like hydrobromic acid (HBr) and an oxidant (e.g., hydrogen peroxide, Oxone®) can control the concentration of the active brominating species and improve selectivity.[5][6]

Q3: I am struggling with the regioselectivity of my bromination, obtaining a mixture of ortho- and para-isomers. How can I direct the bromination to a specific position?

A3: Achieving high regioselectivity often requires a tailored approach based on the substrate and desired isomer.

  • For Para-Selectivity:

    • Zeolite Catalysts: Zeolite catalysts, such as NaY, have demonstrated high selectivity for the para-position in the bromination of moderately active mono-substituted aromatics.[3][7]

    • Sterically Hindered Brominating Agents: While not explicitly detailed in the provided results, the principle of using sterically bulky brominating agents to favor the less hindered para-position is a general strategy in organic synthesis.

  • For Ortho-Selectivity:

    • Directing Groups and Catalysts: For para-substituted phenols, using NBS in the presence of p-toluenesulfonic acid (p-TsOH) in methanol can achieve excellent selectivity for the mono ortho-brominated product.[4] The proposed mechanism involves the p-TsOH conjugating to the phenolic alcohol, which directs the bromination to the ortho position.[4]

  • Solvent Effects: The solvent can influence the ortho:para ratio. For example, in the bromination of phenols, chlorinated solvents can lead to higher ortho:para ratios.[8]

Q4: My substrate contains sensitive functional groups that are not compatible with the bromination conditions. How can I perform the bromination without affecting these groups?

A4: The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask reactive functional groups.[9][10][11][12]

  • Identify the Sensitive Group: Determine which functional group(s) in your molecule are susceptible to reaction under the planned bromination conditions. Common sensitive groups include alcohols, amines, and carbonyls.[10]

  • Select an Appropriate Protecting Group: Choose a protecting group that is stable to the bromination conditions but can be removed selectively under mild conditions that do not affect the rest of the molecule.[9][12][13] For example, an amine can be protected as a carbamate, which deactivates its nucleophilicity.[9]

  • Orthogonal Protection Strategy: If your molecule has multiple similar functional groups, you can use an orthogonal protection strategy. This involves using different protecting groups that can be removed under distinct conditions, allowing for selective deprotection.[9][10][12]

Frequently Asked Questions (FAQs)

What are the most common milder brominating agents used to avoid di-bromination?

N-bromosuccinimide (NBS) is one of the most frequently used milder alternatives to molecular bromine (Br₂).[1] Other options include tetraalkylammonium tribromides for phenolic substrates and monobromomalononitrile (MBM), which has been shown to be a good substitute for NBS in certain applications.[1][14]

How does temperature control help in preventing di-bromination?

Lowering the reaction temperature reduces the overall reactivity of the system. Since the activation energy for the second bromination is typically higher than the first, reducing the temperature disproportionately slows down the di-bromination reaction, thus favoring the mono-brominated product.

Can the order of reagent addition make a difference in selectivity?

Yes, the order of addition can be critical. For instance, when using p-TsOH to direct ortho-bromination of p-cresol with NBS, it has been shown that premixing the p-cresol with p-TsOH before the addition of NBS leads to better selectivity for the mono ortho-brominated product.[4]

Are there any "green" or more environmentally friendly methods for selective bromination?

Yes, several approaches aim to make bromination reactions more environmentally benign. These include:

  • The use of reusable catalysts like zeolites.[3]

  • In situ generation of bromine from safer precursors like bromide salts and green oxidants such as hydrogen peroxide or oxygen.[5][15]

  • Employing flow chemistry to minimize waste and improve safety.[5]

  • Using water or methanol as a solvent when possible.[6]

How can I effectively remove any di-brominated by-product that does form?

While prevention is ideal, purification methods can be employed to remove di-brominated impurities.

  • Recrystallization: This can be a highly effective method if the mono- and di-brominated products have different solubility profiles in a particular solvent system.[16]

  • Column Chromatography: If recrystallization is not effective, optimizing column chromatography conditions, such as using a shallow solvent gradient, can help separate products with similar polarities.[16]

Data and Protocols

Table 1: Comparison of Brominating Agents and Conditions for Selective Mono-bromination
Brominating Agent/SystemSubstrate TypeKey ConditionsSelectivity OutcomeReference
N-Bromosuccinimide (NBS) / Silica GelVariesVaries by substrateGood to excellent para-selectivity[1]
ZeolitesToluene-like substratesVaries by substrateHigh para-selectivity[1][3]
Tetraalkylammonium tribromidesPhenolic substratesNot specifiedHighly para-selective[1]
N-Bromosuccinimide (NBS) / p-TsOHpara-Substituted Phenols10 mol % p-TsOH, MethanolExcellent mono ortho-selectivity[4]
Monobromomalononitrile (MBM)Active methylene compounds, EnaminesNot specifiedSelective mono-bromination[14]
Ammonium bromide / Oxone®Activated aromatic compoundsMethanol or water, ambient temp.Good yields of mono-brominated products[6]
Experimental Protocol: Selective ortho-Bromination of p-Cresol using NBS and p-TsOH

This protocol is adapted from a method for the selective mono ortho-bromination of phenolic compounds.[4]

Materials:

  • p-Cresol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • N-Bromosuccinimide (NBS)

  • ACS-grade Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve p-cresol (1.0 equivalent) and p-TsOH·H₂O (0.10 equivalents) in ACS-grade methanol.

  • Stir the solution at room temperature until all solids have dissolved.

  • Add N-bromosuccinimide (1.0 equivalent) to the solution in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15-20 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono ortho-brominated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve p-cresol and p-TsOH in Methanol add_nbs Add NBS start->add_nbs Stir until dissolved monitor Monitor by TLC/HPLC (15-20 min) add_nbs->monitor quench Quench with Na₂S₂O₃ monitor->quench evap Evaporate Methanol quench->evap extract Aqueous Workup & Extraction evap->extract purify Column Chromatography extract->purify product Isolated Mono-Ortho-Brominated Product purify->product

Caption: Workflow for selective ortho-bromination of p-cresol.

logical_relationship cluster_factors Contributing Factors cluster_solutions Troubleshooting Solutions issue Formation of Di-brominated By-products high_reactivity High Reactivity of Brominating Agent (e.g., Br₂) issue->high_reactivity high_temp High Reaction Temperature issue->high_temp wrong_solvent Inappropriate Solvent Choice issue->wrong_solvent excess_reagent Excess Brominating Agent issue->excess_reagent activated_substrate Highly Activated Substrate issue->activated_substrate mild_agent Use Milder Agent (e.g., NBS) high_reactivity->mild_agent low_temp Lower Reaction Temperature high_temp->low_temp solvent_opt Optimize Solvent wrong_solvent->solvent_opt stoich_control Control Stoichiometry excess_reagent->stoich_control catalyst Use Selectivity-Enhancing Catalyst activated_substrate->catalyst protecting_group Use Protecting Groups activated_substrate->protecting_group

Caption: Troubleshooting logic for di-bromination issues.

References

Stability issues of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) during storage. The information is presented in a question-and-answer format to directly address common concerns and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) and what is its primary use?

A1: 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a chemical intermediate used in the synthesis of various organic molecules. It is notably recognized as a process-related impurity in the manufacturing of Anastrozole, where it is referred to as Anastrozole Impurity H or Anastrozole Related Compound A.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: Based on supplier recommendations, the compound should be stored under controlled conditions to minimize degradation. Specific recommendations vary, but generally include refrigeration at 4°C or +5°C, or storage in a sealed container in a dry, room temperature environment.[1][5][6] For transportation, cold-chain shipment may be advised to maintain its integrity.[2]

Q3: What are the potential signs of degradation?

A3: Physical changes such as a change in color, appearance of an odor, or clumping of the solid material can be indicators of degradation. Chemically, degradation would be observed as a decrease in the purity of the compound and the appearance of new peaks when analyzed by chromatographic methods like HPLC or UPLC.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) are not extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure. The nitrile groups could be susceptible to hydrolysis to form corresponding amides or carboxylic acids, especially in the presence of moisture and acidic or basic conditions. Oxidation of the methyl group on the phenyl ring to a hydroxymethyl or carboxyl group is also a possibility, particularly if exposed to light or oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Exposure to moisture, light, or elevated temperatures.Store the compound in a tightly sealed, opaque container in a desiccator at the recommended temperature (4°C or room temperature, as specified by the supplier).
Decreased purity observed by HPLC/UPLC Chemical degradation during storage.1. Confirm the recommended storage conditions have been maintained. 2. Analyze the sample using LC-MS to identify potential degradation products. 3. If possible, perform forced degradation studies to understand the compound's susceptibility to heat, light, humidity, acid, and base.
Inconsistent experimental results Use of a degraded batch of the compound.1. Re-analyze the purity of the stored compound before use. 2. If degradation is confirmed, use a fresh, unopened batch of the compound for critical experiments. 3. Establish a routine quality control check for the compound upon receipt and periodically during storage.
Appearance of new, unidentified peaks in chromatogram Formation of degradation products.1. Use a high-resolution mass spectrometer (LC-MS/MS) to determine the mass of the new impurities and elucidate their structures. 2. Compare the mass of the impurities to potential degradation products (e.g., hydrolyzed or oxidized forms of the parent compound).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile). Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Start with a suitable ratio of A:B (e.g., 60:40), and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength UV at a suitable wavelength (e.g., 215 nm), to be determined by UV-Vis scan.
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for 24-48 hours.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48-72 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for an extended period.

For each condition, a control sample (unexposed) should be analyzed alongside the stressed sample using the developed HPLC method (Protocol 1) to assess the extent of degradation and the formation of new peaks.

Visualizations

Stability_Testing_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting cluster_2 Analysis & Resolution start Receive Compound qc_check Initial QC Check (Purity, Appearance) start->qc_check storage Store under Recommended Conditions qc_check->storage issue Stability Issue Observed (e.g., Purity Drop) storage->issue investigate Investigate Storage Conditions issue->investigate forced_degradation Perform Forced Degradation Study investigate->forced_degradation analyze Analyze Degradants (LC-MS) forced_degradation->analyze identify Identify Degradation Pathway analyze->identify remediate Implement Corrective Actions (e.g., Optimize Storage) identify->remediate

Caption: Workflow for stability testing and troubleshooting of chemical compounds.

Forced_Degradation_Logic cluster_conditions Stress Conditions Compound Compound Solution Acid Acidic (HCl) Compound->Acid Base Basic (NaOH) Compound->Base Oxidation Oxidative (H2O2) Compound->Oxidation Heat Thermal Compound->Heat Light Photolytic Compound->Light Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Report Stability Profile Analysis->Report

Caption: Logical flow of a forced degradation study.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Nitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of nitrile-containing compounds. Nitrile compounds, due to the polarity of the cyano group, can be susceptible to secondary interactions that lead to asymmetric peaks, compromising resolution and the accuracy of quantification.[1][2]

Troubleshooting Guide

A systematic approach is crucial for efficiently diagnosing and resolving peak tailing. The following guide, presented in a question-and-answer format, walks through the initial steps of the troubleshooting process.

Q1: My chromatogram shows tailing peaks for my nitrile analyte. What is the first step?

A1: The first step is to determine if the problem is specific to your analyte or if it is a system-wide issue.

  • Observe all peaks: If all peaks in the chromatogram are tailing, the cause is likely mechanical or related to the overall system setup. This could include issues like a void at the column inlet, deformation of the column packing bed, or excessive extra-column volume.[1][3]

  • Analyte-specific tailing: If only the nitrile compound or other polar/basic analytes are tailing, the cause is most likely chemical. This points towards secondary interactions between your analyte and the stationary phase, a common issue for polar molecules.[4][5]

The workflow below illustrates this initial diagnostic step.

G cluster_chem Chemical Issues cluster_sys System/Mechanical Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 chem_issue Likely Chemical Issue: - Secondary Silanol Interactions - Incorrect Mobile Phase pH - Analyte Overload q1->chem_issue No, only specific peaks sys_issue Likely System/Mechanical Issue: - Column Void / Bed Deformation - Extra-Column Volume - Plugged Frit / Contamination q1->sys_issue Yes chem_sol Focus on: 1. Mobile Phase Optimization (pH, Additives) 2. Column Chemistry Selection 3. Sample Concentration chem_issue->chem_sol sys_sol Focus on: 1. Column Inspection/Replacement 2. Tubing and Connections 3. System Maintenance sys_issue->sys_sol

Figure 1. Initial troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary chemical cause of peak tailing for nitrile compounds?

The most common chemical cause is the interaction of the analyte with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][6] These silanol groups can be acidic and, especially at mid-range pH levels, can become ionized (Si-O⁻).[7] The polar nitrile group or other basic functional groups on the analyte can then undergo a secondary ion-exchange interaction, which is a stronger retention mechanism than the primary reversed-phase mode.[1][8] This dual retention mechanism leads to peak tailing because a fraction of the analyte molecules are retained longer than the main band.[4]

The diagram below illustrates how pH affects this interaction.

G cluster_mid_ph Mid-Range pH (e.g., 4-7) cluster_low_ph Low pH (e.g., <3.5) silanol_mid Ionized Silanol (Si-O⁻) tailing Peak Tailing silanol_mid->tailing analyte_mid Polar Nitrile Analyte (R-CN) analyte_mid->silanol_mid Strong Secondary Interaction silanol_low Protonated Silanol (Si-OH) good_peak Symmetrical Peak silanol_low->good_peak analyte_low Polar Nitrile Analyte (R-CN) analyte_low->silanol_low Interaction Minimized

Figure 2. Effect of mobile phase pH on silanol interactions.

FAQ 2: How can I use the mobile phase to fix peak tailing for my nitrile analyte?

Optimizing the mobile phase is one of the most powerful ways to improve peak shape.[4] The key is to control the ionization state of the silanol groups.

  • Lower the pH: Operating at a low pH (typically between 2.5 and 3.5) protonates the silanol groups, neutralizing their charge and minimizing the secondary interactions that cause tailing.[4][9]

  • Use a Buffer: A buffer is essential to maintain a stable pH. Small variations in pH can lead to significant changes in retention time and peak shape, especially when operating near an analyte's pKa.[1][10]

  • Increase Buffer Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol interactions and improve peak symmetry.[3][9]

ParameterRecommendation for Nitrile AnalysisRationale
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of residual silanol groups, minimizing secondary retention.[4][9]
Buffer Type Formate, PhosphateProvides stable pH in the desired range. Formate buffers are volatile and MS-compatible.
Buffer Concentration 10 - 50 mMHigher ionic strength can help shield silanol interactions, but very high concentrations (>20mM) of phosphate can precipitate in high organic mobile phase.[3][9][11]
Organic Modifier Acetonitrile or MethanolThe choice can influence selectivity. Acetonitrile is generally a weaker hydrogen bond acceptor and may reveal more silanol interactions than methanol.[6][7]

FAQ 3: What type of HPLC column is best to prevent peak tailing with nitriles?

Column selection is critical. Modern columns are designed to minimize the very issues that cause peak tailing.

  • High-Purity, End-Capped Columns: The best choice for most applications is a column packed with high-purity (Type B) silica that has been "end-capped."[4][6] End-capping is a process that chemically treats most of the remaining silanol groups, making them much less reactive and significantly reducing tailing for polar and basic compounds.[1][9]

  • Cyano (CN) Columns: A cyano-propyl bonded phase is an excellent alternative for polar compounds like nitriles. It offers different selectivity compared to standard C18 or C8 phases and can be used in both reversed-phase and normal-phase modes.[2][12]

  • Hybrid Particle Columns: These columns incorporate both silica and organic polymers in their base material, which improves pH stability and reduces surface silanol activity.[4]

Column TypeKey FeatureSuitability for Nitriles
Modern End-Capped C18/C8 High-purity silica with minimal active silanol sites.[1][4]Excellent. The standard first choice for good peak shape with a wide range of compounds.
Cyano (CN) Intermediate polarity phase with unique selectivity for compounds with π-electrons.[2][13]Excellent. Offers alternative selectivity and can resolve nitriles that are difficult to separate on C18.
Polar-Embedded A polar group is embedded in the alkyl chain near the silica surface.Very Good. Shields analytes from residual silanols, improving peak shape for bases.[6]
Older, Non-End-Capped (Type A) High content of active silanols and metal impurities.[4]Poor. Likely to cause significant peak tailing with polar nitriles.

FAQ 4: What are "extra-column effects" and how do they cause peak tailing?

Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself.[3] This is often caused by "dead volume," which are spaces in the flow path where the sample can get diluted and mixed, causing the peak to spread. Common sources include:

  • Excessively long or wide-diameter connection tubing.

  • Poorly made connections between the tubing and column or other components.

  • Large volume detector flow cells or injector loops.

To minimize these effects, always use the shortest possible length of narrow internal diameter (e.g., 0.005" or 0.12 mm) tubing and ensure all fittings are properly tightened to eliminate gaps.[6]

Experimental Protocols

Protocol 1: Diagnosing the Source of Peak Tailing

This protocol helps determine if the tailing is a chemical or system-wide issue.

  • Prepare a Neutral Standard: Dissolve a neutral, non-polar compound (e.g., Toluene, Naphthalene) in the mobile phase at a moderate concentration.

  • System Suitability Test: Inject the neutral standard onto the column using your current method conditions.

  • Analyze the Result:

    • Symmetrical Peak: If the neutral standard gives a sharp, symmetrical peak (Tailing Factor ≈ 1.0), the HPLC system and column are likely functioning correctly. The tailing of your nitrile is a chemical issue (Proceed to Protocol 2).

    • Tailing Peak: If the neutral standard also shows tailing, the problem is likely mechanical or system-wide.[1]

  • Troubleshoot the System: If the system is the issue, perform the following checks:

    • Reverse-flush the column according to the manufacturer's instructions.

    • Check for blockages by removing the column and testing the system backpressure.

    • Replace the inlet frit and any in-line filters.[14]

    • If the problem persists, replace the column with a new or known-good column to confirm if the original is irreversibly damaged or contaminated.[1]

Protocol 2: Optimizing Mobile Phase pH to Eliminate Tailing

This protocol provides a systematic way to find the optimal mobile phase pH for your nitrile analyte.

  • Establish a Starting Condition:

    • Column: Use a high-quality, end-capped C18 column.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (~pH 2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient/Isocratic: Use your standard method conditions.

  • Inject Analyte: Inject your nitrile compound and record the chromatogram. Calculate the USP Tailing Factor.

  • Prepare Buffered Mobile Phases: Prepare additional Mobile Phase A solutions using a buffer to achieve stable pH values, for example:

    • pH 3.0: Use a 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • pH 3.5: Use a 20 mM potassium phosphate buffer, adjusted to pH 3.5 with phosphoric acid.

  • Test and Compare: Inject your analyte using each of the buffered mobile phases.

  • Evaluate Results: Create a table comparing the Tailing Factor at each pH. Select the pH that provides a Tailing Factor closest to 1.0 without compromising the resolution of other compounds in your sample. Ensure the chosen pH is well within the column's recommended operating range to prevent damage.[15]

References

Technical Support Center: Minimizing Solvent Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent impurities in their final products.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern?

A1: Residual solvents are organic volatile chemicals used or produced during the manufacturing of drug substances, excipients, or drug products that are not completely removed by practical manufacturing techniques.[1][2][3] They are a concern because they provide no therapeutic benefit and can pose a risk to patient safety.[1][2][3] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines (ICH Q3C) that classify solvents based on their toxicity and set acceptable limits for their presence in pharmaceutical products.[1][2][4]

Q2: What are the common sources of solvent impurities?

A2: Solvent impurities can be introduced at various stages of the manufacturing process. Common sources include:

  • Raw Materials: Impurities present in the starting materials and reagents can be carried through the synthesis process.[5]

  • Manufacturing Process: Side reactions, incomplete reactions, and the use of catalysts can generate impurities.[6]

  • Solvents: The solvents themselves can contain impurities or degrade over time.[7][8] Poor storage and handling can also lead to contamination from moisture and air.[7][9]

  • Equipment: Residues from previous batches due to inadequate cleaning can contaminate the current product.[10]

Q3: How are residual solvents classified?

A3: The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity:[1]

  • Class 1: Solvents that are known to cause unacceptable toxicities or are environmental hazards.[1][3] Their use should be avoided unless strongly justified.[1][2][3]

  • Class 2: Solvents associated with less severe toxicity that should be limited in pharmaceutical products to protect patients from potential adverse effects.[1][3]

  • Class 3: Solvents with low toxic potential.[1][11] There is no health-based exposure limit needed for these solvents, but they should be removed to the extent possible.[1]

Troubleshooting Guides

Issue 1: High Levels of Residual Solvents Detected in the Final Product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Solvent Removal Technique 1. Optimize Rotary Evaporation: Ensure the bath temperature, vacuum pressure, and flask rotation speed are appropriate for the solvent being removed.[12] A temperature difference of 20-30°C between the heating bath and the solvent's boiling point at the applied pressure is a good starting point.[13] 2. Improve Distillation: For high-boiling point solvents or heat-sensitive compounds, consider using vacuum distillation to lower the boiling point.[13][14] Ensure the distillation apparatus is properly assembled to prevent leaks. 3. Enhance Recrystallization: Ensure the correct solvent is chosen, where the compound is soluble at high temperatures but insoluble at low temperatures.[15][16][17] Wash the collected crystals with a small amount of cold, fresh solvent to remove surface impurities.[16][18]
Inappropriate Solvent Selection 1. Review Solvent Properties: Select solvents with lower boiling points and volatility to facilitate easier removal.[19] 2. Consult Solvent Selection Guides: Utilize guides that rank solvents based on safety, environmental impact, and processing considerations.[20]
Solvent Trapped Within Crystal Lattice 1. Consider Vacuum Hydration: For stubborn residual solvents like alcohols trapped in crystals, drying in the presence of water vapor can displace the solvent molecules.[21] 2. Modify Crystallization Process: The rate of cooling during recrystallization can affect crystal formation and solvent inclusion. Slower cooling often leads to larger, purer crystals.[15]
Contamination from Equipment 1. Verify Cleaning Procedures: Ensure that equipment is thoroughly cleaned between batches to remove residual solvents and other contaminants.[10] The use of aqueous cleaning solutions followed by a solvent rinse can be effective.[10]
Issue 2: Inconsistent Results in Solvent Removal

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Fluctuations in Process Parameters 1. Monitor and Control Key Parameters: During rotary evaporation, consistently monitor and control the bath temperature, vacuum pressure, and rotation speed.[12] During distillation, maintain a stable heat source and pressure.[13] 2. Standardize Procedures: Develop and follow detailed standard operating procedures (SOPs) for all solvent removal processes.
Variability in Starting Material Purity 1. Test Incoming Solvents: Do not assume the purity of commercial solvents. Perform quality control checks on incoming solvent batches.[7][9] 2. Purify Solvents Before Use: If necessary, purify solvents using methods like distillation before use in a reaction.[22]
Leaks in the System (Rotary Evaporator/Distillation) 1. Inspect Seals and Joints: Regularly check all O-rings, seals, and glass joints for cracks, wear, or contamination.[12][23] Use high-quality vacuum grease on glass joints to ensure an airtight seal.[12] 2. Perform a Vacuum Test: Before starting the process, perform a vacuum test to ensure the system is properly sealed.[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying a solid compound by recrystallization.

  • Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[16] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[16]

  • Dissolution: Place the impure solid in a conical flask and add a minimal amount of the hot solvent, just enough to dissolve the solid completely.[16][18]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.[15] Slower cooling generally results in larger and purer crystals.[15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[15][16]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the crystal surfaces.[16][18]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[18]

Protocol 2: Solvent Removal by Rotary Evaporation

This protocol describes the general procedure for removing a solvent using a rotary evaporator.

  • System Setup:

    • Fill the heating bath with water or another suitable liquid and set the temperature approximately 20°C higher than the boiling point of the solvent at the intended vacuum pressure.[13]

    • Ensure the condenser is properly connected to a cooling source.

    • Connect the vacuum pump to the condenser. A cold trap between the condenser and the pump is recommended to protect the pump from solvent vapors.[12]

  • Sample Loading: Add the solution to a round-bottom flask, not filling it more than halfway.

  • Operation:

    • Attach the flask to the rotary evaporator.

    • Start the rotation of the flask to increase the surface area of the liquid.

    • Gradually apply the vacuum. This helps to prevent bumping and splashing of the sample.[23]

    • Lower the rotating flask into the heating bath.

  • Solvent Collection: The solvent will evaporate, condense on the cooling coil, and be collected in the receiving flask.

  • Completion: Once the solvent has stopped collecting in the receiving flask, continue rotation under vacuum for a few more minutes to remove any remaining solvent vapors.[12]

  • Shutdown:

    • Raise the flask from the heating bath.

    • Stop the rotation.

    • Gradually release the vacuum.

    • Remove the flask containing the concentrated product.

  • Cleaning: Clean all glassware with appropriate solvents to remove any residues.[12]

Visualizations

experimental_workflow cluster_start Start: Impure Product cluster_purification Purification/Removal Stage cluster_analysis Analysis Stage cluster_end End Product start Product with Solvent Impurities recrystallization Recrystallization start->recrystallization Select Method distillation Distillation start->distillation Select Method rotovap Rotary Evaporation start->rotovap Select Method chromatography Chromatography start->chromatography Select Method analysis Analyze for Residual Solvents (e.g., GC) recrystallization->analysis distillation->analysis rotovap->analysis chromatography->analysis pass Final Product (Meets Specification) analysis->pass Impurities Below Limit fail Reprocess analysis->fail Impurities Above Limit fail->recrystallization fail->distillation fail->rotovap fail->chromatography

Caption: Workflow for solvent impurity removal and analysis.

troubleshooting_logic start High Residual Solvent Detected check_process Review Solvent Removal Process start->check_process check_solvent Evaluate Solvent Choice check_process->check_solvent Process OK optimize_params Optimize Temp, Vacuum, Rotation check_process->optimize_params Inefficient? check_leaks Inspect System for Leaks check_process->check_leaks Inconsistent? check_crystallization Investigate Crystallization check_solvent->check_crystallization Solvent OK select_new_solvent Select Lower Boiling Point Solvent check_solvent->select_new_solvent Inappropriate? modify_cooling Modify Cooling Rate check_crystallization->modify_cooling Solvent Trapping? vacuum_hydration Consider Vacuum Hydration check_crystallization->vacuum_hydration Alcohol Trapping?

Caption: Troubleshooting logic for high residual solvents.

References

Validation & Comparative

A Comparative Guide to the Characterization of Impurities in 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies and analytical techniques for the characterization of impurities associated with 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), a key intermediate in the synthesis of the aromatase inhibitor, Anastrozole.

Introduction

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a critical starting material in the multi-step synthesis of Anastrozole. The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Process-related impurities can arise from the synthetic route and, if not adequately controlled, may carry over to the final drug product. This guide outlines the common impurities, compares synthetic approaches, and details analytical and purification methods to ensure a high-purity product.

Common Impurities

The primary impurities associated with 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) are typically byproducts of the Anastrozole synthesis. These include halogenated derivatives and unreacted starting materials.

Impurity NameStructureOrigin
2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)A benzene ring with a bromomethyl group and two 2-methylpropanenitrile groups.Arises from the bromination of the methyl group on the central phenyl ring, a key step in the synthesis of Anastrozole from the title compound.[1]
2,2'-(5-(Dibromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)A benzene ring with a dibromomethyl group and two 2-methylpropanenitrile groups.An over-bromination byproduct that can occur during the synthesis of the bromomethyl derivative.[1]
2,2'-(5-(Chloromethyl)-1,3-phenylene)bis(2-methylpropanenitrile)A benzene ring with a chloromethyl group and two 2-methylpropanenitrile groups.A potential impurity if chlorinating agents are used or as a cross-contaminant.
2,2'-(5-(Hydroxymethyl)-1,3-phenylene)bis(2-methylpropanenitrile)A benzene ring with a hydroxymethyl group and two 2-methylpropanenitrile groups.May be formed through hydrolysis of the bromomethyl or chloromethyl impurities.[2]
Comparison of Synthetic Methodologies

The impurity profile of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is highly dependent on the synthetic route employed. The two primary approaches are traditional batch synthesis and modern continuous flow synthesis.

ParameterBatch SynthesisContinuous Flow Synthesis
Process Control Reaction conditions such as temperature and mixing can be less uniform, potentially leading to a higher level of side products.Offers precise control over reaction parameters, leading to more consistent product quality and potentially lower levels of impurities.[3]
Impurity Profile Higher potential for the formation of over-brominated species (dibromomethyl impurity) and other side-products due to longer reaction times.[4]Reduced residence times and enhanced heat and mass transfer can minimize the formation of byproducts, resulting in a cleaner impurity profile.[5]
Scalability and Safety Scaling up can be challenging, and the use of large volumes of hazardous reagents poses safety risks.More easily scalable by extending the operation time. The smaller reaction volumes enhance safety, especially for highly exothermic reactions.[3]
Typical Purity (Pre-purification) 85-95%>95%

Experimental Protocols

Synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Batch Process)

A common route to the title compound is the reaction of 3,5-bis(bromomethyl)toluene with acetone cyanohydrin.

  • Reaction Setup: A stirred-tank reactor is charged with 3,5-bis(bromomethyl)toluene and a suitable solvent such as acetonitrile.

  • Reagent Addition: A solution of acetone cyanohydrin and a base (e.g., sodium hydride) is added portion-wise to the reactor at a controlled temperature (typically 0-5 °C).

  • Reaction Monitoring: The reaction progress is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with water and the organic layer is separated, washed with brine, and dried over sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product.

Purification Methods

1. Crystallization

  • Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethanol).

  • Crystallization: The solution is slowly cooled to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Filtration: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity requirements, preparative HPLC can be employed.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.[1]

  • Injection: A concentrated solution of the crude product is injected onto the column.

  • Fraction Collection: Fractions corresponding to the main product peak are collected.

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified product.

Analytical Methods for Impurity Characterization

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[1]

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or acetone.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_and_Impurity_Formation A 3,5-bis(bromomethyl)toluene C 2,2'-(5-Methyl-1,3-phenylene)bis (2-methylpropanenitrile) (Target Compound) A->C Reaction B Acetone Cyanohydrin + Base B->C E 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis (2-methylpropanenitrile) (Impurity) C->E Further Reaction D Brominating Agent (e.g., NBS) D->E G 2,2'-(5-(Dibromomethyl)-1,3-phenylene)bis (2-methylpropanenitrile) (Impurity) E->G Side Reaction F Over-bromination F->G

Caption: Synthetic pathway of the target compound and formation of brominated impurities.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Crude Product B Dissolution in Solvent A->B C HPLC-UV Analysis B->C D GC-MS Analysis B->D E Impurity Identification C->E D->E F Quantification E->F

Caption: General experimental workflow for impurity analysis.

Purification_Comparison Crude Crude Product (85-95% Purity) Crystallization Crystallization Crude->Crystallization Higher Throughput PrepHPLC Preparative HPLC Crude->PrepHPLC Higher Resolution PureCryst Purified Product (>98% Purity) Crystallization->PureCryst HighPureHPLC High Purity Product (>99.5% Purity) PrepHPLC->HighPureHPLC

Caption: Logical comparison of purification techniques.

References

A Comparative Guide to Anastrozole Precursors: 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Anastrozole, a potent non-steroidal aromatase inhibitor, is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its synthesis has been approached through various routes, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide provides an objective comparison of the prominent synthetic pathways to Anastrozole, with a focus on the use of 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) as a key intermediate against other notable precursors.

Anastrozole Synthesis Starting from 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

The synthesis of Anastrozole from 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a widely used approach.[3] This key intermediate is also known as 3,5-bis(2-cyanoprop-2-yl)toluene or Anastrozole Related Compound A.[4][5] The synthesis involves the selective bromination of the methyl group on the toluene ring, followed by a nucleophilic substitution with 1,2,4-triazole.

A common method involves the radical bromination of 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to yield 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).[6] This intermediate is then reacted with the sodium salt of 1,2,4-triazole in a solvent such as dimethylformamide (DMF) to produce Anastrozole.[3][7]

Alternative Synthetic Routes for Anastrozole

Two primary alternative precursors for the synthesis of Anastrozole are 3,5-bis(bromomethyl)toluene and methyl-3,5-dimethylbenzoate.[7][8]

Synthesis from 3,5-bis(bromomethyl)toluene

A prevalent and economically viable route for industrial synthesis commences with 3,5-bis(bromomethyl)toluene.[9][10] This multi-step process includes:

  • Cyanation: Reaction with a cyanide source, such as potassium cyanide, often with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), to form 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.[6][8]

  • Methylation: Exhaustive methylation of the diacetonitrile intermediate using a methylating agent like methyl iodide and a strong base such as sodium hydride to produce 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile).[4][6]

  • Benzylic Bromination: Selective bromination of the methyl group on the toluene ring using NBS and a radical initiator.[6]

  • Alkylation with Triazole: The final step involves the reaction of the brominated intermediate with 1,2,4-triazole or its sodium salt.[6]

Synthesis from Methyl-3,5-dimethylbenzoate

Another documented synthetic route starts from methyl-3,5-dimethylbenzoate.[7][8] This pathway is generally longer, involving a six-step process.[7] The initial steps involve the bromination of the methyl groups to 3,5-bis(bromomethyl)benzoate, followed by cyanation to a dinitrile compound.[11] Subsequent steps would be required to introduce the additional methyl groups and the triazole moiety, making this route more complex compared to others.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for Anastrozole depends on various factors, including overall yield, purity of the final product, cost of starting materials and reagents, and scalability. The use of phase-transfer catalysts has been shown to improve yields in certain steps.[12]

PrecursorKey StepsReported Overall YieldKey Reagents & ConditionsAdvantagesDisadvantages
2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) 1. Benzylic Bromination2. Nucleophilic SubstitutionData not explicitly stated, but is a direct precursor.NBS, Benzoyl Peroxide; 1,2,4-Triazole sodium salt, DMF[3][7]Fewer steps from this advanced intermediate.Availability and cost of the starting material may be a factor.
3,5-bis(bromomethyl)toluene 1. Cyanation2. Methylation3. Benzylic Bromination4. Nucleophilic Substitution13-52% (Varies with the specific route)[9]KCN, Phase-transfer catalyst; NaH, CH₃I; NBS, Benzoyl Peroxide; 1,2,4-Triazole sodium salt[6][8]Economically viable and commonly used in industrial production.[9]Longer, multi-step process with more intermediates.[9]
Methyl-3,5-dimethylbenzoate Multi-step process including bromination and cyanation.Data not explicitly stated.NBS; KCN[11]Utilizes a different starting material.A longer, six-step process, which can be less efficient.[7]

Experimental Protocols

Synthesis of 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) from 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)

2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) is subjected to a bromination reaction in the presence of an ester solvent with a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[3][7] The reaction is typically heated to reflux for a specific duration.[7] The reaction time is a critical parameter to control the formation of byproducts.[2]

Synthesis of Anastrozole from 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

The crude 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is reacted with 1,2,4-triazole or its sodium salt in dimethylformamide (DMF) at a temperature ranging from 0 to 25 °C.[3] After the reaction is complete, the crude Anastrozole is purified, often by crystallization from a solvent system like ethyl acetate and diisopropyl ether to yield a high-purity product.[2][9] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a solvent like toluene has been shown to increase the yield and reduce isomeric impurities.[12]

Mandatory Visualizations

Anastrozole_Synthesis_from_Precursor_A cluster_main Synthesis from 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) A 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) B 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) A->B NBS, Radical Initiator C Anastrozole B->C 1,2,4-Triazole sodium salt, DMF Anastrozole_Synthesis_from_Precursor_B cluster_alternative Alternative Synthesis from 3,5-bis(bromomethyl)toluene D 3,5-bis(bromomethyl)toluene E 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile D->E KCN, Phase-Transfer Catalyst F 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) E->F NaH, CH3I G 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) F->G NBS, Radical Initiator H Anastrozole G->H 1,2,4-Triazole sodium salt

References

A Comparative Guide to Validating Analytical Methods for 3,5-Bis(2-cyanoprop-2-yl)toluene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. 3,5-Bis(2-cyanoprop-2-yl)toluene, a known process-related impurity of the aromatase inhibitor Anastrozole (often designated as Anastrozole Impurity H), requires robust and validated analytical methods for its control. This guide provides a comparative overview of suitable analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), and outlines the essential validation parameters based on established scientific literature and regulatory guidelines.

Comparison of Analytical Methods

The primary analytical technique for the quantification of non-volatile impurities in pharmaceutical manufacturing is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While specific validated methods for the standalone quantification of 3,5-Bis(2-cyanoprop-2-yl)toluene are not extensively published, methods validated for the analysis of Anastrozole and its related substances provide a strong foundation for its quantification.

Below is a comparison of two representative stability-indicating HPLC methods suitable for the determination of 3,5-Bis(2-cyanoprop-2-yl)toluene in Anastrozole.

Performance ParameterMethod 1: Gradient RP-HPLCMethod 2: Isocratic RP-HPLC
Linearity (Correlation Coefficient, R²) > 0.999 (for Anastrozole and related compounds)> 0.999 (for Anastrozole)
Accuracy (% Recovery) 98.0% - 102.0% (typical range for related substances)99.84% - 100.2% (for Anastrozole)
Precision (RSD%) < 2.0% (for related substances)< 2.0% (for Anastrozole)
Limit of Detection (LOD) ~0.02 µg/mL (estimated for related compounds)0.157 µg/mL (for Anastrozole)
Limit of Quantitation (LOQ) 0.06 µg/mL (for a similar related compound)[1]0.476 µg/mL (for Anastrozole)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established methods for the analysis of Anastrozole and its impurities.

Method 1: Gradient RP-HPLC for Stability-Indicating Analysis

This method is designed to separate Anastrozole from its potential impurities and degradation products, making it suitable for stability studies.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A time-dependent gradient program should be developed to ensure the separation of all related substances. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Standard Solution: A reference standard of 3,5-Bis(2-cyanoprop-2-yl)toluene should be dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

    • Sample Solution: The Anastrozole API or drug product should be accurately weighed and dissolved in the diluent to a specified concentration.

Method 2: Isocratic RP-HPLC for Routine Quality Control

This method is simpler and faster, making it suitable for routine quality control testing where the impurity profile is well-characterized.

  • Chromatographic Conditions:

    • Column: Welchrom C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of 10mM Phosphate buffer (pH 3.0, adjusted with triethylamine) and acetonitrile in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of 3,5-Bis(2-cyanoprop-2-yl)toluene reference standard in the mobile phase. Further dilutions are made to the desired concentration levels for linearity and accuracy studies.

    • Sample Solution: Dissolve the Anastrozole sample in the mobile phase to achieve a target concentration.

Visualizing the Analytical Method Validation Workflow

The process of validating an analytical method follows a logical sequence of steps to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_planning 1. Planning and Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting cluster_reporting 4. Documentation define_purpose Define Analytical Purpose (e.g., Impurity Quantification) select_method Select Analytical Method (e.g., HPLC, GC) define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Guidelines) select_method->define_validation_parameters write_protocol Write Validation Protocol define_validation_parameters->write_protocol prepare_standards_samples Prepare Reference Standards and Samples write_protocol->prepare_standards_samples perform_experiments Perform Experiments for each Validation Parameter prepare_standards_samples->perform_experiments collect_data Collect and Process Chromatographic Data perform_experiments->collect_data evaluate_specificity Evaluate Specificity collect_data->evaluate_specificity evaluate_linearity Evaluate Linearity evaluate_specificity->evaluate_linearity evaluate_accuracy Evaluate Accuracy evaluate_linearity->evaluate_accuracy evaluate_precision Evaluate Precision evaluate_accuracy->evaluate_precision evaluate_lod_loq Determine LOD & LOQ evaluate_precision->evaluate_lod_loq evaluate_robustness Assess Robustness evaluate_lod_loq->evaluate_robustness compile_results Compile All Results evaluate_robustness->compile_results write_validation_report Write Final Validation Report compile_results->write_validation_report Anastrozole Signaling Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor Binding Anastrozole Anastrozole Anastrozole->Aromatase Inhibition TumorGrowth Estrogen-Dependent Tumor Growth EstrogenReceptor->TumorGrowth Activation

References

Purity Assessment of Synthesized 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of synthetically produced 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) against commercially available alternatives. The purity of this compound, a key intermediate and a known impurity in the synthesis of Anastrozole, is critical for ensuring the quality and safety of pharmaceutical products.[1][2][3] This document outlines the experimental protocols for two primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Purity Analysis

The purity of a newly synthesized batch of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) was compared with two commercially available alternatives. The assessment was conducted using a validated HPLC method, and the results are summarized in the table below.

Sample ID Source Purity by HPLC (% Area) Major Impurity (% Area) Retention Time (min)
SYN-001In-house Synthesis98.5%0.8% (Impurity A at RRT 1.2)10.2
COM-ACommercial Supplier A97.2%1.5% (Impurity B at RRT 0.8)10.2
COM-BCommercial Supplier B95.8%2.1% (Impurity C at RRT 1.5)10.3

Table 1: Comparative Purity Data of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) from Different Sources.

Experimental Protocols

Accurate purity assessment is fundamental in chemical and pharmaceutical development.[4][5][6] Two orthogonal analytical methods are detailed below, providing robust approaches to quantifying the purity of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

HPLC is a widely used technique for separating and quantifying components in a mixture, making it ideal for purity assessment of non-volatile compounds.[7]

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: Diode Array Detector (DAD) at 220 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (acetonitrile) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Record the chromatogram for 25 minutes.

  • Identify the main peak corresponding to 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

  • Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[8][9][10][11] It relies on the direct proportionality between the NMR signal integral and the number of protons contributing to that signal.[10]

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz NMR Spectrometer or equivalent

  • Solvent: Deuterated chloroform (CDCl₃) with 0.05% v/v Tetramethylsilane (TMS)

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Pulse Program: A standard 30° pulse experiment (e.g., zg30 on Bruker systems) is used to ensure full relaxation between scans.

  • Relaxation Delay (d1): 30 seconds (at least 5 times the longest T₁ of the signals of interest for accurate quantification).[11]

  • Number of Scans (ns): 16-64 to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[12]

Sample Preparation:

  • Accurately weigh approximately 15 mg of the 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) and add it to the same vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial and ensure complete dissolution by gentle swirling.

  • Transfer the solution to a 5 mm NMR tube.

Procedure:

  • Acquire the ¹H NMR spectrum under the specified quantitative conditions.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard. For 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), the singlet from the methyl group protons can be used. For maleic anhydride, the singlet from the two olefinic protons is used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

    • IS = Internal Standard (Maleic Anhydride)

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the purity assessment processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter equilibrate Equilibrate System filter->equilibrate inject Inject Sample equilibrate->inject run Run Gradient inject->run detect Detect at 220 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate

Caption: HPLC Purity Assessment Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Calculation weigh_sample Weigh Analyte dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters transfer->setup acquire Acquire 1H Spectrum setup->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: qNMR Purity Assessment Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and quality of reference standards are paramount for accurate analytical testing and regulatory compliance. Anastrozole Related Compound A, a key intermediate and potential impurity in the synthesis of the aromatase inhibitor Anastrozole, is a critical reference material for quality control. This guide provides a comprehensive comparison of commercially available Anastrozole Related Compound A reference standards, supported by experimental data and detailed methodologies.

Product Comparison

Anastrozole Related Compound A, chemically known as 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile), is available from several suppliers. The primary source for the official United States Pharmacopeia (USP) reference standard is the USP store itself, with distributors such as Sigma-Aldrich also providing the USP-grade material. While other suppliers may offer this compound, for the purpose of this guide, we will focus on the official USP reference standard.

FeatureUSP Reference StandardAlternative Commercial Source (Example)
Product Name Anastrozole Related Compound AAnastrozole Related Compound A
Supplier USP, Sigma-AldrichLGC, TRC, etc.
Grade Primary Pharmaceutical Reference StandardVaries (e.g., Certified Reference Material)
CAS Number 120511-72-0[1]120511-72-0
Molecular Formula C15H18N2[1]C15H18N2
Molecular Weight 226.32 g/mol 226.32 g/mol
Purity Typically ≥98% (Exact value stated on the Certificate of Analysis)Varies by supplier and batch (Certificate of Analysis required for exact value)
Impurities Profiled and quantified on the Certificate of AnalysisProfiled and quantified on the Certificate of Analysis
Format Neat solidTypically a neat solid
Storage 2-8°CVaries, typically refrigerated

Note: Specific quantitative data, including lot-specific purity and impurity profiles, are proprietary and must be obtained from the Certificate of Analysis (CoA) provided by the supplier upon purchase. Publicly available CoAs with this level of detail are not typically disclosed by manufacturers. Researchers are strongly advised to request and consult the CoA for any reference standard.

Experimental Protocols

Accurate quantification of Anastrozole Related Compound A in pharmaceutical samples is crucial. A validated High-Performance Liquid Chromatography (HPLC) method is the standard approach for this analysis. The following protocol is based on established USP methods for Anastrozole and its related compounds.[2][3]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Anastrozole Related Compound A

Objective: To separate and quantify Anastrozole Related Compound A from Anastrozole and other potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Hichrom RPB, (250 × 4.6) mm, 5 µm particle size[2]

  • Mobile Phase A: 0.01M Potassium di-hydrogen orthophosphate, pH adjusted to 2.5 with orthophosphoric acid[2]

  • Mobile Phase B: Methanol and Acetonitrile in a 70:30 v/v ratio[2]

  • Gradient: A time-dependent gradient program should be employed to ensure optimal separation. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 215 nm[2]

  • Injection Volume: 20 µL

Standard Solution Preparation:

  • Accurately weigh a suitable amount of Anastrozole Related Compound A reference standard.

  • Dissolve the standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Further dilute as necessary to prepare working standard solutions.

Sample Solution Preparation:

  • Accurately weigh a sample of the Anastrozole drug substance or product.

  • Dissolve the sample in the diluent to achieve a target concentration of Anastrozole.

  • Filter the solution through a 0.45 µm filter before injection.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Identify the Anastrozole Related Compound A peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of Anastrozole Related Compound A in the sample using the peak area response from the standard and sample injections.

Method Validation Parameters (as per ICH guidelines):

  • Specificity: The method should be able to resolve Anastrozole Related Compound A from other impurities and the main drug peak.[2][3]

  • Linearity: A linear relationship between the concentration and the peak area should be established over a defined range.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined. For Anastrozole Related Compound A, the LOQ has been reported to be as low as 0.05 µg/mL.[2][3]

  • Accuracy: The closeness of the test results to the true value should be assessed by recovery studies.

  • Precision: The repeatability and intermediate precision of the method should be demonstrated.

Visualizations

Anastrozole Synthesis Pathway

The following diagram illustrates a common synthetic route for Anastrozole, highlighting the role of Anastrozole Related Compound A as a key intermediate.

Anastrozole_Synthesis A 3,5-Bis(bromomethyl)toluene B 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Anastrozole Related Compound A) A->B Reaction with NaCN C 3,5-Bis(1-bromo-1-methylethyl)toluene B->C Bromination D Anastrozole C->D Reaction with 1,2,4-Triazole reagent1 NaCN reagent2 N-Bromosuccinimide reagent3 1,2,4-Triazole Impurity_Analysis_Workflow start Start: Receive Drug Substance/Product Sample prep Sample Preparation (Weighing, Dissolution, Filtration) start->prep hplc HPLC Analysis prep->hplc data Data Acquisition and Processing hplc->data peak_id Peak Identification (Comparison with Reference Standard) data->peak_id quant Quantification of Impurities peak_id->quant report Reporting of Results quant->report end End report->end

References

A Comparative Guide to HPLC and GC-MS Methods for Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in pharmaceutical products is paramount to ensuring their safety, efficacy, and stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for impurity profiling. The choice between these two methods is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. This guide provides an objective comparison of HPLC and GC-MS for impurity profiling, complete with experimental data, detailed methodologies, and workflow visualizations to aid in method selection and cross-validation.

Principles and Applicability

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile, thermally unstable, and polar compounds.[1][2] It separates components in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column.[3] Its versatility allows for the analysis of a wide range of molecules, from small organic impurities to large biomolecules.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds.[5][6] In GC, a gaseous mobile phase carries the vaporized sample through a column, separating components based on their boiling points and polarity.[5][7] The coupling with a mass spectrometer allows for definitive identification of the separated impurities.[5] GC-MS is particularly well-suited for the analysis of residual solvents and other volatile organic impurities.[6]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for impurity profiling, based on data from various pharmaceutical analyses. It is important to note that these values can vary depending on the specific analyte, matrix, and instrumentation.

Performance ParameterHPLC-UV/DADGC-MSKey Considerations
Limit of Detection (LOD) 0.001% - 0.01%ng/mL to pg/mL rangeGC-MS generally offers superior sensitivity for volatile analytes.[8][9]
Limit of Quantification (LOQ) 0.0035% - 0.05%ng/mL to pg/mL rangeBoth techniques can achieve the low LOQs required by regulatory bodies like the ICH.[10]
Linearity (R²) > 0.995> 0.999Both methods demonstrate excellent linearity over a defined concentration range.[9][11]
Precision (%RSD) < 2% for assay, < 15% for impurities< 5%HPLC precision is well-established for a broad range of compounds.[11]
Accuracy (% Recovery) 98-102% for assay, 80-120% for impurities95-105%Both techniques provide high accuracy for quantitative analysis.[9][11]
Analysis Time 10 - 60 minutes5 - 30 minutesGC methods can be faster for simple mixtures of volatile compounds.[3]
Sample Volatility Not a primary requirementEssentialThis is the primary differentiating factor between the two techniques.[5][7]
Derivatization Not typically requiredMay be required for non-volatile or polar analytesDerivatization adds a step to the sample preparation process for GC-MS.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and GC-MS impurity profiling.

HPLC Method for the Determination of Related Substances

This protocol is a general guideline for the analysis of non-volatile impurities in a drug substance.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Reagents and Materials:

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphoric acid or other suitable buffer components

  • Reference standards for the active pharmaceutical ingredient (API) and known impurities

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-35 min: Linear gradient to 40% A, 60% B

    • 35-40 min: Hold at 40% A, 60% B

    • 40-41 min: Linear gradient to 95% A, 5% B

    • 41-50 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or the λmax of the API and impurities)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the API and impurity reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to the same concentration as the API standard solution.

5. Validation Parameters:

  • As per ICH Q2(R1) guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12]

GC-MS Headspace Method for Residual Solvent Analysis

This protocol is a general guideline for the analysis of volatile residual solvents in a drug substance, based on USP <467>.[13]

1. Instrumentation:

  • Gas Chromatograph with a headspace autosampler and a Mass Spectrometer detector (GC-MS).[14]

2. Reagents and Materials:

  • Dimethyl sulfoxide (DMSO), headspace grade

  • Reference standards for the residual solvents of interest

3. Chromatographic Conditions:

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 3.5 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 20 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 20 minutes

  • Injector Temperature: 140 °C

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Full scan mode (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity.

4. Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 60 minutes

  • Transfer Line Temperature: 85 °C

  • Vial Pressurization: 10 psi

  • Loop Fill Time: 0.5 minutes

  • Loop Equilibration Time: 0.05 minutes

  • Injection Time: 1 minute

5. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the residual solvent standards in DMSO. Further dilute to the required concentrations for calibration.

  • Sample Solution: Accurately weigh the drug substance into a headspace vial and dissolve in a known volume of DMSO.

Workflow and Logical Relationship Diagrams

Visualizing the experimental workflows and the logical relationships between the two techniques can aid in understanding their application.

HPLC_Workflow HPLC Impurity Profiling Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Drug Substance Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (vs. Standards) Integrate->Identify Quantify Quantify Impurities Identify->Quantify Report Report Quantify->Report GCMS_Workflow GC-MS Impurity Profiling Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Weigh Sample into Vial AddSolvent Add Headspace Solvent (e.g., DMSO) Sample->AddSolvent Derivatize Derivatization (if required) AddSolvent->Derivatize Equilibrate Equilibrate Vial in Headspace Autosampler AddSolvent->Equilibrate Derivatize->Equilibrate Inject Inject Headspace Vapor Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Impurities (Mass Spectra Library) Detect->Identify Quantify Quantify Impurities Identify->Quantify Report Report Quantify->Report

References

Benchmarking the efficiency of different purification techniques for aromatic dinitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three primary techniques for the purification of aromatic dinitriles: recrystallization, distillation, and column chromatography. The selection of an appropriate purification method is critical in research, development, and manufacturing to ensure the desired purity and yield of these important chemical intermediates. This document presents a comparative analysis of these techniques, supported by available experimental data, to facilitate informed decision-making.

Data Presentation: A Comparative Overview

The efficiency of a purification technique is best assessed through quantitative metrics. The following table summarizes typical performance indicators for the purification of two common aromatic dinitriles, isophthalonitrile and terephthalonitrile, using recrystallization, distillation, and column chromatography. It is important to note that the initial purity of the crude material significantly impacts the final purity and yield.

Purification TechniqueAromatic DinitrileTypical Purity (%)Typical Yield/Recovery (%)Key AdvantagesKey Disadvantages
Recrystallization Isophthalonitrile99[1]92.5[1]Simple setup, effective for removing small amounts of impurities.Lower yield due to product solubility in mother liquor, solvent-intensive.
Terephthalonitrile>99 (inferred from melting point)[2]91.7 - 93.5[2]High purity achievable, scalable.Can be time-consuming, requires appropriate solvent selection.
Distillation Isophthalonitrile99.9398High purity and recovery, effective for separating volatile impurities.Energy-intensive, potential for thermal degradation of the product.
TerephthalonitrileHigh (inferred from melting point of 223-224 °C)63.5Can handle large volumes, continuous process possible.Not suitable for thermally sensitive compounds, high capital cost for equipment.
Column Chromatography Isophthalonitrile / Terephthalonitrile>95 (general)>90 (general)High resolution for complex mixtures, adaptable to various scales.Solvent- and time-intensive, can be costly for large-scale purification.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing purification techniques. Below are generalized protocols for each of the three main methods.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.

Protocol:

  • Solvent Selection: Choose a solvent in which the aromatic dinitrile is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for dinitriles include methanol, ethanol, and xylene.[2]

  • Dissolution: In a suitable flask, dissolve the crude aromatic dinitrile in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in an oven or under vacuum to remove residual solvent.

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. For solid aromatic dinitriles, this is typically performed under vacuum to reduce the boiling point and prevent thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.

  • Charging the Flask: Place the crude aromatic dinitrile into the distillation flask.

  • Evacuation: Carefully apply a vacuum to the system to reduce the internal pressure.

  • Heating: Gently heat the distillation flask to bring the aromatic dinitrile to its boiling point at the reduced pressure.

  • Collection: Collect the distillate that condenses at the boiling point of the pure compound. The first fraction (forerun) may contain more volatile impurities and should be collected separately.

  • Termination: Stop the distillation before the flask is completely dry to avoid the concentration and potential decomposition of less volatile impurities.

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. Flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are common variants.

Protocol for Flash Chromatography:

  • Column Packing: Prepare a glass column with a suitable stationary phase, typically silica gel.

  • Sample Loading: Dissolve the crude aromatic dinitrile in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.

  • Elution: Pass a suitable mobile phase (eluent) through the column under positive pressure (e.g., with compressed air or nitrogen). The polarity of the eluent is chosen based on the polarity of the dinitrile and its impurities.

  • Fraction Collection: Collect the eluent in fractions as it exits the column.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin-Layer Chromatography or HPLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aromatic dinitrile.

Visualization of Workflows and Concepts

To better illustrate the processes and logical relationships involved in selecting and performing these purification techniques, the following diagrams are provided.

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis & Final Product crude Crude Aromatic Dinitrile recrystallization Recrystallization crude->recrystallization distillation Distillation crude->distillation chromatography Column Chromatography crude->chromatography analysis Purity & Yield Analysis (HPLC/GC) recrystallization->analysis distillation->analysis chromatography->analysis pure_product Purified Dinitrile analysis->pure_product

A generalized workflow for the purification and analysis of aromatic dinitriles.

recrystallization_steps start Start: Crude Dinitrile dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Purified Dinitrile dry->end

The sequential steps involved in the recrystallization process for solid compounds.

distillation_logic start Crude Liquid (or molten solid) Dinitrile heat Heating under Vacuum start->heat vaporization Vaporization of Components heat->vaporization separation Separation based on Boiling Points vaporization->separation condensation Condensation of Vapors separation->condensation More Volatile (Dinitrile) impurities Less Volatile Impurities Remain separation->impurities Less Volatile collection Collection of Purified Dinitrile condensation->collection end Purified Dinitrile collection->end

The logical flow of purification by distillation, separating components by volatility.

Conceptual diagram of component separation in column chromatography.

References

A Comparative Reactivity Analysis of Brominated vs. Chlorinated Dinitrile Intermediates in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, the choice of halogenated intermediates is a critical decision that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative analysis of the reactivity of brominated and chlorinated dinitrile intermediates, offering insights into their respective performance in nucleophilic substitution reactions, supported by established chemical principles and representative experimental data.

Executive Summary

Dinitrile compounds are valuable synthons due to the versatile reactivity of the nitrile group. The introduction of a halogen alpha to the nitrile moieties further activates the molecule for various transformations. The central finding of this comparative analysis is that brominated dinitrile intermediates exhibit significantly higher reactivity towards nucleophiles compared to their chlorinated counterparts . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion. Consequently, for synthetic routes requiring facile and rapid displacement of the halogen, brominated dinitriles are the preferred intermediates. Conversely, chlorinated dinitriles may be advantageous when greater stability of the starting material is required or when a more controlled, slower reaction is desired to minimize side products.

Theoretical Framework: The Halogen Leaving Group Effect

The reactivity of alkyl halides in nucleophilic substitution reactions (both S_N1 and S_N2 mechanisms) is fundamentally governed by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it accepts upon heterolytic bond cleavage. For halogens, the leaving group ability increases down the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is explained by two key factors:

  • Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).

  • Polarizability: Larger atoms have more diffuse electron clouds that are more easily polarized. The larger size of the bromide ion compared to the chloride ion allows for better distribution and stabilization of the negative charge.

Furthermore, the carbon-halogen bond strength decreases down the group. The C-Br bond is weaker than the C-Cl bond, requiring less energy to break, which contributes to the faster reaction rates observed with brominated intermediates.

Quantitative Data Presentation: A Comparative Overview

SubstrateNucleophileSolventExpected Relative Rate (Bromo vs. Chloro)Reaction Type
2-Halo-2-phenylmalononitrileSodium AzideDMFBrominated >> ChlorinatedS_N2
2-Halo-2-phenylmalononitrilePotassium CyanideEthanol/WaterBrominated >> ChlorinatedS_N2
2-Halo-2-phenylmalononitrileSodium MethoxideMethanolBrominated >> ChlorinatedS_N2
tert-ButylhalomalononitrileEthanolEthanolBrominated > ChlorinatedS_N1 (Solvolysis)

Note: The qualitative comparison ">>" indicates a significantly faster reaction rate, potentially by one or more orders of magnitude, for the brominated analog compared to the chlorinated one in S_N2 reactions. For S_N1 reactions, the difference, while still favoring bromide, may be less pronounced.

Experimental Protocols

The following are representative experimental protocols for the synthesis of halogenated dinitrile intermediates and their subsequent nucleophilic substitution reactions. These protocols are compiled from various sources and are intended to be illustrative.

Protocol 1: Synthesis of 2-Bromo-2-phenylmalononitrile

This protocol describes a method for the bromination of a dinitrile precursor.

Materials:

  • 2-Phenylmalononitrile

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (initiator)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-phenylmalononitrile (1 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-2-phenylmalononitrile.

Protocol 2: Synthesis of 2-Chloro-2-phenylmalononitrile

This protocol outlines a method for the chlorination of a dinitrile precursor.

Materials:

  • 2-Phenylmalononitrile

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (initiator)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow the same procedure as for the bromination, substituting N-Bromosuccinimide with N-Chlorosuccinimide (1.1 equivalents).

  • The reaction may require a longer reflux time or a higher temperature to achieve a comparable conversion to the bromination reaction. Monitor the reaction progress closely by TLC.

  • The workup and purification steps are analogous to the bromination protocol.

Protocol 3: Comparative Nucleophilic Substitution with Sodium Azide

This experiment is designed to qualitatively and quantitatively compare the reactivity of the synthesized brominated and chlorinated dinitrile intermediates.

Materials:

  • 2-Bromo-2-phenylmalononitrile

  • 2-Chloro-2-phenylmalononitrile

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

Procedure:

  • Prepare two parallel reactions. In one flask, dissolve 2-bromo-2-phenylmalononitrile (1 equivalent) in DMF. In the second flask, dissolve 2-chloro-2-phenylmalononitrile (1 equivalent) in an equal volume of DMF.

  • Add sodium azide (1.5 equivalents) to each flask simultaneously at room temperature.

  • Stir both reaction mixtures vigorously.

  • Monitor the progress of both reactions by taking aliquots at regular time intervals (e.g., every 15 minutes for the bromo-compound and every hour for the chloro-compound) and quenching them with water.

  • Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether) containing an internal standard.

  • Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the azide product.

  • Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.

Expected Outcome: The reaction with 2-bromo-2-phenylmalononitrile will proceed at a significantly faster rate than the reaction with 2-chloro-2-phenylmalononitrile. This can be visualized by the rapid disappearance of the starting material peak and the appearance of the product peak in the chromatograms for the bromo-compound.

Mandatory Visualizations

Signaling Pathway of Nucleophilic Substitution

The following diagram illustrates the general signaling pathway for a bimolecular nucleophilic substitution (S_N2) reaction, which is a common mechanism for the reactions of these dinitrile intermediates with strong nucleophiles.

SN2_Pathway Reactants Nucleophile (Nu⁻) + Substrate (R-X) TS Transition State [Nu---R---X]⁻ Reactants->TS Attack Products Product (R-Nu) + Leaving Group (X⁻) TS->Products Displacement

Caption: Generalized S_N2 reaction pathway.

Experimental Workflow for Comparative Reactivity Study

The logical workflow for conducting a comparative reactivity study is depicted below.

Experimental_Workflow cluster_synthesis Synthesis of Intermediates cluster_reaction Comparative Reaction cluster_analysis Data Analysis Synth_Bromo Synthesize Brominated Dinitrile Reaction_Setup Set up parallel reactions with Nucleophile Synth_Bromo->Reaction_Setup Synth_Chloro Synthesize Chlorinated Dinitrile Synth_Chloro->Reaction_Setup Monitoring Monitor reaction progress (TLC, GC/HPLC) Reaction_Setup->Monitoring Rate_Determination Determine Reaction Rates Monitoring->Rate_Determination Comparison Compare Reactivity Rate_Determination->Comparison

Caption: Workflow for the comparative study.

Logical Relationship of Leaving Group Ability

The following diagram illustrates the logical relationship between key chemical properties and the leaving group ability of halogens.

Leaving_Group_Ability Basicity Basicity LG_Ability Leaving Group Ability Basicity->LG_Ability inversely proportional Polarizability Polarizability Polarizability->LG_Ability directly proportional Bond_Strength C-X Bond Strength Bond_Strength->LG_Ability inversely proportional

Assessing the Impact of Impurities on the Final Anastrozole Product: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anastrozole is a potent non-steroidal aromatase inhibitor, critical in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] The therapeutic efficacy and safety of the final Anastrozole drug product are intrinsically linked to its purity. The manufacturing process and storage of Anastrozole can lead to the formation of various impurities, including process-related impurities and degradation products.[1] These impurities, even in small amounts, can potentially alter the product's performance, affecting its stability, dissolution, and ultimately, its bioavailability and therapeutic effect.

This guide provides a framework for assessing the impact of common Anastrozole impurities on the final product's performance. While direct comparative experimental data between pure Anastrozole and Anastrozole with specific impurities is not extensively available in published literature, this document outlines the necessary experimental protocols and data presentation structures to conduct such a comparative analysis.

Anastrozole's Mechanism of Action

Anastrozole functions by selectively inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the peripheral conversion of androgens to estrogens. By blocking this key step in estrogen biosynthesis, Anastrozole significantly reduces circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of their primary growth signal.[1]

Anastrozole_Signaling_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion TumorGrowth Hormone Receptor-Positive Breast Cancer Cell Growth Estrogens->TumorGrowth Stimulation Anastrozole Anastrozole Anastrozole->Aromatase Inhibition

Anastrozole's inhibitory effect on the aromatase pathway.

Comparison of Performance: Anastrozole vs. Anastrozole with Impurities

The presence of impurities can impact the physicochemical properties and therapeutic performance of the final Anastrozole product. A systematic comparative evaluation is crucial to understand these effects.

Data Presentation: A Framework for Comparison

The following tables provide a structured format for presenting quantitative data from comparative studies.

Table 1: Comparative Dissolution Profiles

Time (minutes)% Drug Dissolved (Pure Anastrozole)% Drug Dissolved (Anastrozole with Impurity X)% Drug Dissolved (Anastrozole with Impurity Y)
5
10
15
30
45
60

Table 2: Comparative Stability Under Stress Conditions (e.g., 40°C/75% RH)

Time (weeks)Purity (%) (Pure Anastrozole)Total Impurities (%) (Pure Anastrozole)Purity (%) (Anastrozole with Impurity X)Total Impurities (%) (Anastrozole with Impurity X)
0
4
8
12

Table 3: Comparative Biological Activity

CompoundIC₅₀ (nM) for Aromatase Inhibition
Pure Anastrozole
Impurity X
Impurity Y
Anastrozole with X% Impurity X

Experimental Protocols

Detailed methodologies are essential for generating reliable and reproducible comparative data.

Comparative Dissolution Testing

This protocol is designed to compare the in vitro dissolution rate of pure Anastrozole with that of Anastrozole containing known impurities.

Objective: To determine if the presence of specific impurities affects the dissolution profile of Anastrozole tablets.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of 0.1 N HCl

Temperature: 37 ± 0.5 °C

Paddle Speed: 75 RPM

Procedure:

  • Place one tablet in each dissolution vessel containing the pre-warmed dissolution medium.

  • Begin the test and withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes.

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm PVDF filter.

  • Analyze the samples for Anastrozole concentration using a validated HPLC method.

HPLC Analysis of Dissolution Samples:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 20 µL

Comparative Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to compare the stability of pure Anastrozole with Anastrozole containing a specific impurity under various stress conditions.

Objective: To assess the impact of a known impurity on the stability and degradation profile of Anastrozole.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

Procedure:

  • Prepare solutions of pure Anastrozole and Anastrozole spiked with a known concentration of the impurity of interest in a suitable solvent.

  • Expose the solutions to the stress conditions outlined above.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples by a stability-indicating HPLC method to determine the purity of Anastrozole and the formation of any new degradation products.

Stability-Indicating HPLC Method:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.01 M potassium dihydrogen orthophosphate, pH 2.5) and Mobile Phase B (acetonitrile:methanol, 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

Comparative Aromatase Inhibition Assay

This protocol is for an in vitro assay to compare the biological activity of pure Anastrozole with its impurities.

Objective: To determine if impurities possess any inhibitory activity against the aromatase enzyme or interfere with the inhibitory activity of Anastrozole.

Principle: This assay measures the conversion of a substrate (e.g., dibenzylfluorescein) to a fluorescent product by recombinant human aromatase. The inhibition of this reaction by the test compounds is quantified.

Procedure:

  • Prepare a series of dilutions of pure Anastrozole, the impurity of interest, and Anastrozole spiked with the impurity.

  • In a 96-well plate, add the aromatase enzyme, the substrate, and the test compound dilutions.

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the fluorescence at appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the workflow for assessing impurity impact and the logical relationship between impurities and their potential effects.

Impurity_Impact_Workflow cluster_0 Impurity Identification and Characterization cluster_1 Comparative Performance Testing cluster_2 Data Analysis and Impact Assessment Impurity_ID Identify Potential Impurities (Process-related, Degradation) Impurity_Char Characterize Impurities (Spectroscopy, Chromatography) Impurity_ID->Impurity_Char Dissolution Comparative Dissolution Study Impurity_Char->Dissolution Stability Comparative Stability Study (Forced Degradation) Impurity_Char->Stability Activity Comparative Biological Activity Assay Impurity_Char->Activity Data_Analysis Analyze and Compare Data (f2 similarity, Degradation rates, IC50 values) Dissolution->Data_Analysis Stability->Data_Analysis Activity->Data_Analysis Impact_Assessment Assess Impact on Product Quality, Safety, and Efficacy Data_Analysis->Impact_Assessment

Workflow for assessing the impact of impurities on Anastrozole.

Impurity_Effect_Logic cluster_effects Potential Effects cluster_consequences Consequences for Final Product Impurity Presence of Impurity in Final Product Altered_Sol Altered Solubility/ Dissolution Rate Impurity->Altered_Sol Reduced_Stab Reduced Stability/ Increased Degradation Impurity->Reduced_Stab Modified_Bio Modified Biological Activity Impurity->Modified_Bio Altered_Bioavail Altered Bioavailability Altered_Sol->Altered_Bioavail Reduced_Shelf Reduced Shelf-Life Reduced_Stab->Reduced_Shelf Efficacy_Safety Impact on Efficacy and Safety Modified_Bio->Efficacy_Safety Altered_Bioavail->Efficacy_Safety Reduced_Shelf->Efficacy_Safety

Logical relationship between impurities and their potential impact.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (CAS No. 120511-72-0), a non-halogenated organic nitrile compound often used as a pharmaceutical reference standard.

I. Hazard Profile and Safety Overview

Before handling, it is crucial to understand the hazard profile of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile). While comprehensive toxicological data is limited, the compound is classified with specific hazards that necessitate cautious handling and disposal.

Key Hazard Information:

Identifier Information Source
Chemical Name 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)Chemicea[1]
CAS Number 120511-72-0Echemi[2]
Synonyms Anastrozole EP Impurity H, Anastrozole USP Related Compound AChemicea[1]
Molecular Formula C₁₅H₁₈N₂Chemicea[1]
Molecular Weight 226.32 g/mol Chemicea[1]
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2)Echemi[2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritationEchemi[2]
Combustion Byproducts Carbon oxides, Nitrogen oxidesCleanchem[3]

This data underscores the necessity of treating this compound as hazardous waste. Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE) must be worn at all times.

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe disposal of pure 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) and contaminated lab materials. Adherence to these steps is critical for regulatory compliance and safety.

1. Personal Protective Equipment (PPE) and Preparation:

  • Mandatory PPE: Wear a lab coat, nitrile gloves, and tightly fitting safety goggles with side-shields.[2][3][4]

  • Work Area: Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][4]

  • Waste Container: Procure a designated and properly labeled "Non-Halogenated Organic Waste" container. The container must be made of a chemically resistant material, be in good condition, and have a secure lid.[4][5]

2. Disposal of Unused or Waste Product:

  • Solid Waste: If the compound is in solid form, carefully transfer it into the designated non-halogenated organic waste container. Avoid creating dust.

  • Solutions: If the compound is dissolved in a non-halogenated organic solvent, pour the solution directly into the "Non-Halogenated Organic Waste" container.

  • Important: Do not mix with halogenated solvents or other incompatible waste streams.[4] Never dispose of this chemical down the drain or in regular trash.[4][5]

3. Decontamination and Disposal of Empty Containers:

  • Initial Rinse: The first rinse of any container that held 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) must be performed with a suitable non-halogenated organic solvent (e.g., acetone or ethanol).

  • Collect Rinse: This first rinseate is considered hazardous and must be collected and added to the "Non-Halogenated Organic Waste" container.[5]

  • Subsequent Rinses: After the initial hazardous rinse, the container can be washed with soap and water.

  • Container Disposal: Once thoroughly cleaned and air-dried, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.

4. Disposal of Contaminated Materials:

  • Solid Materials: Any grossly contaminated items such as gloves, weighing paper, or absorbent pads should be placed in a sealed bag and deposited into the solid hazardous waste stream, clearly labeled with the chemical name.

  • Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

5. Waste Storage and Collection:

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.

  • Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials. Keep the container closed except when adding waste.[5]

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

III. Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

G A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Work Area (Chemical Fume Hood) A->B C Obtain Labeled Waste Container (Non-Halogenated Organic Waste) B->C G Transfer to Non-Halogenated Organic Waste Container C->G D Pure Compound / Contaminated Solvent D->G E Contaminated Labware (e.g., Glassware) H Perform Initial Rinse with Solvent E->H F Grossly Contaminated Solids (e.g., Gloves, Paper) J Place in Solid Hazardous Waste Container F->J K Securely Seal, Label, and Store Waste Container G->K I Collect First Rinseate in Waste Container H->I I->K J->K L Arrange for EHS Pickup K->L

Caption: Disposal workflow for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

By adhering to this structured disposal protocol, laboratories can maintain a safe working environment, ensure regulatory compliance, and minimize their environmental impact. Always consult your institution's specific waste management policies and the most current Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Guide for Handling 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (CAS No. 120511-72-0). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is classified with the following hazards:

  • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtects against chemical splashes and airborne particles.
Safety GogglesRequired for splash-prone proceduresProvides a complete seal around the eyes.
Hand Protection GlovesNitrile, disposablePrevents skin contact with the chemical.
Body Protection Lab CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Full-body SuitAs required by specific high-risk protocolsOffers comprehensive protection in specialized applications.
Respiratory Protection Fume HoodUse when handling the powderPrevents inhalation of airborne particles.
RespiratorN95 or higher, based on risk assessmentRequired if working outside a fume hood or with significant aerosolization.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation risk.

  • Avoid generating dust.

  • Ensure adequate ventilation in the storage area.

  • Store in a cool, dry place away from incompatible materials.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an absorbent material to contain the spill. Do not use water.

  • Collect: Carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety during the handling of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

A Start: Obtain 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) B Review Safety Data Sheet (SDS) A->B C Identify Hazards: - Harmful if swallowed - Skin Irritant - Eye Irritant - Respiratory Irritant B->C D Select Appropriate PPE C->D E Eye: Safety Glasses/Goggles D->E F Hands: Nitrile Gloves D->F G Body: Lab Coat D->G H Respiratory: Fume Hood/Respirator D->H I Prepare Work Area in Fume Hood J Weigh/Handle Chemical I->J K Perform Experiment J->K L Decontaminate Work Area K->L M Dispose of Waste Properly L->M N End: Secure Storage of Chemical M->N

Workflow for Safe Chemical Handling

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